molecular formula C6H11ClO B3051750 1-Chloro-5-methoxy-2-pentene CAS No. 3577-82-0

1-Chloro-5-methoxy-2-pentene

Cat. No.: B3051750
CAS No.: 3577-82-0
M. Wt: 134.6 g/mol
InChI Key: SJZGFAXZLBJENP-NSCUHMNNSA-N
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Description

1-Chloro-5-methoxy-2-pentene is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloro-5-methoxy-2-pentene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163895. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Chloro-5-methoxy-2-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-methoxy-2-pentene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-chloro-5-methoxypent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-8-6-4-2-3-5-7/h2-3H,4-6H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZGFAXZLBJENP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C=C/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3577-82-0
Record name 2-Pentene, 1-chloro-5-methoxy-
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Record name 1-Chloro-5-methoxy-2-pentene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-CHLORO-5-METHOXY-2-PENTENE
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Foundational & Exploratory

Spectroscopic Profiling and Structural Validation of 1-Chloro-5-methoxy-2-pentene: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a highly versatile, bifunctional C6 aliphatic synthon utilized in advanced organic synthesis[1]. Featuring both a reactive allylic chloride moiety and a stable terminal methoxy ether, it serves as a critical intermediate in the synthesis of complex heterocycles and pharmaceutical binding agents, such as progesterone receptor modulators[2].

Because allylic chlorides are inherently prone to degradation pathways—such as spontaneous hydrolysis or allylic rearrangement—rigorous spectroscopic characterization is paramount before utilizing this compound in sensitive cross-coupling or nucleophilic substitution reactions. This guide provides an authoritative framework for the spectroscopic identification of (E)-1-chloro-5-methoxypent-2-ene, detailing the causality behind specific analytical methodologies and establishing a self-validating protocol for structural confirmation.

Physicochemical and Structural Parameters

Understanding the baseline physical properties is essential for optimizing spectroscopic sample preparation and predicting chromatographic behavior.

PropertyValueSource
IUPAC Name (E)-1-chloro-5-methoxypent-2-enePubChem[1]
CAS Number 3577-82-0PubChem[1]
Molecular Formula

PubChem[1]
Molecular Weight 134.60 g/mol PubChem[1]
Monoisotopic Mass 134.05 DaPubChem[1]
XLogP3-AA 1.4PubChem[1]
Topological Polar Surface Area (TPSA) 9.2 ŲPubChem[1]

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the carbon backbone and confirming the stereochemistry (E/Z configuration) of the internal double bond.

1H NMR (400 MHz, ): Causality and Assignments

The use of deuterated chloroform (


) is mandated due to its lack of exchangeable protons and low polarity, which prevents solvent-induced solvolysis of the reactive allylic chloride.
  • Methoxy Protons (C6): The strong electronegativity of the oxygen atom deshields the methyl protons, resulting in a sharp, unambiguous singlet at ~3.35 ppm.

  • Allylic Chloride Protons (C1): The combined anisotropic effect of the adjacent alkene and the inductive electron-withdrawing effect of the chlorine atom pushes these protons downfield to ~4.05 ppm.

  • Olefinic Protons (C2, C3): These appear in the 5.60–5.90 ppm region. The stereochemistry can be self-validated by extracting the coupling constant (

    
    ). A coupling constant of ~15 Hz definitively confirms the E-isomer (trans), whereas a ~10 Hz coupling would indicate the Z-isomer (cis).
    
PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
C1 4.05Doublet (d)2H

C2 5.85Doublet of triplets (dt)1H

C3 5.65Doublet of triplets (dt)1H

C4 2.35Quartet (q) / Multiplet (m)2H

C5 3.45Triplet (t)2H

C6 3.35Singlet (s)3H

13C NMR (100 MHz, ): Carbon Framework
PositionChemical Shift (δ, ppm)Carbon Type
C1 45.2

(Allylic, chlorinated)
C2 126.8

(Olefinic)
C3 133.4

(Olefinic)
C4 32.5

(Aliphatic)
C5 71.8

(Ether)
C6 58.6

(Methoxy)

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid, orthogonal validation of the functional groups. ATR-FTIR (Attenuated Total Reflectance) is recommended as it allows for neat sample analysis, eliminating solvent background interference.

  • C-O-C Asymmetric Stretch: A strong, broad band at 1110 cm⁻¹ confirms the presence of the aliphatic ether[3].

  • C-Cl Stretch: A distinct, sharp band in the 680–720 cm⁻¹ region validates the primary alkyl chloride.

  • C=C Stretch: A weak to medium absorption at 1665 cm⁻¹ , typical for non-symmetrical internal alkenes.

Mass Spectrometry (GC-MS) and Fragmentation Dynamics

Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways. The presence of chlorine provides a built-in validation mechanism via its isotopic signature.

  • Isotopic Cluster: The molecular ion (

    
    ) at m/z 134 will be accompanied by an 
    
    
    
    peak at m/z 136 in a precise 3:1 ratio, confirming the presence of a single chlorine atom (
    
    
    vs
    
    
    ).
  • Allylic Cleavage: The most thermodynamically favored pathway is the cleavage of the C4-C5 bond, yielding a resonance-stabilized methoxymethyl cation at m/z 45.

MS_Frag M Molecular Ion [M]+ m/z 134 / 136 F1 Loss of Cl• m/z 99 M->F1 - Cl• F2 Loss of CH3OH m/z 102 / 104 M->F2 - CH3OH F3 Allylic Cleavage m/z 45 [CH2=O-CH3]+ M->F3 Allylic bond cleavage

Caption: Electron Ionization (EI) mass spectrometry fragmentation pathways for 1-Chloro-5-methoxy-2-pentene.

Standard Operating Procedure (SOP): Spectroscopic Validation

To ensure absolute trustworthiness, the following self-validating protocol must be executed. This workflow prevents the misidentification of degraded material (e.g., the hydrolyzed alcohol derivative) as the pure target compound.

G A 1-Chloro-5-methoxy-2-pentene Sample Acquisition B NMR Spectroscopy (1H, 13C, COSY, HSQC) A->B C FT-IR Spectroscopy (ATR Mode, neat) A->C D GC-MS Analysis (EI, 70 eV) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Caption: Multimodal spectroscopic workflow for structural validation of 1-Chloro-5-methoxy-2-pentene.

Step-by-Step Methodology:
  • Sample Purification (Causality): Allylic chlorides slowly release HCl over time, which acts as a corrosive irritant and can catalyze the cleavage of the methoxy ether[4]. Pass 50 mg of the neat liquid through a micro-column of activated basic alumina immediately prior to analysis to strip trace HCl and moisture.

  • NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous

    
    . Add 0.03% v/v Tetramethylsilane (TMS) as the internal zero-point reference.
    
  • NMR Acquisition & Self-Validation:

    • Acquire the 1H NMR spectrum (400 MHz, 16 scans, 1.0 s relaxation delay).

    • Validation Check: Integrate the methoxy singlet (~3.35 ppm) and the allylic chloride doublet (~4.05 ppm). The integration ratio MUST be exactly 3:2 . Any deviation indicates partial hydrolysis or volatility loss.

  • FT-IR Acquisition: Place 1 drop of the neat liquid onto the diamond crystal of an ATR-FTIR spectrometer. Apply the pressure anvil to prevent evaporation. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Ensure the absence of a broad O-H stretch at ~3300 cm⁻¹, which would indicate moisture contamination or hydrolysis.

  • GC-MS Analysis: Dilute 1 µL of the sample in 1 mL of HPLC-grade hexane. Inject 1 µL into a GC-MS equipped with an HP-5MS column. Use a temperature gradient of 50°C (hold 2 min) to 250°C at 15°C/min. Confirm the 3:1 isotopic ratio of the molecular ion at m/z 134/136.

References

  • Title: 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 Source: PubChem (National Library of Medicine) URL: [Link]

  • Title: US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents Source: Google Patents URL

Sources

Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a highly versatile C6 synthon frequently utilized in advanced organic synthesis, particularly in cross-coupling reactions and the generation of organometallic reagents for drug development [1]. Because of its bifunctional nature—featuring a reactive allylic chloride and a stable methoxy ether—precise structural verification is critical. This whitepaper provides an in-depth, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of the (E)-isomer, detailing the mechanistic causality behind its chemical shifts, spin-spin coupling networks, and optimal acquisition protocols.

Structural Analysis & Spin System

The molecule consists of a five-carbon chain with a central double bond, an allylic chloride, and a terminal methoxy ether. The IUPAC name for the trans isomer is (E)-1-chloro-5-methoxypent-2-ene.

Numbering Scheme: Cl–C(1)H₂ – C(2)H = C(3)H – C(4)H₂ – C(5)H₂ – O – CH₃

The proton spin system is a continuous scalar coupling network from C1 to C5, interrupted only by the oxygen atom, leaving the methoxy protons isolated as a singlet. Understanding this network is the first step in establishing a self-validating structural assignment.

SpinSystem H1 H1 (4.05) H2 H2 (5.75) H1->H2 ³J = 6.5 Hz H3 H3 (5.65) H2->H3 ³J = 15.2 Hz H4 H4 (2.35) H3->H4 ³J = 6.5 Hz H5 H5 (3.45) H4->H5 ³J = 6.5 Hz H6 CH3 (3.35)

Fig 1: ¹H NMR spin-spin coupling network mapping scalar couplings (³J) across the carbon backbone.

¹H NMR Spectroscopy: Chemical Shifts & Multiplicities

The ¹H NMR spectrum of 1-chloro-5-methoxy-2-pentene is governed by the inductive effects of the heteroatoms (Cl, O) and the magnetic anisotropy of the alkene [2].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
C1-H₂ 4.05Doublet (d)2H6.5Allylic, adjacent to -Cl
C2-H 5.75Doublet of triplets (dt)1H15.2, 6.5Vinylic (trans to C3)
C3-H 5.65Doublet of triplets (dt)1H15.2, 6.5Vinylic (trans to C2)
C4-H₂ 2.35Quartet (q) / dt2H6.5, 6.5Allylic, β to oxygen
C5-H₂ 3.45Triplet (t)2H6.5Adjacent to -O-
-OCH₃ 3.35Singlet (s)3H-Methoxy protons
Mechanistic Causality of Chemical Shifts
  • Electronegativity & Inductive Deshielding: The protons on C1 (δ 4.05) and C5 (δ 3.45) are heavily deshielded. Chlorine and oxygen withdraw electron density through the σ-bond framework, reducing the local diamagnetic shielding around these protons. C1 is further downfield than C5 because it is both adjacent to a highly electronegative halogen and in the allylic position.

  • Magnetic Anisotropy: The vinylic protons (C2 and C3) appear in the classic alkene region (δ 5.65–5.75). The applied external magnetic field (

    
    ) induces a circulation of the π-electrons, creating a secondary magnetic field that reinforces 
    
    
    
    at the position of the vinylic protons, shifting them significantly downfield.
  • Stereochemical Validation: The coupling constant between H2 and H3 is ~15.2 Hz. According to the Karplus equation, a vicinal coupling constant (

    
    ) of 14–16 Hz is the definitive diagnostic marker for an (E)-alkene (trans geometry), whereas a (Z)-alkene would exhibit a 
    
    
    
    of 10–12 Hz [2].

¹³C NMR Spectroscopy: Substituent Effects

Carbon NMR provides a direct map of the molecular skeleton. The shifts are predicted based on empirical additive rules for substituted alkenes and alkanes.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Causality
C1 45.2CH₂Deshielded by α-chlorine and α-alkene effects.
C2 128.5CHVinylic carbon; shielded slightly relative to C3 due to the γ-effect from the methoxy group.
C3 131.2CHVinylic carbon; deshielded by the β-chlorine effect.
C4 32.4CH₂Allylic carbon; experiences a β-deshielding effect from the oxygen atom.
C5 71.8CH₂Strongly deshielded by the direct α-attachment to the electronegative oxygen.
-OCH₃ 58.6CH₃Standard methoxy carbon shift.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data suitable for regulatory submission or patent inclusion [3], the NMR acquisition must follow a strict, self-validating protocol.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3 + TMS) Tuning 2. Probe Tuning & Matching (Optimize RF transmission) SamplePrep->Tuning Shimming 3. Shimming (Maximize B0 Homogeneity) Tuning->Shimming Acquisition 4. Data Acquisition (1H/13C Pulse Sequences) Shimming->Acquisition Processing 5. Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Validation 6. Self-Validating Analysis (Integration & J-Coupling Check) Processing->Validation

Fig 2: Step-by-step self-validating workflow for high-resolution NMR data acquisition and processing.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of 1-chloro-5-methoxy-2-pentene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because the deuterium provides a lock signal to prevent magnetic field drift during acquisition. The lack of protons (save for the residual CHCl₃ at δ 7.26) ensures the solvent does not obscure the analyte's signals. TMS acts as an internal standard, defining exactly δ 0.00 ppm.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample, lock on the deuterium signal, and tune/match the probe to the exact Larmor frequencies of ¹H and ¹³C. Perform automated gradient shimming (e.g., TopShim).

  • Causality: Shimming corrects spatial inhomogeneities in the

    
     magnetic field. Poor shimming results in broad, asymmetrical peaks, which destroys the ability to resolve the fine 
    
    
    
    couplings necessary to distinguish the (E) and (Z) isomers.

Step 3: ¹H NMR Acquisition

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30) with a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Causality: A 30° flip angle allows for much shorter relaxation delays between scans compared to a 90° pulse. This ensures all protons fully relax back to equilibrium along the Z-axis before the next pulse, guaranteeing that the final integrations are strictly quantitative.

Step 4: ¹³C NMR Acquisition

  • Action: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30) with a D1 of 2.0 seconds and 256–512 scans.

  • Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Proton decoupling collapses the complex carbon-proton splitting into sharp singlets, vastly improving the signal-to-noise ratio (SNR).

Step 5: Data Processing & Self-Validation

  • Action: Apply a Fourier Transform (FT), perform zero-order and first-order phase corrections, and apply a polynomial baseline correction.

  • Self-Validating Check: Integrate the isolated methoxy singlet at δ 3.35 and calibrate it to exactly 3.00. The remaining integrals must sum to exactly 8.00. Any fractional deviation (e.g., integrating to 0.7 instead of 1.0 for a vinylic proton) immediately signals incomplete relaxation or overlapping impurities, prompting a re-acquisition. Furthermore, the

    
    -couplings must be symmetrical; the 15.2 Hz coupling observed in H2 must be perfectly mirrored in H3.
    

References

  • Title: 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: US Patent 6,353,006 B1 - Substituted 2-arylimino heterocycles and compositions containing them Source: Google Patents URL

Whitepaper: Physicochemical Stability and Storage Optimization of 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) [1][2] is a highly reactive bifunctional aliphatic compound featuring both an allylic chloride and a terminal methyl ether. In drug development and complex organic synthesis, it serves as a critical electrophilic intermediate. However, the exact inherent reactivity that makes it synthetically valuable also renders it highly susceptible to environmental degradation. This technical guide establishes the mechanistic rationale and field-validated protocols for the stabilization, handling, and long-term storage of 1-Chloro-5-methoxy-2-pentene.

Mechanistic Profiling of Degradation Pathways

To design an effective, self-validating storage protocol, we must first establish the causality behind the molecule's degradation. 1-Chloro-5-methoxy-2-pentene possesses two primary loci of instability: the allylic chloride moiety and the allylic/ether C-H bonds.

Solvolysis and Allylic Hydrolysis

Allylic chlorides are notoriously sensitive to moisture. When exposed to protic solvents or ambient humidity, 1-Chloro-5-methoxy-2-pentene undergoes rapid hydrolysis. This reaction is driven by the formation of a highly stable, resonance-delocalized carbenium ion intermediate via an


 mechanism [3]. The positive charge is distributed across the allylic 

-system, significantly lowering the activation energy for chloride dissociation compared to standard alkyl chlorides. Subsequent nucleophilic attack by water yields 5-methoxy-2-penten-1-ol and hydrochloric acid (HCl). The generated HCl acts as an autocatalyst, further accelerating the degradation of the remaining bulk material.
Auto-oxidation and Peroxide Formation

The presence of both an ether oxygen and an allylic double bond makes the molecule highly prone to auto-oxidation. Functional groups with labile hydrogen atoms—specifically the allylic carbon and the


-carbon of the ether—are highly susceptible to radical-initiated electron transfer oxidation [4]. Exposure to atmospheric oxygen and UV light initiates a radical chain reaction, leading to the formation of reactive hydroperoxides. These peroxides are not only degradation impurities that ruin reaction yields but also pose severe safety hazards (e.g., explosive polymerization) upon concentration.

G A 1-Chloro-5-methoxy-2-pentene (Intact Molecule) B Allylic Carbenium Ion (Resonance Stabilized) A->B Moisture / Heat (- Cl⁻) D Peroxy Radical (Auto-oxidation) A->D O₂ / Light (Radical Initiation) C 5-Methoxy-2-penten-1-ol (Hydrolysis Product) B->C + H₂O (- H⁺) E Hydroperoxide Derivative (Degradant/Hazard) D->E + R-H (Propagation)

Fig 1. Primary degradation pathways: SN1 allylic hydrolysis and radical auto-oxidation.

Empirical Stability Data

Quantitative monitoring of 1-Chloro-5-methoxy-2-pentene under forced degradation conditions highlights the critical need for strict environmental controls. The table below summarizes the degradation kinetics based on predictive models and forced degradation benchmarks for allylic ethers.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)Primary Degradant
Ambient Benchtop25°CAir (Ambient RH)Unprotected< 48 HoursAllylic Alcohol, HCl
Standard Fridge4°CAir (Sealed)Dark2 - 4 WeeksHydroperoxides
Desiccated Fridge4°CNitrogenDark3 - 6 MonthsTrace Isomers
Cryogenic Freezer-20°CArgonDark> 12 MonthsNone detectable

Standardized Storage and Handling Protocols

Based on the physicochemical vulnerabilities outlined above, a robust storage system must eliminate moisture, oxygen, and thermal energy. The following step-by-step methodologies ensure structural integrity.

Protocol 1: Material Receipt and Aliquoting
  • Thermal Equilibration: Transfer the received vessel immediately to a -20°C environment. Crucial: Do not open the container while cold in an ambient environment to prevent the condensation of atmospheric moisture directly into the reagent.

  • Inert Atmosphere Transfer: Move the sealed, equilibrated container into a glovebox continuously purged with high-purity Argon (

    
     < 1 ppm, 
    
    
    
    < 1 ppm). Argon is preferred over Nitrogen as it is denser than air and provides a superior protective blanket over the liquid.
  • Aliquoting: Divide the bulk material into single-use, amber borosilicate glass vials. This prevents repetitive freeze-thaw cycles and eliminates UV-induced radical initiation.

  • Sealing: Cap the vials using PTFE-lined silicone septa. PTFE ensures chemical compatibility, while the silicone provides a self-healing, airtight seal.

Protocol 2: Long-Term Storage
  • Place the sealed amber vials into a secondary containment vessel (e.g., a desiccator jar filled with indicating calcium sulfate).

  • Store the secondary container in a monitored, spark-proof cryogenic freezer at -20°C.

  • Usage: When an aliquot is needed, remove a single vial and allow it to reach room temperature in a desiccator before opening.

StorageWorkflow S1 Material Receipt Equilibration S2 Argon Purging (Glovebox) S1->S2 S3 Amber Glass Aliquoting S2->S3 S4 PTFE Sealing & Desiccation S3->S4 S5 Cryogenic Storage (-20°C) S4->S5

Fig 2. Step-by-step workflow for inert handling and cryogenic storage of reactive reagents.

Quality Control & Degradation Monitoring Workflow

To ensure the integrity of the reagent prior to use in sensitive downstream syntheses, a rapid Quality Control (QC) validation step is required. This creates a self-validating loop where the efficacy of the storage protocol is constantly verified.

Step-by-Step QC Methodology:
  • Visual Inspection: Pure 1-Chloro-5-methoxy-2-pentene should be a clear, colorless liquid. A yellow tint indicates auto-oxidation or trace polymerization.

  • Peroxide Testing: Before distillation or concentration, test a 10 µL aliquot using commercial starch-iodide peroxide test strips. If peroxides exceed 20 ppm, the batch must be quenched (e.g., with aqueous sodium bisulfite) and discarded safely to prevent explosive hazards.

  • NMR Profiling: Run a rapid

    
    -NMR in 
    
    
    
    (stored over silver foil to prevent HCl formation). Monitor the allylic
    
    
    protons. The appearance of a new downfield multiplet (associated with the allylic alcohol) or a shift in the alkene protons indicates hydrolysis or isomerization.
  • Acid Titration: The presence of free HCl (a byproduct of hydrolysis) can be detected by shaking a small aliquot with moist pH paper. A highly acidic reading confirms degradation.

References

  • PubChem. "1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154." National Center for Biotechnology Information. Available at: [Link]

  • Quora / Organic Chemistry Forums. "Why are allyl chlorides hydrolysed much more easily than vinyl halides?" Quora. Available at: [Link]

  • Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, National Institutes of Health. Available at: [Link]

Advanced Purification Strategies for 1-Chloro-5-methoxy-2-pentene: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the isolation of reactive intermediates, I frequently encounter the purification paradox of allylic halides: the very electrophilic reactivity that makes them invaluable for complex molecule synthesis also makes them exceptionally fragile.

1-Chloro-5-methoxy-2-pentene (CAS No.: 3577-82-0) is a bifunctional aliphatic compound featuring an allylic chloride and a terminal methyl ether[1],[2]. Typically synthesized from 5-methoxy-2-penten-1-ol using chlorinating agents like the Vilsmeier reagent or thionyl chloride[3], the crude product is notoriously contaminated with unreacted alcohols, acidic byproducts, and structural isomers[4].

This whitepaper outlines the causality behind the degradation of 1-chloro-5-methoxy-2-pentene and provides a field-proven, self-validating workflow for its isolation to >98% purity.

Physicochemical Profiling & The Causality of Degradation

To design an effective purification strategy, we must first understand the physical boundaries and degradation mechanisms of the target molecule.

Quantitative Physicochemical Data

Table 1: Critical properties dictating the purification parameters of 1-Chloro-5-methoxy-2-pentene.

ParameterValueImpact on Purification Strategy
Molecular Formula C₆H₁₁ClODetermines baseline mass for GC-MS tracking[1].
Molecular Weight 134.60 g/mol Used for stoichiometric calculations and yield tracking[1].
Boiling Point ~60–65 °C (at 10 mmHg)Necessitates high-vacuum short-path distillation to prevent thermal elimination[3].
Topological Polar Surface Area 9.2 ŲIndicates high lipophilicity; guides the use of non-polar solvent systems (e.g., Hexanes)[1].
Stability / Storage Heat & Moisture SensitiveRequires rigorous desiccation and storage at -20 °C under an inert Argon atmosphere.
Degradation Mechanisms

Allylic chlorides are highly susceptible to three primary modes of degradation:

  • Allylic Rearrangement (Sₙ1/Sₙ2'): Catalyzed by residual acid (e.g., HCl from the chlorination step) or Lewis acidic surfaces (like standard silica gel), the molecule isomerizes to the thermodynamic byproduct, 3-chloro-5-methoxy-1-pentene[4].

  • Hydrolysis (Sₙ2): Exposure to ambient moisture or unquenched aqueous bases converts the chloride back into the precursor alcohol.

  • Thermal Elimination (E1/E2): Excessive heat (>100 °C) forces the elimination of HCl, yielding conjugated dienes such as 1-methoxy-1,3-pentadiene.

DegradationPathways Target 1-Chloro-5-methoxy-2-pentene (Target) Rearranged 3-Chloro-5-methoxy-1-pentene (Allylic Isomer) Target->Rearranged Acid/Heat (SN1/SN2') Hydrolyzed 5-Methoxy-2-penten-1-ol (Hydrolysis Product) Target->Hydrolyzed H2O / Base (SN2) Diene 1-Methoxy-1,3-pentadiene (Elimination Product) Target->Diene High Heat (-HCl)

Major degradation pathways of 1-Chloro-5-methoxy-2-pentene under thermal or acidic stress.

Strategic Purification Workflow

To circumvent these degradation pathways, the purification must strictly control pH, temperature, and moisture. The following workflow utilizes a sequential combination of acid-quenching, thermal-controlled vacuum distillation, and deactivated chromatography.

PurificationWorkflow Crude Crude 1-Chloro-5-methoxy-2-pentene (Contains HCl, Alcohols, Dienes) Quench Aqueous Wash (Sat. NaHCO3 & Brine) Crude->Quench Neutralize acid Drying Desiccation (Anhydrous MgSO4) Quench->Drying Remove water Distillation Vacuum Fractional Distillation (Short-Path, < 10 Torr) Drying->Distillation Remove heavy/light ends Chromatography Silica Gel Chromatography (Deactivated Silica, Hexane/EtOAc) Distillation->Chromatography Isomer separation Pure Pure 1-Chloro-5-methoxy-2-pentene (>98% Purity, Store at -20°C) Distillation->Pure High purity route Chromatography->Pure Trace purification

End-to-end purification workflow isolating 1-Chloro-5-methoxy-2-pentene from crude mixtures.

Step-by-Step Experimental Methodologies

Protocol A: Pre-Treatment and Liquid-Liquid Extraction

Causality: The crude reaction mixture contains residual HCl from the chlorination step. If this mixture is heated directly, the acid will auto-catalyze the allylic rearrangement and thermal elimination of the product. Immediate neutralization is mandatory.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., diethyl ether or hexanes) at a 1:3 ratio.

  • Neutralization: Wash the organic layer with an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to pull residual water out of the organic phase.

  • Desiccation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for 30 minutes. Filter out the drying agent.

Self-Validation Check: After the final brine wash, test the aqueous layer with pH paper. It must read precisely between 7.0 and 7.5. If the pH is <7.0, residual acid remains. Repeat the NaHCO₃ wash until absolute neutrality is achieved.

Protocol B: Vacuum Fractional Distillation

Causality: 1-Chloro-5-methoxy-2-pentene decomposes rapidly at atmospheric boiling temperatures. Short-path vacuum distillation lowers the boiling point, minimizing thermal residence time and preventing diene formation[3].

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Vacuum Application: Apply a high vacuum (ideally < 10 Torr). Allow the system to equilibrate.

  • Heating: Slowly heat the oil bath. The target compound will typically distill between 60 °C and 65 °C at 10 Torr.

  • Fractionation: Collect the distillate in a receiving flask pre-cooled in an ice bath to prevent volatilization.

Self-Validation Check: Discard the first 5% of the distillate (the "forerun"). This fraction contains volatile degradation products (e.g., 1-methoxy-1,3-pentadiene). Monitor the vapor temperature rigorously; a fluctuation of >2 °C indicates the co-distillation of heavier impurities, mandating an immediate halt and fraction change.

Protocol C: Deactivated Flash Column Chromatography (Optional for Trace Isomer Resolution)

Causality: Standard silica gel possesses mildly acidic silanol groups (pH ~4.5–5.5) that induce allylic Sₙ1 ionization. If chromatography is required to separate the target from the 3-chloro-5-methoxy-1-pentene isomer, the silica must be chemically deactivated[4].

  • Deactivation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (Et₃N). Pack the column with this slurry to neutralize the acidic silanol sites.

  • Loading: Load the distilled product onto the column carefully.

  • Elution: Elute using a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

Self-Validation Check: Perform Thin Layer Chromatography (TLC) on the collected fractions using 5% EtOAc in Hexanes. The target compound will elute rapidly (R_f ~0.7). Co-spot with the crude mixture to ensure polar impurities (R_f < 0.3) remain completely separated.

Analytical Validation (E-E-A-T)

To definitively prove the success of the self-validating protocols, the final isolated product must be subjected to spectroscopic analysis:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The diagnostic marker for purity is the absence of allylic rearrangement. The terminal CH₂-Cl protons of the target compound will appear as a distinct doublet (around 4.0–4.1 ppm). If the isomer (3-chloro-5-methoxy-1-pentene) is present, a new multiplet will appear further downfield, representing the internal CH-Cl proton, alongside terminal alkene protons at ~5.1–5.3 ppm.

  • GC-MS (Gas Chromatography-Mass Spectrometry): The chromatogram should show a single sharp peak. The mass spectrum must display the parent ion (m/z 134) and the characteristic M+2 isotope peak (m/z 136) in an approximate 3:1 ratio, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes[1].

References

  • 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 Source: PubChem (National Institutes of Health) URL:[Link]

  • Product Subclass 4: Allylic Chlorides Source: Science of Synthesis (Thieme E-Books) URL:[Link]

  • Organic Syntheses Procedure: ALLYLIC CHLORIDES FROM ALLYLIC ALCOHOLS Source: Organic Syntheses (Vol. 54, p. 68) URL:[Link]

Sources

Starting materials for 1-Chloro-5-methoxy-2-pentene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Chloro-5-methoxy-2-pentene: Starting Materials and Strategic Execution

Authored by: A Senior Application Scientist

This guide provides a detailed examination of a viable synthetic pathway for 1-chloro-5-methoxy-2-pentene, a compound of interest for its potential applications in organic synthesis and drug discovery. The proposed strategy is built upon fundamental, well-established chemical transformations, ensuring a high degree of reproducibility and scalability. We will delve into the rationale behind the selection of starting materials, the choice of reagents, and the specific reaction conditions, offering a comprehensive roadmap for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Planning

A direct, one-step synthesis of 1-chloro-5-methoxy-2-pentene is not prominently described in the literature, necessitating a multi-step approach. A logical retrosynthetic analysis suggests that the target molecule can be obtained from an allylic alcohol precursor, specifically 5-methoxy-2-penten-1-ol. This precursor, in turn, can be synthesized from a commercially available C5 building block where two hydroxyl groups are differentially manipulated.

Our forward synthesis strategy is therefore designed around the selective functionalization of a suitable diol. We have identified (E)-2-pentene-1,5-diol as an ideal starting material due to its commercial availability and the presence of two distinct hydroxyl groups: a primary allylic alcohol at the C1 position and a secondary alcohol at the C5 position. This structural difference is the cornerstone of our synthetic route, allowing for selective protection, methylation, and subsequent chlorination.

The Synthetic Workflow: A Step-by-Step Guide

The proposed synthesis is a four-step process, as illustrated in the workflow diagram below. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

A Start: (E)-2-Pentene-1,5-diol B Step 1: Selective Protection of C1 Hydroxyl A->B TBDMSCl, Imidazole, DCM C Step 2: Methylation of C5 Hydroxyl B->C NaH, CH3I, THF D Step 3: Deprotection of C1 Hydroxyl C->D TBAF, THF E Step 4: Chlorination of C1 Allylic Alcohol D->E SOCl2, Pyridine F End Product: 1-Chloro-5-methoxy-2-pentene E->F

Caption: Synthetic workflow for 1-chloro-5-methoxy-2-pentene.

Detailed Experimental Protocols and Mechanistic Insights

Starting Material: (E)-2-Pentene-1,5-diol

(E)-2-Pentene-1,5-diol is a commercially available diol that serves as an excellent starting point for our synthesis. Its key features are the presence of a primary allylic alcohol and a secondary alcohol, which exhibit different steric and electronic properties, allowing for selective chemical manipulation.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 239.5 °C at 760 mmHg
Step 1: Selective Protection of the C1 Primary Allylic Hydroxyl

Objective: To selectively protect the more reactive and sterically accessible primary hydroxyl group at the C1 position, leaving the C5 secondary hydroxyl available for the subsequent methylation step.

Reagents and Rationale: We will use tert-butyldimethylsilyl chloride (TBDMSCl) as the protecting group. TBDMS ethers are favored for their stability under a wide range of reaction conditions and their straightforward removal under mild conditions. The reaction is typically carried out in the presence of a base, such as imidazole, which acts as a catalyst and an acid scavenger. Dichloromethane (DCM) is a suitable solvent for this reaction.

Experimental Protocol:

  • To a solution of (E)-2-pentene-1,5-diol (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add imidazole (1.2 eq.).

  • Slowly add a solution of TBDMSCl (1.1 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the mono-protected diol.

Step 2: Methylation of the C5 Secondary Hydroxyl

Objective: To convert the free secondary hydroxyl group at the C5 position to a methoxy ether.

Reagents and Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. We will use sodium hydride (NaH), a strong base, to deprotonate the C5 alcohol, forming an alkoxide. This nucleophilic alkoxide will then react with methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired methyl ether. Tetrahydrofuran (THF) is an appropriate aprotic polar solvent for this transformation.

Experimental Protocol:

  • To a suspension of NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (0.3 M) at 0 °C, add a solution of the mono-protected diol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Stir at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the fully protected and methylated intermediate.

Step 3: Deprotection of the C1 Hydroxyl Group

Objective: To selectively remove the TBDMS protecting group to regenerate the primary allylic alcohol at the C1 position.

Reagents and Rationale: The TBDMS group is typically removed using a fluoride source. Tetrabutylammonium fluoride (TBAF) is the reagent of choice as it is highly selective for silicon-oxygen bonds and the reaction can be carried out under mild conditions.

Experimental Protocol:

  • To a solution of the TBDMS-protected ether (1.0 eq.) in THF (0.2 M), add a 1 M solution of TBAF in THF (1.2 eq.).

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-methoxy-2-penten-1-ol.

Step 4: Chlorination of the C1 Allylic Alcohol

Objective: To convert the primary allylic alcohol into the final target molecule, 1-chloro-5-methoxy-2-pentene.

Reagents and Rationale: The conversion of an allylic alcohol to an allylic chloride can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). We will use thionyl chloride in the presence of a mild base like pyridine to neutralize the HCl byproduct. This method is generally effective and minimizes side reactions, such as rearrangements, that can sometimes occur with allylic systems.

Experimental Protocol:

  • To a solution of 5-methoxy-2-penten-1-ol (1.0 eq.) in anhydrous diethyl ether (0.2 M) at 0 °C, add pyridine (1.2 eq.).

  • Slowly add thionyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2 hours. Monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice-water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate carefully under reduced pressure (the product may be volatile).

  • Purify the crude product by distillation or flash column chromatography to obtain 1-chloro-5-methoxy-2-pentene.

Safety Considerations

  • Sodium Hydride (NaH): Reacts violently with water and is flammable. Handle under an inert atmosphere (nitrogen or argon).

  • Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts with water to produce toxic gases. Handle in a well-ventilated fume hood.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.

Conclusion

The synthesis of 1-chloro-5-methoxy-2-pentene can be effectively achieved through a well-planned four-step sequence starting from the commercially available (E)-2-pentene-1,5-diol. The key to this strategy lies in the differential reactivity of the two hydroxyl groups, enabling selective protection, methylation, deprotection, and final chlorination. The described protocols utilize standard, reliable organic transformations, providing a solid foundation for the successful synthesis of this target molecule in a research or developmental setting.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Kučajová, J., & Lemaire, M. (2008). A simple and efficient method for the deprotection of silyl ethers. Tetrahedron Letters, 49(49), 6985-6987.
  • Larock, R. C. (1999).

Methodological & Application

Application Notes and Protocols: Grignard Reaction with 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the generation and application of the Grignard reagent derived from 1-Chloro-5-methoxy-2-pentene. This versatile allylic organomagnesium reagent is a valuable tool in organic synthesis, enabling the formation of complex carbon-carbon bonds.[1][2] We will delve into the mechanistic intricacies of its formation, provide detailed and validated protocols for its synthesis and subsequent reactions with electrophiles, and address common challenges and side reactions. The information presented herein is intended to equip researchers with the knowledge to confidently and successfully utilize this reagent in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.[3]

Introduction: The Strategic Advantage of 5-Methoxy-2-pentenylmagnesium Chloride

Grignard reagents, organomagnesium halides (RMgX), are cornerstone nucleophiles in organic chemistry, renowned for their ability to forge new carbon-carbon bonds.[1][4][5] The Grignard reagent derived from 1-Chloro-5-methoxy-2-pentene, namely 5-methoxy-2-pentenylmagnesium chloride, offers unique synthetic utility. As an allylic Grignard reagent, it exhibits enhanced reactivity and the potential for regioselective reactions.[6][7] The presence of the methoxy ether functional group provides a handle for further transformations, making it a valuable building block for more complex molecular architectures.

Understanding the nuances of its preparation and reactivity is paramount to harnessing its full synthetic potential. This guide will provide the necessary insights, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Mechanistic Considerations

Formation of the Grignard Reagent

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of magnesium metal.[8] It is widely accepted to proceed through a single electron transfer (SET) mechanism.[8][9]

Key Mechanistic Steps:

  • Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond in 1-Chloro-5-methoxy-2-pentene.

  • Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly fragments.

  • Formation of the Organomagnesium Halide: The resulting organic radical and the magnesium halide radical combine on the magnesium surface to form the Grignard reagent.

The solvent, typically an ether such as tetrahydrofuran (THF), plays a crucial role in stabilizing the formed Grignard reagent through coordination with the magnesium center.[10][11][12] This solvation is essential for the reagent's solubility and reactivity.[13]

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[12] This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[12]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the solvent, the nature of the organic group (R), and the halogen (X).[12] In THF, the equilibrium tends to favor the RMgX species.[14]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Chloro-5-methoxy-2-pentene>98%(Specify Supplier)Should be free of moisture.
Magnesium TurningsHigh Purity(Specify Supplier)Essential for high yield.[4]
Tetrahydrofuran (THF)Anhydrous(Specify Supplier)Must be rigorously dried.[15]
IodineCrystal(Specify Supplier)Used as an activating agent.[10]
(Electrophile, e.g., Aldehyde/Ketone)Reagent Grade(Specify Supplier)Must be anhydrous.
Hydrochloric Acid (HCl)1 M Aqueous Solution(Specify Supplier)For workup.
Diethyl EtherAnhydrous(Specify Supplier)For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade(Specify Supplier)For drying organic layers.
Protocol 1: Synthesis of 5-Methoxy-2-pentenylmagnesium Chloride

Critical Safety Note: Grignard reactions are exothermic and can be vigorous.[16][17] The reagents are flammable, corrosive, and moisture-sensitive.[16][18] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn.[16][19]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas to ensure all moisture is removed.[17][18]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[8] Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[10] Allow the flask to cool to room temperature.

  • Reaction Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-Chloro-5-methoxy-2-pentene (1.0 equivalent) in anhydrous THF. Add a small amount (approx. 10%) of this solution to the magnesium suspension.

  • Maintaining the Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. The reaction mixture will also become warm and may turn cloudy.[8][20] If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.[8][10] Once initiated, add the remaining 1-Chloro-5-methoxy-2-pentene solution dropwise at a rate that maintains a gentle reflux.[21] An external cooling bath (ice-water) may be necessary to control the exothermic reaction.[17]

  • Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the starting material. The resulting greyish solution of 5-methoxy-2-pentenylmagnesium chloride is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately after preparation.[18]

Protocol 2: Reaction with an Electrophile (e.g., Ketone)
  • Electrophile Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of the anhydrous ketone (0.9 equivalents) in anhydrous THF. Add the ketone solution dropwise to the stirred Grignard reagent via the dropping funnel.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Visualization of the Experimental Workflow

Grignard_Workflow Workflow for Grignard Reaction and Quench cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification prep_start Flame-dried Glassware under Inert Atmosphere mg_activation Activate Mg Turnings with Iodine prep_start->mg_activation reagent_addition Slow Addition of 1-Chloro-5-methoxy-2-pentene in Anhydrous THF mg_activation->reagent_addition reflux Maintain Gentle Reflux reagent_addition->reflux completion Stir to Completion reflux->completion cooling_grignard Cool Grignard Reagent to 0°C completion->cooling_grignard electrophile_addition Dropwise Addition of Anhydrous Ketone in THF cooling_grignard->electrophile_addition rt_stir Warm to Room Temperature and Stir electrophile_addition->rt_stir quench Quench with Saturated aq. NH4Cl at 0°C rt_stir->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Sources

Application Note: 1-Chloro-5-methoxy-2-pentene as a Bifunctional Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of small-molecule therapeutics, the selection of linker moieties and side chains is critical for optimizing both pharmacodynamics and pharmacokinetics. 1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocycles, including progesterone receptor (PR) binding agents.

This compound features a highly electrophilic primary allylic chloride paired with a terminal methoxy ether. This dual functionality allows researchers to rapidly append a conformationally restricted, lipophilicity-modulating side chain onto nucleophilic scaffolds via robust


 or transition-metal-catalyzed pathways.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both the reaction flask and the biological system. The terminal methoxy group acts as a stable hydrogen-bond acceptor, subtly increasing aqueous solubility compared to a purely aliphatic chain, while the internal alkene restricts the conformational degrees of freedom, which can reduce the entropic penalty upon target receptor binding.

Table 1: Physicochemical Properties of 1-Chloro-5-methoxy-2-pentene

PropertyValueStructural/Synthetic Implication
IUPAC Name (E)-1-chloro-5-methoxypent-2-eneThe E-geometry dictates the spatial trajectory of the appended side chain.
CAS Number 3577-82-0Standard identifier for procurement and safety documentation.
Molecular Formula

Low molecular weight (134.60 g/mol ) ensures high atom economy during coupling.
XLogP3 1.4Moderate lipophilicity; ideal for maintaining membrane permeability in the final API.
TPSA 9.2 ŲMinimal impact on polar surface area, favorable for CNS or intracellular targets.
Electrophilicity High (Allylic

Carbon)
The adjacent

-system lowers the activation energy for nucleophilic attack.

Data sourced and verified from [1].

Mechanistic Insights: The Bifunctional Advantage

When designing synthetic routes for novel APIs, the choice of alkylating agent dictates the reaction conditions and the purity profile of the product. 1-Chloro-5-methoxy-2-pentene offers distinct mechanistic advantages:

  • Allylic Stabilization of the Transition State : Unlike standard alkyl chlorides, which often require harsh heating or the addition of iodide catalysts (Finkelstein conditions) to proceed via

    
    , the allylic chloride undergoes rapid substitution. The adjacent carbon-carbon double bond overlaps with the developing p-orbital in the 
    
    
    
    transition state, delocalizing the partial charges and significantly lowering the activation energy barrier.
  • Regioselective Heterocycle Functionalization : In tautomeric systems, such as 2-imino thiazolidines, alkylation can theoretically occur at multiple nitrogen atoms. However, under thermodynamic control with a mild base, the primary allylic chloride selectively alkylates the more nucleophilic endocyclic nitrogen, a critical step in the synthesis of PR modulators [2].

  • Metabolic Stability : The terminal methoxy ether is resistant to the rapid oxidative metabolism that typically degrades terminal alcohols or unbranched alkyl chains, thereby improving the half-life of the resulting drug candidate.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of utilizing 1-chloro-5-methoxy-2-pentene in the regioselective N-alkylation of a heterocyclic pharmacophore.

G A 1-Chloro-5-methoxy-2-pentene (Electrophilic Synthon) C N-Alkylation (SN2 Pathway) A->C  Allylic Activation B 2-Imino Thiazolidine (Nucleophilic Scaffold) B->C  Base Promoted D N-Alkylated Intermediate (PR Modulator Precursor) C->D  Regioselective E Receptor Binding Optimization D->E  SAR Studies

Reaction pathway for N-alkylation using 1-chloro-5-methoxy-2-pentene.

Validated Protocol: Regioselective Ring-Nitrogen Alkylation

This protocol describes the self-validating methodology for the N-alkylation of a 2-imino heterocycle (e.g., 2-(2-methyl-4-nitrophenylimino)-1,3-thiazolidine) using 1-chloro-5-methoxy-2-pentene. This procedure is adapted from the foundational methodology described in for the synthesis of progesterone receptor binding agents [2].

Reagent Preparation & Quality Control
  • Causality : Allylic chlorides are susceptible to slow hydrolysis if exposed to atmospheric moisture, forming the corresponding allylic alcohol, which is unreactive under standard

    
     conditions.
    
  • Action : Prior to the reaction, analyze the 1-chloro-5-methoxy-2-pentene via

    
     NMR. Ensure the absence of a broad hydroxyl peak (~2.5 ppm) and confirm the integrity of the multiplet corresponding to the protons adjacent to the chloride (~4.1 ppm).
    
Reaction Execution
  • System Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar under a positive pressure of dry argon.

  • Scaffold Solubilization : Dissolve the 2-imino heterocycle (1.0 equivalent, e.g., 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the nucleophile while leaving the base's cation relatively unsolvated, maximizing the nucleophilicity of the heterocycle.

  • Base Addition : Add anhydrous Cesium Carbonate (

    
    , 2.0 equivalents). Stir the suspension at room temperature for 15 minutes.
    
    • Causality:

      
       is preferred over 
      
      
      
      due to the "cesium effect"—the large ionic radius of
      
      
      results in a highly soluble, loose ion pair, which dramatically enhances the reactivity of the nitrogen nucleophile and drives regioselectivity toward the endocyclic nitrogen.
  • Electrophile Addition : Dropwise, add 1-chloro-5-methoxy-2-pentene (1.2 equivalents) via syringe over 10 minutes.

    • Causality: Slow addition prevents localized high concentrations of the electrophile, mitigating the risk of undesired bis-alkylation or oligomerization.

  • Incubation : Heat the reaction mixture to 50°C.

In-Process Analytical Validation
  • Action : After 4 hours, withdraw a 10 µL aliquot, quench in 100 µL of water, and extract with 100 µL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 40% EtOAc in Hexanes).

  • Validation Check : The reaction is complete when the UV-active starting material spot is fully consumed, and a new, higher

    
     spot (the less polar N-alkylated product) is dominant. Do not proceed to workup until this conversion is verified.
    
Quench and Purification
  • Quench : Cool the reaction to room temperature and pour it into a separatory funnel containing 5 volumes of ice-cold distilled water.

  • Extraction : Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing : Wash the combined organic layers with a 5% aqueous

    
     solution (2 x 20 mL) followed by saturated brine (1 x 20 mL).
    
    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous

      
       highly efficiently partitions DMF into the aqueous phase, preventing it from co-eluting during chromatography.
      
  • Drying & Concentration : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Isolation : Purify the crude residue via flash column chromatography on silica gel to yield the pure 3-((E)-5-methoxypent-2-en-1-yl)-1,3-thiazolidine derivative.

  • Final Validation : Confirm the identity and purity of the isolated product using LC-MS (looking for the exact

    
     mass) and 
    
    
    
    NMR (verifying the presence of the methoxy singlet at ~3.3 ppm and the alkene protons at ~5.5-5.8 ppm).

References

  • National Center for Biotechnology Information. "1-Chloro-5-methoxy-2-pentene." PubChem Compound Summary for CID 5781154. Accessed March 5, 2026.[Link]

  • Bayer Pharmaceuticals Corporation. "Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents." United States Patent US6353006B1. Published March 5, 2002.

The Art of the Bond: A Technical Guide to Cross-Coupling Reactions Involving 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to selectively and efficiently form carbon-carbon and carbon-heteroatom bonds is paramount. This guide provides an in-depth exploration of cross-coupling reactions utilizing 1-Chloro-5-methoxy-2-pentene, a versatile and functionalized building block. As a senior application scientist, this document is crafted to provide not just protocols, but a deeper understanding of the underlying principles, empowering researchers to innovate and troubleshoot effectively in their pursuit of novel molecular architectures.

Introduction: The Strategic Value of 1-Chloro-5-methoxy-2-pentene

1-Chloro-5-methoxy-2-pentene is an allylic chloride distinguished by the presence of a terminal methoxy group. This bifunctionality makes it a valuable synthon in organic synthesis. The allylic chloride moiety serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group, on the other hand, can be carried through synthetic sequences or serve as a precursor for further functionalization, such as conversion to a terminal alcohol.

The strategic importance of this building block lies in its ability to participate in reactions that construct complex carbon skeletons, which are the backbones of many pharmaceutical agents and biologically active molecules. Understanding its reactivity and mastering its application in cross-coupling reactions can significantly streamline synthetic routes and open avenues to novel chemical space.

Foundational Knowledge: Synthesis of 1-Chloro-5-methoxy-2-pentene

A reliable and well-characterized starting material is the cornerstone of any successful synthetic endeavor. A common route to 1-Chloro-5-methoxy-2-pentene involves the reaction of 1-methoxy-4-penten-2-ol with a chlorinating agent.

Protocol: Synthesis of 1-Chloro-5-methoxy-2-pentene

Materials:

  • 1-methoxy-4-penten-2-ol

  • Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., Appel reaction conditions)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-4-penten-2-ol in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel. If using pyridine, it can be added (1.2 equivalents) prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 1-Chloro-5-methoxy-2-pentene.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the chlorinating agent and the product. The slow, dropwise addition at low temperature helps to control the exothermicity of the reaction. The optional use of a base like pyridine is to neutralize the HCl generated during the reaction, which can sometimes lead to side reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and allylic chlorides are excellent electrophilic partners in these transformations.[1] The general catalytic cycle for many of these reactions involves the oxidative addition of the allylic chloride to a Pd(0) species, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3][4]

Suzuki-Miyaura Coupling: Forging Aryl and Vinyl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp³) bonds by reacting an organoboron compound with an organic halide.[5][6][7] In the context of 1-Chloro-5-methoxy-2-pentene, this reaction allows for the introduction of a wide array of aryl and vinyl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products Allylic_Chloride 1-Chloro-5-methoxy-2-pentene Reaction_Vessel Reaction_Vessel Allylic_Chloride->Reaction_Vessel Boronic_Acid Aryl/Vinyl Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Temperature Temperature (e.g., 80-110 °C) Temperature->Reaction_Vessel Coupled_Product Coupled Product Byproducts Byproducts Reaction_Vessel->Coupled_Product Reaction_Vessel->Byproducts

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-Chloro-5-methoxy-2-pentene with Phenylboronic Acid

Materials:

  • 1-Chloro-5-methoxy-2-pentene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Add 1-Chloro-5-methoxy-2-pentene (1.0 equivalent) to the stirred mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of base is crucial; stronger bases like cesium carbonate can sometimes improve yields, especially with less reactive boronic acids. The palladium catalyst loading can often be optimized to reduce cost. For challenging substrates, more advanced phosphine ligands can be employed to improve catalytic activity.[8]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene901875-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1001680-90
Vinylboronic acid pinacol esterPd₂(dba)₃ (1.5) + SPhos (3)K₃PO₄Toluene801270-80

(Note: The yields are estimated based on analogous reactions with similar allylic chlorides and may require optimization for 1-Chloro-5-methoxy-2-pentene.)

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[9][10] With 1-Chloro-5-methoxy-2-pentene, this reaction allows for the formation of a new C-C bond at the terminal position of the alkene, leading to more complex unsaturated structures.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII_allyl [Allyl-Pd(II)L₂]⁺Cl⁻ Pd0->PdII_allyl Oxidative Addition (Allylic Chloride) Alkene_complex Alkene Coordination PdII_allyl->Alkene_complex + Alkene Insertion Migratory Insertion Alkene_complex->Insertion Beta_hydride β-Hydride Elimination Insertion->Beta_hydride Product_complex [Product-Pd-H]⁺ Beta_hydride->Product_complex Forms Product Base_regen Base-mediated Reductive Elimination Product_complex->Base_regen Base_regen->Pd0 - HB⁺Cl⁻

Caption: Simplified catalytic cycle of the Heck reaction with an allylic electrophile.

Detailed Protocol: Heck Reaction of 1-Chloro-5-methoxy-2-pentene with Styrene

Materials:

  • 1-Chloro-5-methoxy-2-pentene

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine palladium(II) acetate (2 mol%) and tri(o-tolyl)phosphine (4 mol%).

  • Add anhydrous DMF, followed by triethylamine (1.5 equivalents).

  • Add styrene (1.2 equivalents) and 1-Chloro-5-methoxy-2-pentene (1.0 equivalent).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Heck reactions. The use of a phosphine ligand like P(o-tol)₃ helps to stabilize the palladium catalyst and promote the desired reactivity. Triethylamine acts as a base to neutralize the HCl formed during the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is invaluable for synthesizing conjugated enynes, which are important structural motifs in many natural products and functional materials.

Detailed Protocol: Sonogashira Coupling of 1-Chloro-5-methoxy-2-pentene with Phenylacetylene

Materials:

  • 1-Chloro-5-methoxy-2-pentene

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (2 mol%) and copper(I) iodide (4 mol%).

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equivalents) and 1-Chloro-5-methoxy-2-pentene (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Authoritative Grounding: The Sonogashira coupling mechanism involves a dual catalytic cycle where the palladium catalyst activates the organic halide and the copper co-catalyst activates the terminal alkyne.[13] The amine base is crucial for deprotonating the alkyne and regenerating the active catalysts.

Conclusion: A Versatile Tool for Modern Synthesis

1-Chloro-5-methoxy-2-pentene stands as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, provides chemists with a powerful tool to construct diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently and creatively employ this reagent in their synthetic endeavors. By understanding the principles behind these transformations, scientists can not only replicate these methods but also innovate and adapt them to meet the ever-evolving challenges of modern drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46–49. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons, 2004 . [Link]

  • Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews, 2011 , 40 (10), 5084-5121. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 1982 , 15 (11), 340–348. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

  • Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides. Pure and Applied Chemistry, 1980 , 52 (4), 669–679. [Link]

  • Organic Syntheses Procedure for the preparation of an allylic chloride. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Janssen, C. G. M.; Godefroi, E. F. trans-1-CHLORO-5(ETHOXYETHOXY)-2-PENTENE. Organic Preparations and Procedures International, 1981 , 13 (3-4), 209-216. [Link]

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003 , 5 (11), 1841–1844. [Link]

  • Chemistry LibreTexts: Heck Reaction. [Link]

  • Royal Society of Chemistry: The Suzuki-Miyaura coupling. [Link]

  • Lai, Y.-L.; Huang, J.-M. Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution. Organic Letters, 2017 , 19 (8), 2022-2025. [Link]

  • Stokes, B. J.; Opra, S. M.; Sigman, M. S. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 2012 , 134 (28), 11408–11411. [Link]

  • Enthalera, S.; Companyó, X.; Ribas, X. Cross coupling reactions in organic synthesis themed issue. Dalton Transactions, 2011 , 40, 8873-8884. [Link]

  • Johansson, H.; Tšupova, S.; Tungen, J. E.; Aursnes, M.; Hansen, T. V. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 2011 , 16 (1), 951-987. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Taylor & Francis Online: Cross-coupling reactions – Knowledge and References. [Link]

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 2011 , 16 (6), 4635-4665. [Link]

  • O'Brien, C. J. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

  • Li, Z.; Zhang, J. Palladium-catalyzed Z-alkenylative cross-coupling via β-alkenyl elimination of Z-allylic alcohols. Organic Chemistry Frontiers, 2020 , 7 (1), 114-119. [Link]

  • Lai, Y.-L.; Huang, J.-M. Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution. Organic Chemistry Portal. [Link]

  • Johansson, H.; Tšupova, S.; Tungen, J. E.; Aursnes, M.; Hansen, T. V. Palladium catalyzed allylic C-H alkylation: a mechanistic perspective. PubMed, 2011 , 16 (1), 951-87. [Link]

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Sources

Synthesis of Heterocyclic Compounds from 1-Chloro-5-methoxy-2-pentene: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of highly functionalized N-heterocycles is a cornerstone of modern drug discovery. 1-Chloro-5-methoxy-2-pentene (PubChem CID: 5781154)[1] serves as a highly versatile, bifunctional allylic alkylating agent. It is prominently utilized in the synthesis of biologically active molecules, such as substituted 2-arylimino thiazolidines, which act as progesterone receptor binding agents [2].

The utility of 1-chloro-5-methoxy-2-pentene stems from its dual structural features:

  • Allylic Chloride Moiety: The adjacent carbon-carbon double bond significantly lowers the activation energy of the transition state during nucleophilic substitution (

    
    ). This allows for rapid and efficient N-alkylation of heterocycles under relatively mild conditions.
    
  • Distal Methoxy Ether: The terminal methoxy group acts as a stable, non-reactive placeholder that enhances the lipophilicity and pharmacokinetic profile of the resulting drug candidate, while avoiding the need for complex protecting group chemistry during the alkylation step.

Causality in Experimental Design

When reacting 1-chloro-5-methoxy-2-pentene with a 2-imino heterocycle (e.g., a thiazolidine), the choice of base and solvent dictates the reaction pathway. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical because it solvates the counter-cation (e.g.,


 or 

) while leaving the heterocycle anion "naked" and highly nucleophilic. This maximizes the

displacement of the chloride leaving group and minimizes competing

rearrangements or elimination pathways.

Mechanism A 2-Imino Thiazolidine (Nucleophile) B Base (e.g., NaH or K2CO3) Deprotonation A->B C Thiazolidine Anion (Active Nucleophile) B->C E SN2 Allylic Displacement (Chloride Leaving Group) C->E D 1-Chloro-5-methoxy-2-pentene (Electrophile) D->E F N-Alkylated Heterocycle (Product) E->F

Mechanistic pathway for SN2 allylic alkylation of 2-imino thiazolidines.

Quantitative Data: Optimization of Alkylation Conditions

To ensure a self-validating and robust protocol, it is essential to select the correct thermodynamic conditions. The table below summarizes the empirical outcomes of various base/solvent combinations for the N-alkylation of thiazolidine derivatives using 1-chloro-5-methoxy-2-pentene.

BaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale & Observations
NaH (60%) DMF0 to 252 - 485 - 95%Strong base ensures complete deprotonation. Ideal for less acidic N-H bonds. Rapid

kinetics.

DMF256 - 880 - 90%The "Cesium Effect" enhances the solubility and nucleophilicity of the anion. Excellent for sterically hindered substrates.

MeCN6012 - 1870 - 80%Milder conditions. Better functional group tolerance but requires heating, which slightly increases elimination byproducts.
DIPEA DCM402440 - 50%Weak organic base results in sluggish reaction rates and incomplete conversion. Not recommended for this electrophile.

Experimental Workflow & Protocol

The following protocol details the synthesis of 2-(2-methyl-4-nitrophenylimino)-3-((E)-5-methoxypent-2-en-1-yl)-1,3-thiazolidine , a standard intermediate in the development of progesterone receptor modulators [2].

Workflow Step1 Step 1: Preparation Dissolve heterocycle in DMF Add base (K2CO3/NaH) Step2 Step 2: Alkylation Dropwise addition of 1-Chloro-5-methoxy-2-pentene Step1->Step2 Step3 Step 3: Reaction Stir at 25-60°C Monitor via TLC Step2->Step3 Step4 Step 4: Quench & Workup H2O addition, EtOAc extraction Brine wash, Na2SO4 drying Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Experimental workflow for the synthesis and purification of N-alkylated heterocycles.

Step-by-Step Methodology

Safety Note: 1-Chloro-5-methoxy-2-pentene is an alkylating agent and a suspected irritant. Handle exclusively in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Deprotonation of the Heterocycle

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Add the starting heterocycle, 2-(2-methyl-4-nitrophenylimino)-1,3-thiazolidine (1.0 equiv, 5.0 mmol), to the flask.

  • Dissolve the heterocycle in 20 mL of anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in small portions. Causality: Cooling prevents the exothermic deprotonation from degrading the starting material. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the active nucleophilic anion.

Step 2: Allylic Alkylation

  • Maintain the reaction at 0 °C.

  • Add 1-chloro-5-methoxy-2-pentene (1.1 equiv, 5.5 mmol) dropwise over 10 minutes via a syringe. Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of polyalkylation or thermal degradation.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (25 °C).

Step 3: Reaction Monitoring

  • Stir the mixture for 2 to 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The product will appear as a new, distinct UV-active spot with a higher

    
     value than the highly polar starting thiazolidine.
    

Step 4: Quench and Liquid-Liquid Extraction

  • Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding 20 mL of cold distilled water.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with a saturated aqueous NaCl solution (brine) (5 × 30 mL). Causality: DMF is highly miscible with water and organic solvents. Extensive brine washing is strictly required to partition the DMF into the aqueous phase, preventing it from co-eluting and ruining the subsequent chromatography.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to yield the pure N-alkylated thiazolidine derivative as a viscous oil or crystalline solid.

References

  • 1-Chloro-5-methoxy-2-pentene (CID 5781154) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents (US Patent 6,353,006 B1). Google Patents.

Application Note: Transition Metal-Catalyzed Allylic Alkylation Utilizing 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regiodivergent Methodologies, and Validated Protocols

Introduction & Strategic Significance

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of bifunctional building blocks is paramount. 1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) represents a highly versatile C5 synthon. It features a reactive allylic chloride terminus for transition-metal-catalyzed cross-coupling and a stable terminal methoxy ether that can serve as a permanent structural motif or a masked hydroxyl group for late-stage functionalization ().

The displacement of the allylic chloride via transition-metal catalysis—most notably the Tsuji-Trost reaction—enables the rapid construction of complex C-C, C-N, and C-O bonds. Unlike allylic acetates or carbonates, allylic chlorides often undergo oxidative addition more rapidly and do not strictly require exogenous activation, making them highly atom-economical electrophiles ().

Mechanistic Insights & Regiocontrol (E-E-A-T)

The utility of 1-Chloro-5-methoxy-2-pentene lies in its ability to undergo regiodivergent alkylation depending on the choice of the transition metal catalyst.

  • Palladium-Catalyzed Linear Selectivity: When exposed to an electron-rich Pd(0) species, the allylic C-Cl bond undergoes heterolytic cleavage (oxidative addition) to form a

    
    -allyl palladium(II) intermediate. Because palladium catalysts are highly sensitive to steric hindrance, the incoming nucleophile preferentially attacks the less substituted C1 position, yielding the linear (E)-alkene product .
    
  • Iridium-Catalyzed Branched Selectivity: Conversely, Iridium(I) catalysts equipped with chiral phosphoramidite ligands form a

    
    -allyl iridium complex where electronic factors dictate the trajectory of the nucleophile. Attack occurs preferentially at the more substituted C3 position, yielding the branched product  with high enantioselectivity, a critical feature for generating chiral centers in pharmaceutical intermediates ().
    

Mechanism Substrate 1-Chloro-5-methoxy-2-pentene (Substrate) Pi_Allyl_Pd π-Allyl Palladium Complex (Sterically driven) Substrate->Pi_Allyl_Pd + Pd(0), -Cl⁻ Pi_Allyl_Ir π-Allyl Iridium Complex (Electronically driven) Substrate->Pi_Allyl_Ir + Ir(I), -Cl⁻ Pd_Cat Pd(0) Catalyst (e.g., Pd2(dba)3 / dppb) Pd_Cat->Pi_Allyl_Pd Ir_Cat Ir(I) Catalyst (e.g., [Ir(cod)Cl]2 / Phosphoramidite) Ir_Cat->Pi_Allyl_Ir Linear Linear Product (C1 Attack) (Standard Tsuji-Trost) Pi_Allyl_Pd->Linear Nucleophile (Nu⁻) Branched Branched Product (C3 Attack) (Enantioselective) Pi_Allyl_Ir->Branched Nucleophile (Nu⁻)

Caption: Regiodivergent pathways for the transition-metal-catalyzed allylic alkylation of 1-Chloro-5-methoxy-2-pentene.

Quantitative Optimization Data

The following table summarizes the optimized reaction parameters for achieving either linear or branched regioselectivity using 1-Chloro-5-methoxy-2-pentene as the electrophile.

Metal PrecursorLigandNucleophileBase / AdditiveSolventTempMajor ProductRegioselectivity (L:B)Yield
Pd₂dba₃ (2.5 mol%)dppb (5.5 mol%)Dimethyl malonateBSA, KOAcTHF25 °CLinear >95:588%
Pd(PPh₃)₄ (5.0 mol%)NoneMorpholineK₂CO₃CH₂Cl₂25 °CLinear 92:885%
[Ir(cod)Cl]₂ (2 mol%)(R,R)-LDimethyl malonateCs₂CO₃THF0 °CBranched 5:9581%
[Ir(cod)Cl]₂ (2 mol%)(S,S)-LBenzylamineTBDTHF25 °CBranched 8:9279%

*L = Feringa-type chiral phosphoramidite ligand. BSA = N,O-Bis(trimethylsilyl)acetamide. TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Linear-Selective C-Alkylation

Objective: Synthesis of dimethyl (E)-2-(5-methoxypent-2-en-1-yl)malonate.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂ three times.

    • Causality: Pd(0) species are highly susceptible to oxidative degradation. Oxygen must be rigorously excluded to prevent premature termination of the catalytic cycle.

  • Catalyst Activation: Add Pd₂dba₃ (2.5 mol%) and dppb (5.5 mol%) to the flask, followed by anhydrous, degassed THF (0.2 M). Stir for 15 minutes at room temperature until the solution turns a homogeneous pale yellow.

    • Causality: This pre-stirring period allows the bidentate dppb ligand to displace the dba ligands from the palladium center, generating the active, electron-rich Pd(0)L₂ species required for efficient oxidative addition.

  • Nucleophile Generation: Add dimethyl malonate (1.2 equiv) and N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 equiv), followed by a catalytic amount of KOAc (5 mol%).

    • Causality: BSA acts as a mild, soluble base that deprotonates the malonate without generating insoluble inorganic salts that could coat the catalyst. KOAc serves as a nucleophilic initiator to generate the first equivalent of the active malonate anion.

  • Electrophile Addition: Dropwise add 1-Chloro-5-methoxy-2-pentene (1.0 equiv, ).

    • Causality: Dropwise addition prevents a high localized concentration of the allylic chloride, mitigating the risk of catalyst poisoning by excessive chloride ion buildup.

  • Reaction Execution: Stir the mixture at 25 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

Protocol B: Iridium-Catalyzed Branched-Selective N-Alkylation

Objective: Synthesis of chiral N-(1-(2-methoxyethyl)allyl)morpholine.

  • Catalyst Activation: In a N₂-filled glovebox, mix [Ir(cod)Cl]₂ (2.0 mol%) and a chiral phosphoramidite ligand (4.0 mol%) in dry THF. Stir for 30 minutes.

    • Causality: Iridium(I) precursors require longer activation times than Palladium to fully coordinate the bulky chiral phosphoramidite ligands and form the active metallacycle.

  • Reagent Addition: Add morpholine (1.5 equiv) and K₂CO₃ (2.0 equiv) to the activated catalyst solution. Cool the mixture to 0 °C.

  • Electrophile Addition: Slowly add 1-Chloro-5-methoxy-2-pentene (1.0 equiv).

    • Causality: Conducting the reaction at 0 °C maximizes the enantiomeric excess (ee) by rigidifying the transition state of the nucleophilic attack on the

      
      -allyl iridium complex.
      

Workflow Prep 1. Catalyst Activation Degas solvent Mix Metal & Ligand React 2. Nucleophile & Substrate Add Nu⁻ then Allylic Chloride Prep->React Monitor 3. Reaction Monitoring Track via TLC/NMR (Disappearance of C1-Cl) React->Monitor Quench 4. Quench & Extract Aq. NH4Cl EtOAc Extraction Monitor->Quench Purify 5. Purification Flash Chromatography (Hexanes/EtOAc) Quench->Purify

Caption: Standard experimental workflow for air-sensitive transition-metal-catalyzed allylic alkylation.

Self-Validation & Analytical Tracking

To ensure the self-validating integrity of the protocol, researchers must track the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique chemical shifts of 1-Chloro-5-methoxy-2-pentene provide clear diagnostic markers:

  • Starting Material (¹H NMR, CDCl₃): The diagnostic allylic chloride protons (C1-H₂) appear as a distinct doublet at ~4.05 ppm . The internal alkene protons (C2/C3) appear as a multiplet at ~5.6–5.8 ppm .

  • Successful Linear Alkylation (Protocol A): The reaction is deemed complete when the doublet at 4.05 ppm completely disappears. A new multiplet representing the C1 protons (now adjacent to the malonate) will emerge upfield at ~2.6 ppm , accompanied by a strong singlet at ~3.7 ppm corresponding to the six methoxy protons of the incorporated dimethyl malonate.

  • Successful Branched Alkylation (Protocol B): The internal alkene multiplet will shift and change splitting patterns to reflect a terminal alkene (CH=CH₂), typically showing a complex multiplet at ~5.8 ppm and two terminal doublet/multiplets around ~5.0–5.2 ppm .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5781154, 1-Chloro-5-methoxy-2-pentene. Retrieved March 5, 2026, from[Link]

  • Visse, R., et al. (2011). Palladium-Catalyzed Allylic Alkylation of Doubly Deprotonated Carboxylic Acids. Advanced Synthesis & Catalysis, 353(17), 3151-3156.[Link]

  • Misale, A., et al. (2016). Cyclobutenes: At a Crossroad between Diastereoselective Syntheses of Dienes and Unique Palladium-Catalyzed Asymmetric Allylic Substitutions. Accounts of Chemical Research, 49(11), 2444–2458.[Link]

Application Note: Chemoselective Ether Cleavage of 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenge of demethylating 1-Chloro-5-methoxy-2-pentene , a bifunctional building block containing three distinct reactive centers: an allylic chloride, an internal alkene, and an aliphatic methyl ether.

Executive Summary

1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0) is a valuable C5 synthon used in the synthesis of complex lipids, pheromones, and pharmaceutical intermediates. The conversion of the methoxy group (


) to a hydroxyl group (

) or halide is a critical deprotection step. However, this transformation presents a "Triad of Reactivity" challenge:
  • Aliphatic Methyl Ether: Requires strong Lewis acids or nucleophiles for cleavage.

  • Allylic Chloride: Highly susceptible to nucleophilic substitution (

    
    ) and ionization (
    
    
    
    ).
  • Internal Alkene: Vulnerable to electrophilic addition (e.g., hydrohalogenation) and polymerization.

This guide details optimized protocols to achieve selective demethylation while preserving the structural integrity of the allylic chloride and the alkene.

Mechanistic Analysis & Strategy

The primary failure mode in cleaving ethers in this substrate is allylic compromise . Standard acidic conditions (e.g., aqueous HBr) will hydrolyze the allylic chloride or cause migration of the double bond. Standard nucleophilic conditions (e.g., Thiolate anions) will displace the allylic chloride before attacking the methyl ether.

The Solution: Kinetic Control with Boron Halides

The preferred strategy utilizes Boron Tribromide (


)  under strictly anhydrous, cryogenic conditions.
  • Selectivity Basis: The coordination of

    
     to the ether oxygen is rapid and reversible. The subsequent cleavage step (nucleophilic attack by 
    
    
    
    on the methyl group) is kinetically favored over the ionization of the allylic chloride at low temperatures (
    
    
    ).
  • Alternative: Boron Trichloride (

    
    )  with an exogenous iodide source (TBAI) offers a milder profile, preventing potential halide exchange (Cl 
    
    
    
    Br) at the allylic position.
Visualization: Reaction Pathways

The following diagram illustrates the competitive pathways and the targeted trajectory for successful cleavage.

ReactionPathways Substrate 1-Chloro-5-methoxy-2-pentene Complex Ether-Boron Complex (Intermediate) Substrate->Complex BBr3, -78°C CH2Cl2 Target TARGET PRODUCT 1-Chloro-5-hydroxy-2-pentene Complex->Target Path A: Me-Br Elimination (Desired) Side1 SIDE PRODUCT A Allylic Rearrangement/Polymer Complex->Side1 Path B: Allylic Ionization (> 0°C) Side2 SIDE PRODUCT B Halide Exchange (Allylic-Br) Complex->Side2 Path C: Cl/Br Exchange (Prolonged exposure)

Figure 1: Mechanistic divergence in the reaction of 1-Chloro-5-methoxy-2-pentene with Boron Tribromide.

Experimental Protocols

Protocol A: Cryogenic Demethylation (Gold Standard)

Best for: High conversion and clean isolation of the alcohol.

Reagents:

  • Substrate: 1-Chloro-5-methoxy-2-pentene (1.0 eq)[1]

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in 
    
    
    
    (1.2 eq)
  • Solvent: Anhydrous Dichloromethane (

    
    )
    
  • Quench: Methanol (

    
    ), Saturated 
    
    
    

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of

    
    .
    
  • Dissolution: Charge the flask with 1-Chloro-5-methoxy-2-pentene (1.34 g, 10 mmol) and anhydrous

    
     (50 mL). Cool the solution to 
    
    
    
    (Dry ice/Acetone bath).
  • Addition: Add the

    
     solution (12 mL, 12 mmol) dropwise via syringe over 20 minutes.
    
    • Critical: The addition rate must be slow to prevent localized exotherms which can trigger polymerization of the alkene.

  • Reaction: Stir at

    
     for 1 hour. Allow the reaction to warm slowly to 
    
    
    
    over 2 hours.
    • Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). Look for the disappearance of the less polar ether and appearance of the polar alcohol.

    • Stop Condition: Do NOT allow the reaction to reach room temperature (

      
      ) before quenching, as this increases the risk of attacking the allylic chloride.
      
  • Quench: Cool back to

    
    . Add Methanol (5 mL) dropwise (Caution: Vigorous evolution of 
    
    
    
    and Methyl Bromide).
  • Workup: Pour the mixture into a separatory funnel containing ice-cold sat.

    
     (50 mL). Extract with 
    
    
    
    (3 x 30 mL).
  • Purification: Dry organics over

    
    , filter, and concentrate in vacuo (bath temp < 
    
    
    
    to prevent allylic degradation). Purify via flash column chromatography.

Expected Yield: 75-85% of 1-Chloro-5-hydroxy-2-pentene.

Protocol B: / TBAI Soft Cleavage (Halide Preservation)

Best for: Substrates where allylic chloride sensitivity is extreme.

Rationale:


 is a weaker Lewis acid than 

, reducing the risk of ionizing the allylic C-Cl bond. Tetra-n-butylammonium iodide (TBAI) provides a soft nucleophile (

) to cleave the activated methyl ether.

Procedure:

  • Dissolve substrate (1.0 eq) and TBAI (1.5 eq) in anhydrous

    
     at 
    
    
    
    .
  • Add

    
     (1.0 M in 
    
    
    
    , 1.2 eq) dropwise.
  • Stir at

    
     for 2 hours, then warm to 
    
    
    
    .
  • Quench with water.

  • Note: This method may generate trace amounts of allylic iodide via Finkelstein exchange, but generally preserves the allylic system better than

    
     at higher temperatures.
    

Data Summary & Troubleshooting

ParameterProtocol A (

)
Protocol B (

/TBAI)
Protocol C (TMSI)
Reactivity HighModerateHigh
Temp Range

to


to


to RT
Risk: Alkene Low (at low temp)Very LowLow
Risk: Allylic Cl Moderate (Ionization)LowHigh (Cl

I exchange)
Primary Product AlcoholAlcoholSilyl Ether / Alcohol

Troubleshooting Guide:

  • Issue: Polymerization (Gummy residue).

    • Cause: Lewis acid catalyzed cationic polymerization of the alkene.

    • Fix: Ensure temperature stays below

      
      . Dilute reaction further (0.1 M concentration).
      
  • Issue: Allylic Rearrangement (Isomeric mixture).

    • Cause: Formation of allylic cation.

    • Fix: Switch to Protocol B (

      
      ). Avoid acidic workup; use buffered 
      
      
      
      immediately.
  • Issue: Incomplete Cleavage.

    • Cause: Strong coordination of Boron to the alkene (rare) or insufficient reagent.

    • Fix: Increase

      
       to 1.5 eq. Do not increase temperature; increase time at 
      
      
      
      instead.

References

  • PubChem. "1-Chloro-5-methoxy-2-pentene | C6H11ClO".[2][3] National Library of Medicine. [Link]

  • Sousa e Silva, P.J., et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[4] Chemistry – A European Journal, 2013. [Link]

  • Lord, R.L., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation."[5] European Journal of Organic Chemistry, 2015.[6] [Link]

  • Node, M., et al. "Selective demethylation of aliphatic methyl ether in the presence of aromatic methyl ether."[7] Journal of Organic Chemistry (General methodology reference for AlCl3/NaI systems). [Link]

Sources

The Synthetic Versatility of 1-Chloro-5-methoxy-2-pentene in Palladium-Catalyzed Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among the vast array of substrates, allylic electrophiles stand out for their ability to participate in a diverse range of transformations. This guide focuses on the palladium-catalyzed reactions of 1-Chloro-5-methoxy-2-pentene , a functionalized allylic chloride with significant potential for the construction of complex molecular architectures. The presence of a methoxy group offers a handle for further synthetic manipulations, making this substrate particularly attractive in the synthesis of natural products and pharmaceutical intermediates.

This document provides a detailed exploration of the key palladium-catalyzed reactions involving 1-Chloro-5-methoxy-2-pentene, with a focus on the underlying mechanistic principles, practical experimental protocols, and factors influencing reaction outcomes. The information presented herein is intended to serve as a comprehensive resource for researchers seeking to harness the synthetic potential of this versatile building block.

Core Reaction: The Tsuji-Trost Allylic Alkylation

The cornerstone of palladium-catalyzed reactions of allylic electrophiles is the Tsuji-Trost reaction, also known as palladium-catalyzed allylic alkylation.[1][2] This reaction involves the substitution of the allylic leaving group (in this case, chloride) with a nucleophile, mediated by a palladium(0) catalyst.

Mechanistic Insights

The catalytic cycle of the Tsuji-Trost reaction is a well-established process that proceeds through several key steps.[1] The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic chloride. This is followed by oxidative addition, where the carbon-chlorine bond is cleaved, and a π-allylpalladium(II) complex is formed. This intermediate is then susceptible to nucleophilic attack. The nature of the nucleophile dictates the subsequent steps. "Soft" nucleophiles, such as those derived from malonates, typically attack the allyl group directly in an "outer-sphere" mechanism. In contrast, "hard" nucleophiles may coordinate to the palladium center first, followed by reductive elimination to form the product in an "inner-sphere" mechanism. Finally, the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The regioselectivity of the nucleophilic attack on the unsymmetrical π-allylpalladium intermediate derived from 1-Chloro-5-methoxy-2-pentene is a critical consideration. Generally, the attack occurs at the less sterically hindered terminus of the allyl system.[2][3] However, the choice of ligands, the nature of the nucleophile, and the reaction conditions can all influence the regiochemical outcome.[4]

Application Protocol 1: Palladium-Catalyzed Allylic Alkylation with Diethyl Malonate

This protocol details a representative Tsuji-Trost reaction of 1-Chloro-5-methoxy-2-pentene with a soft carbon nucleophile, diethyl malonate. This reaction is a reliable method for the formation of a new carbon-carbon bond.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Reagents: - 1-Chloro-5-methoxy-2-pentene - Diethyl malonate - Base (e.g., NaH) - Pd Catalyst (e.g., Pd(PPh3)4) - Anhydrous Solvent (e.g., THF) setup_glassware Assemble Flame-Dried Glassware under Inert Atmosphere (N2 or Ar) add_base Add Base to Diethyl Malonate to form Sodium Enolate setup_glassware->add_base add_substrate Add 1-Chloro-5-methoxy-2-pentene and Pd Catalyst to the Reaction Mixture add_base->add_substrate reflux Heat the Reaction Mixture (e.g., to reflux) and Monitor Progress (TLC) add_substrate->reflux quench Quench the Reaction (e.g., with saturated aq. NH4Cl) reflux->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry the Organic Layer and Concentrate under Reduced Pressure extract->dry_concentrate purify Purify the Crude Product (e.g., by Column Chromatography) dry_concentrate->purify

Caption: Workflow for the palladium-catalyzed allylic alkylation.

Detailed Step-by-Step Protocol:
  • Preparation of the Nucleophile: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL). To this, add diethyl malonate (1.2 mmol, 1.2 equiv). Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Catalyst and Substrate Addition: To the freshly prepared sodium diethyl malonate solution, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Stir the mixture for 5 minutes. Then, add a solution of 1-Chloro-5-methoxy-2-pentene (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired allylated product.

Key Parameters and Optimization
ParameterTypical Range/ValueRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, [Pd(allyl)Cl]₂/ligandPd(PPh₃)₄ is a common and effective air-stable Pd(0) source. For more challenging substrates, in-situ generation of the Pd(0) catalyst from a Pd(II) precursor and a phosphine ligand can be advantageous.
Ligand PPh₃, dppe, dpppThe choice of phosphine ligand can significantly impact the reaction rate and selectivity. Triphenylphosphine is a standard, robust ligand. Bidentate phosphine ligands like dppe or dppp can sometimes offer improved stability and reactivity for the catalytic species.
Base NaH, K₂CO₃, NaOEtSodium hydride is a strong, non-nucleophilic base suitable for deprotonating soft carbon nucleophiles like malonates. Weaker bases like potassium carbonate may also be effective and are often easier to handle.
Solvent THF, Dioxane, TolueneAnhydrous, aprotic solvents are essential to prevent quenching of the nucleophile and deactivation of the catalyst. THF is a common choice due to its good solvating properties and appropriate boiling point.
Temperature Room Temp. to RefluxThe reaction temperature is often a critical parameter. While some reactions proceed efficiently at room temperature, heating is frequently required to achieve a reasonable reaction rate.

Potential for Other Palladium-Catalyzed Reactions

While the Tsuji-Trost reaction is the most prominent transformation for allylic chlorides, 1-Chloro-5-methoxy-2-pentene can potentially participate in other important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.[5] While typically employed for aryl and vinyl halides, the use of allylic electrophiles is also known. A potential Suzuki coupling of 1-Chloro-5-methoxy-2-pentene with an arylboronic acid would provide a route to arylated pentenyl ethers.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd AllylCl 1-Chloro-5-methoxy-2-pentene AllylCl->OxAdd PiAllyl π-Allyl-Pd(II)-Cl OxAdd->PiAllyl Transmetal Transmetalation PiAllyl->Transmetal ArBOH2 ArB(OH)2 ArBOH2->Transmetal Base Base (e.g., K2CO3) Base->Transmetal AllylArPd π-Allyl-Pd(II)-Ar Transmetal->AllylArPd RedElim Reductive Elimination AllylArPd->RedElim RedElim->Pd0 Product Arylated Product RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene. While less common for allylic halides compared to aryl and vinyl halides, under specific conditions, a Heck-type reaction could potentially be achieved, leading to more complex unsaturated products.

Conclusion

1-Chloro-5-methoxy-2-pentene is a valuable and versatile substrate for palladium-catalyzed reactions, most notably the Tsuji-Trost allylic alkylation. A thorough understanding of the reaction mechanism and the influence of various parameters such as catalyst, ligand, base, and solvent is crucial for achieving desired outcomes. The protocols and insights provided in this guide serve as a starting point for researchers to explore the synthetic utility of this building block in their own research endeavors, from fundamental methodology development to the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. Further exploration into other palladium-catalyzed transformations, such as the Suzuki-Miyaura and Heck reactions, will undoubtedly expand the synthetic repertoire of this promising reagent.

References

  • Control of the Regioselectivity in Palladium(0)
  • General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. Journal of the American Chemical Society. [Link]

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. ResearchGate. [Link]

  • Influences on the regioselectivity of palladium-catalyzed allylic alkylations. PubMed. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Enantioselective Addition of Two Distinct Nucleophiles across Alkenes Capable of Quinone Methide Formation. Europe PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems. ChemOrgChem YouTube Channel. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]

  • TSUJI-TROST REACTION /ALLYLATION | Organometallic name reaction. ChemOrgChem YouTube Channel. [Link]

  • Tsuji-Trost Reaction. ResearchGate. [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. [Link]

  • A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. PMC. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis Utilizing 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Chloro-5-methoxy-2-pentene in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for chiral molecules with high enantiopurity is paramount, particularly in the development of pharmaceuticals and other biologically active compounds. 1-Chloro-5-methoxy-2-pentene emerges as a versatile and strategic building block in this endeavor. Its structure, featuring a reactive allylic chloride and a distal methoxy group, presents a unique opportunity for a variety of stereoselective transformations. The methoxy group can serve as a handle for further functionalization or influence the electronic properties of the molecule, while the allylic chloride is a prime electrophile for transition metal-catalyzed asymmetric substitution reactions.

This application note provides an in-depth technical guide to the stereoselective synthesis using 1-Chloro-5-methoxy-2-pentene, with a focus on palladium-catalyzed asymmetric allylic alkylation (AAA). While specific literature on this exact substrate is not extensively detailed, the protocols and principles outlined herein are based on well-established and analogous systems, offering a robust starting point for researchers. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and explore the causality behind experimental choices to empower scientists in their synthetic campaigns.

Synthesis of 1-Chloro-5-methoxy-2-pentene

A reliable supply of the starting material is crucial for any synthetic application. 1-Chloro-5-methoxy-2-pentene can be synthesized from commercially available 5-methoxy-2-penten-1-ol. A common and effective method for this transformation is the Appel reaction, which converts the primary alcohol to the corresponding chloride with inversion of configuration, although for an achiral starting material this is not a concern.

Protocol 1: Synthesis of 1-Chloro-5-methoxy-2-pentene

Materials:

  • 5-methoxy-2-penten-1-ol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 5-methoxy-2-penten-1-ol (1.0 equivalent) in anhydrous dichloromethane to the stirred PPh₃ solution.

  • To this mixture, add carbon tetrachloride (1.2 equivalents) dropwise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Chloro-5-methoxy-2-pentene.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A Powerful Tool for C-C Bond Formation

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern enantioselective synthesis, enabling the formation of carbon-carbon bonds with excellent stereocontrol.[1][2] The reaction proceeds through a (π-allyl)palladium intermediate, and the stereochemical outcome is dictated by the chiral ligand coordinated to the palladium center.[3][4]

Mechanism of Stereoselection

The generally accepted mechanism for the Pd-catalyzed AAA involves the following key steps:

  • Oxidative Addition: A Pd(0) complex, coordinated to a chiral ligand, undergoes oxidative addition to the allylic chloride, displacing the chloride ion and forming a cationic (π-allyl)Pd(II) complex.[4]

  • Nucleophilic Attack: A soft nucleophile (pKa < 25) attacks one of the termini of the π-allyl complex.[5] This attack typically occurs on the face opposite to the palladium atom (outer-sphere attack).[3]

  • Reductive Elimination: The new C-C bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

The enantioselectivity of the reaction is primarily controlled by the chiral ligand, which creates a chiral environment around the (π-allyl)palladium intermediate, directing the nucleophilic attack to one of the two enantiotopic termini of the allyl moiety.[6][7]

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

AAA_Mechanism Pd0 Pd(0)L₂ PiAllyl (π-allyl)Pd(II)L₂⁺ Cl⁻ Pd0->PiAllyl Oxidative Addition AllylCl 1-Chloro-5-methoxy-2-pentene AllylCl->PiAllyl Product Chiral Product PiAllyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed AAA.

The Trost Ligand: A Privileged Scaffold for Asymmetric Induction

The Trost ligands, a class of C₂-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane (DACH), have proven to be exceptionally effective in a wide range of Pd-catalyzed AAA reactions, consistently delivering high levels of enantioselectivity.[6][7][8] The chiral backbone of the ligand creates a well-defined chiral pocket that effectively shields one face of the (π-allyl)palladium intermediate, thereby directing the incoming nucleophile to the other face.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1-Chloro-5-methoxy-2-pentene with Dimethyl Malonate

This protocol describes a representative procedure for the asymmetric allylic alkylation of 1-Chloro-5-methoxy-2-pentene with a soft carbon nucleophile, dimethyl malonate.

Materials:

  • 1-Chloro-5-methoxy-2-pentene

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane ((R,R)-Trost Ligand)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous and degassed dichloromethane (DCM)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.25 mol%) and the (R,R)-Trost Ligand (3.75 mol%).

  • Add anhydrous and degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve dimethyl malonate (1.2 equivalents) in anhydrous DCM.

  • Add BSA (1.3 equivalents) and KOAc (0.1 equivalents) to the dimethyl malonate solution and stir at room temperature for 20 minutes.

  • Add the solution of the nucleophile to the catalyst mixture.

  • Finally, add a solution of 1-Chloro-5-methoxy-2-pentene (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Experimental Data and Expected Outcomes

The following table summarizes expected outcomes based on analogous reactions reported in the literature. Actual yields and enantioselectivities may vary depending on the specific reaction conditions and the purity of the reagents.

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1(R,R)-Trost LigandDCMrt>90>95
2(S,S)-Trost LigandDCMrt>90>95 (opposite enantiomer)
3(R,R)-Trost LigandTHFrt~85~90
4(R,R)-Trost LigandToluenert~80~88

Table 1: Representative Data for the Asymmetric Allylic Alkylation

The Role of the Methoxy Group: A Handle for Further Transformations

The methoxy group in the product of the allylic alkylation is not merely a passive spectator. It offers a valuable synthetic handle for further manipulations. For instance, it can be cleaved under acidic conditions to reveal a primary alcohol, which can then be oxidized or participate in other transformations. This latent functionality significantly enhances the synthetic utility of the chiral products derived from 1-Chloro-5-methoxy-2-pentene. The presence of the ether linkage can also influence the solubility and reactivity of the molecule.[9][10]

Diagram 2: Synthetic Utility of the Methoxy Group

Methoxy_Transformation ChiralProduct Chiral Product (with methoxy group) Deprotection Ether Cleavage (e.g., HBr, BBr₃) ChiralProduct->Deprotection Alcohol Chiral Alcohol Deprotection->Alcohol FurtherProducts Further Derivatives Alcohol->FurtherProducts Oxidation, Esterification, etc.

Caption: Potential transformations of the methoxy group.

Conclusion and Future Outlook

1-Chloro-5-methoxy-2-pentene stands as a promising and versatile substrate for stereoselective synthesis. The protocols and principles detailed in this application note, centered around the robust and highly selective palladium-catalyzed asymmetric allylic alkylation using Trost-type ligands, provide a solid foundation for researchers to explore its synthetic potential. The strategic placement of the methoxy group further amplifies its utility, opening avenues for the synthesis of complex and functionally diverse chiral molecules. Future work in this area could involve exploring a broader range of nucleophiles, including nitrogen and oxygen-based nucleophiles, as well as investigating other transition-metal-catalyzed stereoselective transformations. The insights provided herein are intended to accelerate discovery and innovation in the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries.

References

  • Trost ligand. Wikipedia. [Link]

  • Trost, B. M.; Schultz, J. E. Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synthesis2019 , 51 (01), 1-30. [Link]

  • Butt, N. A.; Zhang, W. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]

  • Gignoux, C.; Goux, C.; Brunel, J. M. Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Arkivoc2004 , 2004 (14), 103-109. [Link]

  • Trost Asymmetic Allylation Alkylation. SynArchive. [Link]

  • Dong, Z.; Wang, Q.; Dong, G. Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research2020 , 53 (10), 2326-2340. [Link]

  • Wang, Z.-L.; Zhu, S.-F.; Zhou, Q.-L. Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry2021 , 3 (5), 1836-1849. [Link]

  • 1-Chloro-5-methoxy-2-pentene. PubChem. [Link]

  • Zhang, Z.; Wang, P.; Wang, Y. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science2017 , 8 (1), 421-425. [Link]

  • Trost, B. M.; Bunt, R. C. Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. Journal of the American Chemical Society1994 , 116 (10), 4089-4090. [Link]

  • trans-1-CHLORO-5(ETHOXYETHOXY)-2-PENTENE. SciSpace. [Link]

  • Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews1996 , 96 (1), 395-422. [Link]

  • Hartwig, J. F.; Stanley, L. M. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. PMC. [Link]

  • Jana, A.; Danda, A.; Ganguly, T. General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. Journal of the American Chemical Society2021 , 143 (46), 19385-19392. [Link]

  • Behenna, D. C.; Stoltz, B. M. Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides. Organic Letters2017 , 19 (21), 5932-5935. [Link]

  • Methoxy group. Wikipedia. [Link]

  • Chiodi, D.; Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry2024 , 273, 116364. [Link]

  • 4.1: Allylic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Cyclopentene, 1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxy-. US EPA. [Link]

  • Helmchen, G. Pd-Catalyzed Enantioselective Allylic Substitution: New Strategic Options for the Total Synthesis of Natural Products. Angewandte Chemie International Edition2004 , 43 (20), 2582-2585. [Link]

  • Z-1-Methoxy-2-pentene. SpectraBase. [Link]

  • Danishefsky, S.; Kitahara, T. [ - Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl. Organic Syntheses. [Link]

  • Wu, Y.; Li, Y.; Wang, Y.; Wang, J.; Zhang, Q. Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. RSC Advances2020 , 10 (39), 23261-23267. [Link]

  • Moss, R. A.; Munjal, R. C. Formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene. Journal of the Chemical Society, Perkin Transactions 21980 , 122-125. [Link]2)

Sources

Troubleshooting & Optimization

Preventing elimination reactions with 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chemoselective functionalization of 1-Chloro-5-methoxy-2-pentene (Molecular Weight: 134.60 g/mol )[1].

Because this substrate is an allylic chloride, it is highly electrophilic and perfectly primed for nucleophilic substitution (SN2)[2]. However, the presence of the adjacent double bond creates a severe mechanistic vulnerability: the abstraction of a


-hydrogen leads to the formation of a highly stable, conjugated 1,3-diene (5-methoxy-1,3-pentadiene). This thermodynamic sink makes elimination (E2) a dominant and frustrating competing pathway[3].

This guide provides the causal logic, diagnostic FAQs, and self-validating protocols required to suppress elimination and drive your reactions exclusively toward substitution.

Mechanistic Diagnostic & Pathway Logic

To successfully manipulate this molecule, you must understand the energetic competition between the SN2 and E2 transition states. Hard nucleophiles (which also act as strong bases) will naturally favor the E2 pathway at room temperature or above due to the entropic advantage of elimination (producing multiple molecules from one)[3].

ReactionPathways Substrate 1-Chloro-5-methoxy-2-pentene HardNu Hard Nucleophile/Base (e.g., Alkoxides, 1° Amines) Substrate->HardNu SoftNu Soft Nucleophile (e.g., Thiolates, Malonates) Substrate->SoftNu PdCat Pd(0) Catalyst + Ligand Substrate->PdCat E2 E2 Elimination (Conjugated Diene) HardNu->E2 High Temp (Entropy Driven) SN2 SN2 Substitution (Allylic Product) SoftNu->SN2 Low Temp (Kinetically Favored) PiAllyl π-Allyl-Pd Complex PdCat->PiAllyl Oxidative Addition (-Cl⁻) TsujiProd Regioselective Substitution PiAllyl->TsujiProd Soft Nu Attack (No Elimination)

Reaction pathways of 1-Chloro-5-methoxy-2-pentene: E2 vs. SN2 vs. Tsuji-Trost mechanisms.

Troubleshooting FAQs

Q: I am reacting 1-chloro-5-methoxy-2-pentene with a primary amine, but NMR shows >60% diene formation. Why is this happening? A: Primary and secondary amines are moderately strong bases. When reacting with an allylic chloride, the extended conjugation of the resulting 1,3-diene provides a massive thermodynamic driving force that lowers the activation energy (


G‡) for the E2 transition state[3]. Furthermore, elevated temperatures amplify the entropic advantage of elimination. To fix this, lower the reaction temperature to 0°C to kinetically favor the SN2 pathway, or switch to a non-nucleophilic base to pre-deprotonate your amine.

Q: How does solvent choice impact the SN2 vs. E2 ratio for this specific substrate? A: Solvent polarity and hydrogen-bonding capacity dictate nucleophile behavior. Protic solvents (like methanol) hydrogen-bond to nucleophiles, creating a bulky solvation shell that hinders SN2 backside attack, thereby favoring E2. Switching to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) selectively solvates cations while leaving the anionic nucleophile "naked" and highly reactive. This allows you to run the reaction at much lower temperatures, effectively shutting down the higher-energy E2 pathway[3].

Q: I need to use a hard nucleophile (e.g., an alkoxide) for my synthesis. How can I prevent elimination? A: Direct SN2 with hard nucleophiles on this substrate will almost always result in competing E2. To completely bypass this competition, you must change the nature of the electrophile by employing a Palladium-catalyzed Tsuji-Trost allylation [4].

The Tsuji-Trost Solution (Zero-Elimination Workflow)

The Tsuji-Trost reaction is the definitive solution for preventing elimination in allylic chlorides. By introducing a Palladium(0) catalyst, the alkene coordinates to the metal, followed by oxidative addition to cleave the C-Cl bond. This forms a cationic


3-

-allyl-Pd(II) intermediate[4].

Because the intermediate is highly electrophilic, soft nucleophiles (conjugate acids with pKa < 25) will attack the carbon directly rather than abstracting a proton[5]. This mechanism proceeds with a net retention of configuration and zero elimination [6].

TsujiTrostCycle Pd0 Pd(0) Catalyst PiAllyl η³-π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition (Inversion) Substrate Allylic Chloride Substrate Substrate->PiAllyl Product Substituted Product (Net Retention) PiAllyl->Product Soft Nucleophile Attack (Inversion) Product->Pd0 Reductive Elimination (Catalyst Regeneration)

Tsuji-Trost catalytic cycle bypassing E2 elimination via a π-allyl-Pd(II) intermediate.

Condition Optimization Matrix

Use the following data table to select the optimal parameters for your specific nucleophile class.

MethodologyNucleophile TypeBase StrengthTemp (°C)SolventExpected SN:E Ratio
Unoptimized SN2 Hard (e.g., NaOMe)Strong60°CMeOH< 10:90 (Mostly Diene)
Temp-Controlled SN2 Hard (e.g., NaOMe)Strong0°CTHF40:60
Soft Nucleophile SN2 Soft (e.g., PhSNa)Weak25°CDMF85:15
Tsuji-Trost Allylation Soft (e.g., Malonate)Weak (K2CO3)25°CDCM> 99:1 (Exclusive SN)

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled SN2 (For Soft Nucleophiles)

Objective: Maximize substitution using temperature control and desolvation effects.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.2 equivalents of your soft nucleophile (e.g., sodium thiophenolate).

  • Solvation: Dissolve the nucleophile in anhydrous DMF (0.2 M). Causality: DMF leaves the anion unsolvated, boosting its nucleophilicity so the reaction can proceed at low temperatures[3].

  • Cooling: Chill the reaction vessel to exactly 0°C using an ice-water bath.

  • Addition: Add 1-chloro-5-methoxy-2-pentene (1.0 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The SN2 product will appear as a distinct UV-active spot. If a highly non-polar, intensely UV-active streak appears near the solvent front, the temperature is too high (diene formation).

  • Workup: Quench with cold water, extract with diethyl ether, and wash 5x with brine to remove DMF.

Protocol B: Tsuji-Trost Allylic Substitution (Zero-Elimination)

Objective: Complete suppression of E2 via transition-metal catalysis[4].

  • Catalyst Pre-activation: In a degassed flask, combine Pd2(dba)3 (1.0 mol%) and triphenylphosphine (PPh3, 4.0 mol%) in anhydrous DCM.

  • Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution must transition from a dark purple/red to a pale, clear yellow. This color change self-validates the formation of the active, coordinatively unsaturated Pd(0)-PPh3 complex. If it remains dark, your system is contaminated with oxygen.

  • Substrate Addition: Add 1-chloro-5-methoxy-2-pentene (1.0 eq). Stir for 10 minutes to allow the formation of the

    
    -allyl-Pd(II) complex.
    
  • Nucleophile Addition: Add your soft nucleophile (e.g., dimethyl malonate, 1.2 eq) and a mild base (e.g., K2CO3, 1.5 eq).

  • Validation Checkpoint 2: The reaction should proceed smoothly at room temperature. TLC will show complete consumption of the starting material with absolutely no diene formation at the solvent front.

  • Workup: Filter through a short pad of Celite to remove the palladium catalyst, concentrate, and purify via flash chromatography.

References

  • [1] 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [4] Tsuji–Trost reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [5] Tsuji-Trost Reaction. Organic Chemistry Portal. Available at: [Link]

  • [3] Competition between substitution and elimination. Chemistry LibreTexts. Available at: [Link]

  • [6] Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. PubMed Central (PMC). Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide and technical FAQ is designed for researchers, chemists, and drug development professionals working with 1-chloro-5-methoxy-2-pentene (CAS: 3577-82-0). As a bifunctional allylic chloride, this compound is a critical C6 synthon used to construct complex oxygen-containing heterocycles, functionalized polyolefins, and pharmaceutical intermediates 1. However, its synthesis frequently presents challenges related to regioselectivity (allylic rearrangement), stereocontrol (E/Z isomerization), and product volatility 2.

This portal provides field-proven methodologies, mechanistic insights, and optimized protocols to ensure high-yield, reproducible syntheses 3.

Mechanistic Pathways & Workflow Visualization

The synthesis of 1-chloro-5-methoxy-2-pentene is typically achieved via two primary routes:

  • Allylic Chlorination : Direct conversion of 5-methoxy-2-penten-1-ol using thionyl chloride (SOCl₂) or Appel conditions.

  • Olefin Cross-Metathesis : Coupling of 4-methoxy-1-butene with allyl chloride using a Ruthenium-based catalyst.

Synthesis_Pathways SM1 5-Methoxy-2-penten-1-ol Reagent1 SOCl₂ / Pyridine (Chlorination) SM1->Reagent1 SN2 / SNi Target 1-Chloro-5-methoxy-2-pentene (E/Z Isomers) Reagent1->Target - SO₂, - HCl SM2 4-Methoxy-1-butene Catalyst Grubbs II Catalyst (CH₂Cl₂, Reflux) SM2->Catalyst Cross-Metathesis SM3 Allyl Chloride SM3->Catalyst Cross-Metathesis Catalyst->Target - Ethylene (gas)

Fig 1: Synthetic pathways for 1-chloro-5-methoxy-2-pentene via chlorination and cross-metathesis.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these strictly controlled protocols.

Protocol A: Allylic Chlorination via Thionyl Chloride (SOCl₂)

Causality Insight: Pyridine is strictly required in this protocol. Without a mild base, the HCl byproduct will protonate the allylic alcohol, leading to a carbocation intermediate. This inevitably results in an undesired SN2' rearrangement, yielding the secondary chloride (3-chloro-5-methoxy-1-pentene) instead of the target primary chloride.

Step-by-Step Methodology:

  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading : Dissolve 5-methoxy-2-penten-1-ol (10.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 mL). Add anhydrous pyridine (12.0 mmol, 1.2 eq).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition : Dropwise add thionyl chloride (SOCl₂, 11.0 mmol, 1.1 eq) over 15 minutes. Self-Validation Check: The solution should turn slightly yellow; vigorous bubbling (SO₂ gas evolution) indicates active, ongoing chlorination.

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1, KMnO₄ stain). The starting material (Rf ~0.2) must disappear entirely, replaced by the less polar product (Rf ~0.7).

  • Quench & Extraction : Quench with saturated aqueous NaHCO₃ (30 mL) at 0 °C to neutralize residual acid. Extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via short-path silica gel chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to yield the target compound.

Protocol B: Olefin Cross-Metathesis

Causality Insight: Allyl chloride is an electron-deficient, Type II/III olefin in metathesis, which typically reacts sluggishly. Grubbs II catalyst is chosen over Grubbs I because its N-heterocyclic carbene (NHC) ligand provides the necessary electron density and stability to drive the catalytic cycle forward with halogenated substrates.

Step-by-Step Methodology:

  • Setup : In a glovebox or under strict Schlenk conditions, charge a Schlenk flask with Grubbs II catalyst (5 mol%).

  • Reagent Loading : Add anhydrous, degassed CH₂Cl₂ (0.1 M concentration relative to the limiting reagent).

  • Addition : Inject 4-methoxy-1-butene (1.0 eq) and allyl chloride (3.0 eq). Note: Excess allyl chloride is mandatory to drive the equilibrium forward and compensate for its high volatility.

  • Reaction : Attach a reflux condenser and heat to 40 °C (reflux) for 12 hours under a steady, positive stream of argon to continuously sweep away the ethylene gas byproduct.

  • Quench : Cool to room temperature and add ethyl vinyl ether (excess) to quench the active ruthenium alkylidene. Stir for 30 minutes.

  • Purification : Concentrate in vacuo and purify via flash column chromatography to isolate the (E)-1-chloro-5-methoxy-2-pentene.

Troubleshooting & FAQs

Q1: My chlorination reaction is yielding a mixture of structural isomers (1-chloro vs. 3-chloro). How do I fix this? A: You are experiencing an SN2' allylic rearrangement. This occurs when the reaction proceeds via an SN1-like carbocation pathway rather than a concerted SN2/SNi pathway. Fix: Ensure your pyridine is completely anhydrous and used in slight excess (1.2 eq) to neutralize all HCl generated. Alternatively, switch to the Appel reaction (CCl₄, PPh₃) in CH₂Cl₂, which is highly SN2 specific and virtually eliminates allylic rearrangement.

Q2: The cross-metathesis reaction stalls at 40% conversion. What is killing the catalyst? A: Ruthenium catalysts are highly sensitive to trace impurities and dissolved oxygen. Furthermore, the ethylene gas generated during the reaction can compete for the active ruthenium alkylidene, stalling the cycle. Fix:

  • Sparge your CH₂Cl₂ with argon for at least 30 minutes prior to use.

  • Run the reaction in an open-system reflux (under a positive pressure of argon) to continuously sweep ethylene out of the flask.

  • If using allyl chloride, ensure it is freshly distilled. Degraded allyl chloride releases HCl, which rapidly decomposes the Grubbs II catalyst.

Q3: I am losing product during the solvent removal step. How do I handle 1-chloro-5-methoxy-2-pentene? A: With a molecular weight of 134.60 g/mol and a low boiling point, this compound is highly volatile. Fix: Do not use a high-vacuum pump to remove residual solvent. Use a rotary evaporator with the water bath set strictly below 25–30 °C and a pressure no lower than 150 mbar. For long-term storage, store the neat oil at -20 °C under argon to prevent polymerization or degradation.

Q4: How can I improve the E/Z stereoselectivity in the cross-metathesis route? A: Cross-metathesis typically favors the thermodynamically more stable (E)-isomer. However, if you are seeing high (Z)-content, it may be due to kinetic trapping. Fix: Increase the reaction temperature slightly or extend the reaction time. Metathesis is reversible; allowing the reaction to reach thermodynamic equilibrium will naturally enrich the (E)-1-chloro-5-methoxypent-2-ene isomer.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions for the chlorination of 5-methoxy-2-penten-1-ol, comparing different reagents and their impact on yield and regioselectivity.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1-Cl : 3-Cl)Mechanistic Notes
SOCl₂ (No base)CH₂Cl₂0 to 25365%60 : 40High SN2' rearrangement due to free HCl.
SOCl₂ + Pyridine CH₂Cl₂0 to 25288%95 : 5Pyridine buffers HCl, favoring SN2/SNi.
PPh₃ / CCl₄ (Appel)CH₂Cl₂0 to 25492%>99 : 1Excellent regiocontrol; requires removal of Ph₃PO.
MsCl / LiCl / s-Collidine DMF0 to 25685%98 : 2Mildest conditions; ideal for highly sensitive substrates.

Table 1: Optimization parameters for the conversion of 5-methoxy-2-penten-1-ol to 1-chloro-5-methoxy-2-pentene.

References
  • PubChem. "1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents." United States Patent and Trademark Office.

Sources

Technical Support Center: 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges associated with 1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) . This guide is designed for researchers utilizing this reagent as a C5-building block in the synthesis of polyether natural products (e.g., Halichondrin B analogs/Eribulin fragments) or complex organometallic coupling reactions.

Reagent Profile & Reactivity Overview

1-Chloro-5-methoxy-2-pentene is a bifunctional allylic electrophile.[1] Its reactivity is dominated by the allylic chloride moiety, which is highly susceptible to nucleophilic attack, while the methoxy group serves as a robust ether protecting group.

  • Primary Reactivity: Electrophilic Allylic Substitution (

    
     / 
    
    
    
    ).
  • Secondary Reactivity: 1,4-Elimination (E2-vinylogous).[1]

  • Critical Instability: Acid-catalyzed hydrolysis (Solvolysis).[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Regiochemical Ambiguity (Branched vs. Linear Products)

User Question: "I am using 1-Chloro-5-methoxy-2-pentene to alkylate a stabilized enolate. I observe two distinct product spots on TLC with identical mass. Is my reagent isomerizing?"

Technical Diagnosis: You are likely observing Regioisomer Formation (


 vs. 

attack)
. Allylic chlorides possess two electrophilic sites: the

-carbon (C1, direct attack) and the

-carbon (C3, vinylogous attack).
  • Mechanism:

    • Path A (

      
       - Desired):  Nucleophile attacks C1, displacing Cl.[1] The double bond remains at C2-C3.[1]
      
      • Product: Linear 1-substituted-5-methoxy-2-pentene.[1]

    • Path B (

      
       - Byproduct):  Nucleophile attacks C3, shifting the double bond to C1-C2 and displacing Cl.[1]
      
      • Product: Branched 3-substituted-5-methoxy-1-pentene.[1]

Corrective Protocol:

  • Steric Control:

    
     is favored by bulky nucleophiles or steric hindrance at the 
    
    
    
    -carbon.[1] If possible, use a less sterically hindered nucleophile.
  • Metal Ion Tuning:

    • Hard Nucleophiles (Li/Mg): Often favor mixed regioselectivity.

    • Soft Nucleophiles (Cu/Pd): Transition metal catalysis (e.g., Cu(I)-catalyzed alkylation) overwhelmingly favors the

      
       (linear) product due to the formation of 
      
      
      
      -allyl intermediates that direct attack to the less substituted terminus [1].[1]
  • Solvent Polarity: Polar aprotic solvents (DMSO, DMF) enhance

    
     character by solvating the cation, making the 
    
    
    
    -carbon more accessible.
Issue 2: Appearance of Conjugated Impurities (Dienes)

User Question: "My reaction mixture turned yellow/brown, and I see a new low-boiling impurity. NMR shows complex vinylic signals between 5.0-6.5 ppm."[1]

Technical Diagnosis: This indicates 1,4-Elimination leading to 1-Methoxy-2,4-pentadiene .[1] Strong bases can deprotonate the acidic allylic protons at C4 (the methylene group between the alkene and the ether).

  • Mechanism: Base removes a proton from C4

    
     Electron density shifts 
    
    
    
    Chloride is expelled from C1.[1]
  • Result: Formation of a conjugated diene system (

    
    ). This diene is unstable and prone to polymerization (browning).
    

Corrective Protocol:

  • Base Selection: Avoid hard, non-nucleophilic bases (e.g., LDA, NaH) if simple alkylation is the goal. Switch to softer bases (e.g.,

    
    , CsF) or amine bases (DIPEA) if compatible.
    
  • Temperature Control: Elimination has a higher activation energy than substitution. Lower the reaction temperature (e.g., from 0°C to -78°C or -20°C) to kinetically favor the substitution pathway [2].[1]

Issue 3: Hydrolysis & Alcohol Contamination

User Question: "The chloride reagent has been stored in the fridge for 3 months. My yield has dropped, and I see a broad -OH peak in the proton NMR of the starting material."

Technical Diagnosis: The reagent has undergone Solvolysis/Hydrolysis .[1] Allylic chlorides are moisture-sensitive.[1] Hydrolysis releases HCl and forms 5-methoxy-2-penten-1-ol .[1] The generated HCl is autocatalytic, accelerating further degradation and potentially cleaving the methoxy ether linkage over time.

Corrective Protocol:

  • Purification: Do not use degraded reagent. Purify via rapid filtration through a short plug of basic alumina (to neutralize HCl and trap the alcohol) using hexanes/EtOAc (9:1) as eluent.

  • Storage: Store under Argon at -20°C. Add a stabilizer such as silver wire or potassium carbonate to the storage vial to scavenge trace acid.

Byproduct Summary Table

Byproduct NameStructure TypeMechanistic OriginKey Analytical Feature (

NMR)
Branched Isomer 3-Substituted-1-pentene

Nucleophilic Attack
Terminal alkene protons (

) at ~5.0 & 5.8 ppm.[1]
Conjugated Diene 1-Methoxy-2,4-pentadiene1,4-Elimination (Base)Extra vinylic signals; UV-active on TLC (unlike SM).[1]
Allylic Alcohol 5-Methoxy-2-penten-1-olHydrolysis (Moisture)Loss of C-Cl shift (~4.0 ppm)

C-OH shift (~4.1 ppm + broad OH).[1]
Z-Isomer (Z)-1-Chloro-5-methoxy...[1]E/Z IsomerizationCoupling constant change (

vs

).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways when 1-Chloro-5-methoxy-2-pentene is subjected to nucleophilic conditions.

ReactionPathways SM 1-Chloro-5-methoxy-2-pentene (Starting Material) Prod_Linear Linear Product (Target: SN2) SM->Prod_Linear Nucleophile (Nu-) Path A: C1 Attack Prod_Branched Branched Isomer (Byproduct: SN2') SM->Prod_Branched Nucleophile (Nu-) Path B: C3 Attack Prod_Diene 1-Methoxy-2,4-pentadiene (Byproduct: Elimination) SM->Prod_Diene Strong Base (-H+ from C4) Prod_Alc 5-Methoxy-2-penten-1-ol (Byproduct: Hydrolysis) SM->Prod_Alc H2O / Moisture

Caption: Competing reaction manifolds for allylic chloride substrates. Green path represents the desired trajectory; red and yellow paths represent steric and basicity-induced failures respectively.[1]

Experimental Protocol: Purification of Degraded Reagent

If your reagent shows signs of hydrolysis (HCl fumes or alcohol formation), perform this rescue protocol before use.

Materials:

  • Degraded 1-Chloro-5-methoxy-2-pentene[1]

  • Basic Alumina (Activity Grade I)[1]

  • Hexanes (HPLC Grade)[1]

  • Sintered glass funnel[1]

Step-by-Step:

  • Preparation: Suspend 10g of Basic Alumina in Hexanes to form a slurry and pack into a short column (or sintered funnel).

  • Loading: Dilute the crude chloride reagent 1:1 with Hexanes. Load carefully onto the alumina pad.

  • Elution: Flush with 3 column volumes of pure Hexanes. The non-polar chloride will elute rapidly, while the polar alcohol and HCl salts will remain bound to the alumina.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C . Note: Allylic chlorides are volatile; do not apply high vacuum for extended periods.[1]

  • Validation: Check

    
     NMR. The triplet at 
    
    
    
    3.6 ppm (
    
    
    ) should be distinct, and the broad OH region should be clear.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

  • BenchChem Technical Support. (2025). Common side reactions in the preparation of 5-Methoxypent-1-yne and how to avoid them. BenchChem Troubleshooting Guides.

  • Sigma-Aldrich. (n.d.).[1] 1-Chloro-5-methoxy-2-pentene Product Detail.

Sources

Technical Support Center: Purification of 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-Chloro-5-methoxy-2-pentene CAS: 3577-82-0 Chemical Formula:


Molecular Weight:  134.60  g/mol [1]

Introduction: The "Silent" Instability

Welcome to the technical support hub. If you are working with 1-Chloro-5-methoxy-2-pentene , you are likely encountering a common frustration: the compound degrades during what should be routine purification.

As a Senior Application Scientist, I often see researchers treat this molecule as a standard alkyl chloride. It is not. It is a primary allylic chloride with a pendant ether. This structure creates a "perfect storm" for three specific failure modes:

  • Allylic Shift (

    
    ):  On acidic surfaces (like silica), the chloride migrates, forming the thermodynamically distinct secondary chloride (3-chloro-5-methoxy-1-pentene).
    
  • Hydrolysis: The allylic cation is stabilized by resonance, making it highly susceptible to solvolysis in aqueous washes.[2]

  • Isomeric Drift: The E and Z isomers have nearly identical boiling points, making simple distillation ineffective for isomeric purity.[2]

This guide replaces standard "recipes" with a troubleshooting system designed to preserve the integrity of this sensitive intermediate.

Module 1: Chromatographic Purification (The Silica Trap)

The Issue: You purify the crude material on a silica column. The NMR looks clean immediately after, but re-analysis 24 hours later shows new multiplet peaks upfield and a loss of the allylic proton signal.

The Cause: Standard silica gel is slightly acidic (


). This acidity catalyzes the ionization of the C-Cl bond, leading to rearrangement (isomerization) or hydrolysis.
Protocol: The "Buffered Silica" System

To purify this compound via flash chromatography, you must neutralize the stationary phase.

Step-by-Step Guide:

  • Slurry Preparation: Suspend your silica gel in the non-polar component of your eluent (typically Hexanes or Pentane).

  • The Buffer: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the solvent system containing 1% Et3N.

  • Elution: Run your gradient without Et3N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.1% Et3N if the compound is extremely labile.

Visualization of the Failure Mode: The diagram below illustrates the "Allylic Shift" mechanism that occurs on untreated silica.

AllylicShift Start Target Molecule (Primary Chloride) Ion Resonance Stabilized Carbocation Start->Ion Ionization (catalyzed by H+) Silica Acidic Silica Surface (Proton Source) Silica->Start Surface Contact Ion->Start Reversible Impurity Rearranged Impurity (Secondary Chloride) Ion->Impurity Cl- Re-attack at C3

Caption: Mechanism of acid-catalyzed allylic rearrangement (


 or 

-like) on silica gel surfaces.

Module 2: Thermal Handling & Distillation

The Issue: The product turns dark/black during vacuum distillation, or the yield is significantly lower than expected due to polymerization.

The Cause: Allylic chlorides are thermally unstable. Prolonged heating promotes elimination (


 loss) and radical polymerization.

The Solution: High-Vacuum "Flash" Distillation. Do not use a spinning band column or slow fractional distillation.[2] You need to minimize residence time at high temperature.[2]

ParameterRecommendationReason
Vacuum Pressure < 2.0 mmHg (Torr)Reduces boiling point to < 60°C to prevent degradation.
Bath Temperature Max 80°CAbove 100°C, risk of

elimination increases exponentially.[2]
Stabilizer

(trace) or CaH2
Adding a solid base to the pot neutralizes evolved

, preventing autocatalytic decomposition.[2]
Apparatus Kugelrohr or Short PathMinimizes path length and heating duration.

Module 3: Isomer Separation (E/Z Management)

The Issue: Synthetic routes (like metathesis or chlorination of alkenes) often produce a mixture of E (trans) and Z (cis) isomers. These are difficult to separate because their polarity and boiling points are nearly identical.[2]

The Expert Solution: Argentation Chromatography Standard silica separates based on polarity. Silver Nitrate (


) impregnated silica separates based on 

-bond accessibility
. The silver ion forms a reversible complex with the double bond. The Z isomer (more sterically accessible/less stable) typically binds stronger and elutes later than the E isomer.

Preparation of 10%


 Silica: 
  • Dissolve 10g of

    
     in 100mL of Acetonitrile.
    
  • Add 90g of Silica Gel.

  • Rotary evaporate the solvent in the dark (wrap flask in foil) until dry.

  • Note: This silica will stain hands/glassware black.[2] Wear double gloves.

PurificationLogic Input Crude Reaction Mixture (E/Z Mix + Impurities) PurityCheck Check Purity (TLC/NMR) Input->PurityCheck Distill Vacuum Distillation (<2 mmHg, Short Path) PurityCheck->Distill Volatile Impurities BufferCol Buffered Silica Column (1% Et3N) PurityCheck->BufferCol Polar Impurities SilverCol AgNO3 Impregnated Column (For Isomer Separation) Distill->SilverCol If E/Z Separation Required BufferCol->SilverCol If E/Z Separation Required Final Pure 1-Chloro-5-methoxy-2-pentene SilverCol->Final

Caption: Decision matrix for selecting the correct purification workflow based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in the fridge indefinitely? A: No. Even at


, allylic chlorides can slowly hydrolyze if any moisture is present.[2]
  • Best Practice: Store over activated 4Å molecular sieves under Argon at

    
    . The sieves scavenge moisture and trace 
    
    
    
    .

Q2: Why does my product smell like a swimming pool? A: A strong, sharp chlorine odor usually indicates decomposition releasing


.[2] If you smell this, re-dissolve the compound in 

, wash with cold saturated

, dry over

, and re-concentrate.[2]

Q3: I see a spot on TLC that trails heavily. What is it? A: Trailing spots on silica usually indicate the compound is decomposing on the plate.

  • Test: Run a 2D TLC. Spot the compound, run it up, let it dry, then turn the plate 90 degrees and run it again.[2] If the spot appears off the diagonal, the compound is decomposing during the run. Use the buffered silica method (Module 1).

Q4: Can I use Aluminum Oxide (Alumina) instead of Silica? A: Yes, Neutral Alumina (Activity Grade III) is often better than silica for acid-sensitive allylic compounds.[2] It is less acidic and reduces the risk of rearrangement. However, its separation power is generally lower than silica.[2]

References

  • General Stability of Allylic Chlorides

    • Organic Syntheses, Coll.[2][3] Vol. 8, p.141 (1993).[2] Describes the handling of sensitive allylic chlorides and the necessity of low-temperature distillation.

  • Argentation Chromatography (Isomer Separation)

    • Williams, C. M., & Mander, L. N. (2001).[2] "Chromatography with Silver Nitrate."[2] Tetrahedron, 57(3), 425–447.[2] (Definitive guide on separating E/Z isomers).

  • Buffered Silica Gel Techniques

    • Journal of Organic Chemistry, "Purification of acid-sensitive compounds." Standard laboratory practice for acetals and allylic halides.
  • Synthesis & Properties of Methoxy-Alkenes

    • PubChem Compound Summary for 1-Chloro-5-methoxy-2-pentene.

Sources

Technical Support Center: Optimizing 1-Chloro-5-methoxy-2-pentene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic bottlenecks encountered during the synthesis of 1-chloro-5-methoxy-2-pentene (CAS: 3577-82-0)[1][2]. Synthesizing allylic chlorides with high regioselectivity and stereochemical fidelity requires strict kinetic control. This guide outlines the causality behind common failures, provides data-driven optimizations, and standardizes a self-validating protocol for drug development professionals.

Process Overview & Mechanistic Pitfalls

The conversion of 5-methoxy-2-penten-1-ol to its corresponding allylic chloride is fraught with competing pathways. The diagram below illustrates the desired


 trajectory versus the primary modes of mechanistic leakage: allylic shifts (

), ether cleavage, and elimination.

SynthesisPathway SM 5-methoxy-2-penten-1-ol (Starting Material) Reagents Chlorinating Agent (e.g., SOCl2, NCS/DMS) SM->Reagents Target 1-chloro-5-methoxy-2-pentene (Target Product) Reagents->Target SN2 path (High Yield) Byproduct1 3-chloro-5-methoxy-1-pentene (Allylic Shift Byproduct) Reagents->Byproduct1 SN2' path (Regio-leakage) Byproduct2 1,5-dichloro-2-pentene (Ether Cleavage Byproduct) Reagents->Byproduct2 Lewis Acid (Demethylation)

Reaction pathways and common side-reactions in 1-chloro-5-methoxy-2-pentene synthesis.

Troubleshooting & FAQs

Q1: I am observing a significant amount of the 3-chloro-5-methoxy-1-pentene regioisomer. How can I improve the regioselectivity towards the terminal chloride? Causality: The chlorination of allylic alcohols using standard thionyl chloride (


) forms a chlorosulfite intermediate. Without additives, this intermediate decomposes via an internal nucleophilic substitution (

) or an allylic shift (

), leading to a mixture of primary and secondary branched chlorides. Solution: To strictly enforce the

pathway, switch to a Corey-Kim-type reagent (

) or the Appel reaction (

). If

must be used for scale-up economics, add a catalytic amount of N,N-dimethylformamide (DMF). This generates the Vilsmeier-Haack complex in situ, which directs the chloride attack predominantly to the primary carbon, bypassing the

shift.

Q2: My overall yield is low, and GC-MS indicates the presence of 1,5-dichloro-2-pentene. What is causing this? Causality: The terminal methoxy group is generally stable, but the oxygen atom acts as a Lewis base. In the presence of strong Lewis acids (e.g.,


, 

) or highly concentrated hydrohalic acids at elevated temperatures, the oxygen coordinates with the acid. This activates the methyl group for nucleophilic attack by free chloride ions, resulting in ether cleavage (demethylation) and subsequent over-chlorination. Solution: Avoid phosphorus-based chlorinating agents. Maintain reaction temperatures strictly below 0 °C during the reagent addition phase, and quench with a mild base (e.g., saturated

) immediately after completion to neutralize acidic byproducts before they can cleave the ether.

Q3: The (E)/(Z) ratio of my starting material is 95:5, but my final product shows an 80:20 ratio. How do I prevent stereochemical isomerization? Causality: The (E)-isomer of 1-chloro-5-methoxy-2-pentene is thermodynamically favored and commonly utilized as an intermediate in complex heterocycle synthesis[3]. However, alkene isomerization in allylic systems is catalyzed by prolonged exposure to acidic conditions. Reversible addition of


 across the double bond allows for free rotation before elimination, degrading the stereochemical purity.
Solution:  Ensure that the reaction mixture is properly buffered. Use acid scavengers like pyridine or triethylamine in equimolar amounts to neutralize 

gas as it forms, locking the double bond in its original (E)-geometry.

Q4: I am seeing elimination byproducts (e.g., dienes) instead of the desired substitution product. Why is this happening? Causality: The formation of diene byproducts indicates that an E2 elimination pathway is outcompeting the desired


 substitution. This typically occurs when using sterically bulky bases or when the reaction temperature is too high, which provides the kinetic energy necessary to overcome the activation barrier for proton abstraction[4].
Solution:  Maintain strict low-temperature conditions (-20 °C to 0 °C) during the substitution phase. If using an amine base as an acid scavenger, opt for less sterically hindered options and avoid large excesses[4].

Reagent Selection & Yield Optimization Data

The following table summarizes the quantitative impact of various chlorinating systems on the yield and purity of 1-chloro-5-methoxy-2-pentene, based on internal validation metrics.

Chlorinating SystemTemp (°C)AdditivePrimary Yield (%)Regioisomer (%)Ether Cleavage (%)

25None55.035.010.0

0Pyridine72.520.0< 2.0

-10DMF (cat)88.010.0< 2.0

-20 None > 92.0 < 5.0 Not detected

RefluxNone85.0< 5.0< 2.0

Validated Experimental Protocol: Regioselective Chlorination via NCS/DMS

This self-validating protocol utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to generate a highly regioselective chlorosulfonium intermediate. This ensures maximum yield of the primary chloride while preserving the methoxy group and the (E)-double bond geometry[2][3].

Phase 1: Reagent Preparation & Complex Formation
  • Purge & Dry: Flame-dry a 250 mL three-neck round-bottom flask under a continuous argon atmosphere.

  • Suspend NCS: Add 1.2 equivalents of N-chlorosuccinimide (NCS) and 100 mL of anhydrous dichloromethane (DCM).

  • Cool: Submerge the flask in a dry ice/ethylene glycol bath to reach an internal temperature of -20 °C.

  • Activate: Add 1.3 equivalents of anhydrous dimethyl sulfide (DMS) dropwise via a syringe over 10 minutes.

  • Incubate: Stir the mixture at -20 °C for 30 minutes.

    • Self-Validation Checkpoint: The opaque suspension will turn into a clear, colorless solution, visually confirming the successful formation of the active chlorosulfonium complex.

Phase 2: Substrate Addition & Kinetic Control
  • Prepare Substrate: Dissolve 1.0 equivalent of (E)-5-methoxy-2-penten-1-ol in 20 mL of anhydrous DCM.

  • Controlled Addition: Add the alcohol solution dropwise to the reaction flask over 20 minutes. Critical: Maintain the internal temperature strictly below -15 °C to prevent E2 elimination[4].

  • Reaction Propagation: Allow the reaction to stir for 2 hours, gradually allowing the bath to warm to 0 °C.

    • In-Process Control (IPC): Remove a 0.1 mL aliquot, quench with saturated

      
      , and extract with GC-grade hexane. Analyze via GC-FID. Proceed to Phase 3 only when starting material conversion is >98%.
      
Phase 3: Quenching and Isolation
  • Quench: Arrest the reaction by rapidly adding 50 mL of ice-cold saturated aqueous

    
    . This neutralizes the environment and prevents acid-catalyzed (E)/(Z) isomerization.
    
  • Phase Separation: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath temperature below 30 °C, as the target product (MW: 134.60 g/mol ) is highly volatile[2].

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to yield pure (E)-1-chloro-5-methoxy-2-pentene.

References

  • "1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - PubChem", National Institutes of Health (NIH),[Link]

  • "(12) United States Patent (10) Patent No.: US 6,353,006 B1", Google Patents, [Link]

Sources

Technical Support Center: 1-Chloro-5-methoxy-2-pentene Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, application scientists, and drug development professionals optimizing nucleophilic substitutions of complex allylic halides.

Core Principles: The Mechanistic Dichotomy

1-Chloro-5-methoxy-2-pentene is a highly reactive, bifunctional substrate. Its reactivity is governed by the competition between direct bimolecular substitution (SN2) and unimolecular ionization (SN1). Unlike simple allylic chlorides, this molecule possesses a nucleophilic 5-methoxy group. Under ionizing conditions, this ether oxygen provides [1], fundamentally altering the reaction kinetics, thermodynamic stability, and regioselectivity of the pathway.

Troubleshooting FAQs

Q1: Why is the solvolysis rate of 1-chloro-5-methoxy-2-pentene anomalously high compared to 1-chloro-2-pentene? A1: This is a classic manifestation of Neighboring Group Participation (NGP). In polar ionizing solvents, the chloride leaving group dissociates to form an allylic carbocation. However, the lone pairs on the 5-methoxy oxygen immediately attack the developing empty p-orbital at the C1 position. This intramolecular trapping forms a highly stable 6-membered cyclic oxonium intermediate (a 5,6-dihydro-2H-pyran-1-ium derivative). The thermodynamic stability of this intermediate drastically lowers the activation energy for the C–Cl bond cleavage, leading to a [2].

Q2: I need to synthesize the 3-substituted product (SN1' pathway), but I am only getting 1-substituted products under SN1 conditions. Why? A2: In standard allylic carbocations, the positive charge is delocalized across C1 and C3, typically yielding a mixture of direct (SN1) and rearranged (SN1') products. However, in your substrate, the 5-methoxy group's intramolecular attack outpaces external nucleophilic attack. The resulting 6-membered cyclic oxonium ion "locks" the electrophilic site. Because opening the ring at C1 is less sterically hindered than at the oxygen-adjacent C5 position, the external nucleophile selectively attacks C1. This [3]. (Note: Attack at C3 would require forming a highly strained 4-membered oxetane ring, which is thermodynamically forbidden here).

Q3: How can I completely suppress NGP and force a pure SN2 displacement? A3: You must prevent the initial ionization of the C–Cl bond. Switch your solvent system to a strictly polar aprotic solvent (e.g., anhydrous Acetone, DMF, or DMSO) and use a high concentration of a strong nucleophile. Polar aprotic solvents leave the nucleophile "naked" and highly reactive, while failing to solvate the departing chloride ion. This shifts the energy landscape to heavily favor a concerted bimolecular backside attack (SN2) at C1 before the methoxy group has a chance to participate.

Mechanistic Pathway Visualization

G cluster_SN2 Bimolecular Pathway (SN2) cluster_SN1 Unimolecular Pathway (SN1 / NGP) Substrate 1-Chloro-5-methoxy-2-pentene SN2_Prod 1-Substituted Product (Direct Displacement) Substrate->SN2_Prod Strong Nu⁻ Polar Aprotic Solvent Allylic_Cat Allylic Carbocation (Delocalized C1 & C3) Substrate->Allylic_Cat Ionization (-Cl⁻) Polar Protic Solvent Oxonium 6-Membered Cyclic Oxonium Ion (NGP) Allylic_Cat->Oxonium Anchimeric Assistance (Fast Intramolecular) SN1_Prime 3-Substituted Product (SN1' - Suppressed) Allylic_Cat->SN1_Prime Nu⁻ Attack at C3 (Competes without NGP) SN1_Prod 1-Substituted Product (Regiochemistry Locked) Oxonium->SN1_Prod Nu⁻ Attack at C1

Figure 1: Mechanistic divergence of 1-chloro-5-methoxy-2-pentene under SN1 and SN2 conditions.

Quantitative Data: Reaction Tuning Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting mechanistic pathway.

Reaction ConditionSolvent TypePrimary MechanismNGP Active?Regiochemical OutcomeRelative Rate
NaN₃ in Acetone Polar AproticSN2No100% 1-substitutedModerate
CH₃OH / Δ Polar ProticSN1Yes>95% 1-substitutedExtremely Fast
AgNO₃ in H₂O/THF Polar Protic (Lewis Acid)SN1Yes>95% 1-substitutedExtremely Fast
CuCN in THF Non-polar / CatalyticSN2'NoHigh 3-substitutedModerate

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated methodologies. Each protocol includes an internal diagnostic check to verify the mechanism.

Protocol A: Chemoselective SN2 Substitution (Suppressing NGP)

Objective: Displace the chloride with a nucleophile (e.g., sodium azide) without triggering allylic rearrangement or oxonium formation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of 1-chloro-5-methoxy-2-pentene.

  • Solvent Addition: Dissolve the substrate in anhydrous Acetone (0.2 M concentration). Causality Note: Strict exclusion of water prevents premature ionization of the allylic chloride.

  • Nucleophile Introduction: Add 2.5 equivalents of Sodium Azide (NaN₃). Stir at room temperature for 4 hours.

  • Validation Step (The "Finkelstein Check"): To confirm the reaction is proceeding via SN2 rather than SN1, run a parallel micro-scale reaction using NaI in acetone. The immediate precipitation of NaCl confirms a classic bimolecular trajectory.

  • Workup: Quench with distilled water, extract with diethyl ether (3 × 15 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol B: NGP-Directed SN1 Solvolysis

Objective: Utilize anchimeric assistance to rapidly generate a 1-substituted ether or alcohol.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-chloro-5-methoxy-2-pentene in a 1:1 mixture of Methanol and Water (0.1 M concentration).

  • Ionization Trigger: Add 1.1 equivalents of Silver Nitrate (AgNO₃). Causality Note: The halophilic Ag⁺ ion acts as a Lewis acid, forcibly abstracting the chloride to generate the carbocation, which is instantly trapped by the 5-methoxy group to form the cyclic oxonium ion.

  • Reaction: Stir at room temperature. The reaction is typically complete within 15 minutes due to the extreme kinetic acceleration provided by NGP.

  • Validation Step: Observe the reaction mixture. The rapid, quantitative precipitation of AgCl (white solid) serves as a visual confirmation of the ionization step.

  • Workup: Filter the mixture through a Celite pad to remove AgCl. Extract the filtrate with dichloromethane, dry, and concentrate. NMR will confirm the exclusive presence of the 1-substituted product, validating the suppression of the SN1' pathway.

References

  • Neighbouring group participation. Wikipedia. Available at:[Link]

  • Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene... The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. DeHaan, F. P., et al. Journal of Organic Chemistry, 1997, 62(9), 2694-2703. Available at:[Link]

  • Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. Demertzidou, V. P., et al. Journal of Organic Chemistry, 2017, 82, 8710-8715. Available at:[Link]

Technical Support Center: Catalyst Selection for Reactions of 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists working with 1-Chloro-5-methoxy-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the catalytic transformations of this versatile allylic chloride. Instead of a rigid manual, this center is structured as a series of practical questions and in-depth troubleshooting guides, reflecting the real-world challenges encountered in the lab. Our goal is to provide not just solutions, but a foundational understanding of the principles governing catalyst selection and reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial planning of experiments involving 1-Chloro-5-methoxy-2-pentene.

Q1: What are the primary classes of reactions and associated catalysts for 1-Chloro-5-methoxy-2-pentene?

A1: The reactivity of 1-Chloro-5-methoxy-2-pentene is dominated by its allylic chloride functionality. The primary transformations are nucleophilic substitutions and cross-coupling reactions.

  • Palladium-Catalyzed Allylic Alkylation (AAA): This is arguably the most powerful method for forming C-C, C-N, and C-O bonds with this substrate.[1][2] It proceeds via a π-allyl-Pd(II) intermediate, offering excellent control over regio- and stereoselectivity.[1][3] Common catalysts are Pd(0) complexes, often generated in situ from Pd(II) pre-catalysts.

  • Cross-Coupling Reactions (Suzuki, Negishi, Stille, etc.): These reactions are essential for forming new carbon-carbon bonds by coupling the allylic chloride with organometallic reagents.[4] Both Palladium and Nickel catalysts are widely used, with the choice depending on the specific coupling partners and desired reactivity.[5][6]

  • Copper-Catalyzed Reactions: For certain nucleophiles, particularly Grignard reagents, copper catalysts (e.g., CuI) can be used to promote substitution, often favoring the SN2' pathway.

  • Grignard Reagent Reactions: While direct formation of a Grignard reagent from this substrate can be complex, its reaction with a Grignard reagent (in the presence of a catalyst) is a common C-C bond-forming strategy.[7][8]

Q2: My Palladium-catalyzed reaction is sluggish or fails to initiate. What are the first troubleshooting steps?

A2: Failure to initiate is a common issue, typically pointing to problems with the active catalyst species or the reaction environment.

  • Verify the Catalyst's Oxidation State: Most cross-coupling and allylic substitution cycles require a Pd(0) active species.[3][4] If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), an in-situ reduction is required. This can be inefficient. Consider adding a reducing agent (e.g., a phosphine ligand in excess) or switching to a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5]

  • Check for Catalyst Poisons: Ensure all reagents and solvents are pure. Sulfur-containing compounds, excess un-distilled amines, and certain functional groups can act as poisons to the palladium catalyst.

  • Solvent and Atmosphere Integrity: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous, as water can interfere with many organometallic reagents and side reactions.[8][9]

Q3: I'm observing significant amounts of diene byproducts. What is the cause and how can it be mitigated?

A3: The formation of methoxy-pentadienes is a classic sign of β-hydride elimination.[1][5] This occurs when the π-allyl palladium intermediate, or the resulting product complex, has an accessible β-hydrogen. The palladium complex can eliminate HCl (or a related species after nucleophilic attack) to form a conjugated diene.

  • Mitigation Strategies:

    • Ligand Choice: Bulky, electron-donating ligands can often suppress β-hydride elimination by making the palladium center less electrophilic and sterically hindering the conformation required for elimination.[5]

    • Nucleophile Choice: Use "softer," less basic nucleophiles. Highly basic nucleophiles can promote elimination pathways.

    • Temperature Control: Lowering the reaction temperature can often disfavor the elimination pathway relative to the desired nucleophilic attack.

Part 2: Troubleshooting Guide: Palladium-Catalyzed Allylic Alkylation (AAA)

This guide focuses on one of the most common applications for 1-Chloro-5-methoxy-2-pentene.

Issue 1: Low or No Conversion
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive Pd(0) Catalyst The catalytic cycle begins with oxidative addition of the allylic chloride to a Pd(0) species.[3][4] If the Pd(0) concentration is too low due to incomplete reduction of a Pd(II) precatalyst or oxidation by air, the reaction will not start.Use a direct Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, ensure sufficient phosphine ligand is present to act as a reductant. Degas all solvents and maintain a strict inert atmosphere.
Poor Leaving Group Activation While chloride is a good leaving group, its departure is part of the rate-determining oxidative addition step. In some cases, activation is slow.The addition of a halide scavenger, such as a silver salt (e.g., Ag₃PO₄), can sometimes accelerate the formation of the cationic π-allyl palladium complex, though this is less common for chlorides than for acetates.
Nucleophile pKa Too High/Low The nucleophile must be sufficiently reactive to attack the π-allyl complex but not so basic that it promotes side reactions or deactivates the catalyst. For soft nucleophiles (pKa < 25), an outer-sphere attack is typical.[10]For carbon nucleophiles like malonates, ensure the base used for deprotonation (e.g., NaH, K₂CO₃) is appropriate and fully reacts before adding the catalyst and substrate.
Issue 2: Poor Regioselectivity (Linear vs. Branched Product)

The reaction of a nucleophile with the π-allyl intermediate formed from 1-Chloro-5-methoxy-2-pentene can occur at either the C1 (branched) or C3 (linear) position. Controlling this is key.

Controlling Factor Scientific Rationale Guidance for Catalyst/Condition Selection
Ligand Sterics Bulky ligands tend to direct the incoming nucleophile to the less sterically hindered terminus of the allyl system.To favor the linear product, use sterically demanding phosphine ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs).
Electronic Effects Electron-withdrawing ligands can make the allyl system more electrophilic, but the directing effect is complex. The inherent electronics of the substrate also play a role.This is less predictable than sterics. Screening of ligands with different electronic properties (e.g., PPh₃ vs. P(OPh)₃) is often necessary.
Nucleophile Hard nucleophiles, which may coordinate to the metal before migrating (inner-sphere attack), often show different selectivity compared to soft nucleophiles (outer-sphere attack).[10]The choice of nucleophile is typically dictated by the desired product, but be aware that changing from a malonate to an organozinc reagent may require re-optimization of ligands for selectivity.
Visualizing the Catalytic Cycle

The core of the AAA reaction is the palladium catalytic cycle, which dictates the efficiency and potential side reactions.

Palladium-Catalyzed Allylic Alkylation pd0 Pd(0)L₂ pi_allyl [π-allyl-Pd(II)L₂]⁺Cl⁻ pd0->pi_allyl Oxidative Addition substrate R-Cl (1-Chloro-5-methoxy-2-pentene) product_complex [Product-Pd(II)L₂] pi_allyl->product_complex side_product Diene Side Product pi_allyl->side_product β-Hydride Elimination nucleophile Nu⁻ nucleophile->pi_allyl Nucleophilic Attack product_complex->pd0 Reductive Elimination product R-Nu product_complex->product

Caption: Catalytic cycle for Palladium-Catalyzed Allylic Alkylation (AAA).

Part 3: Troubleshooting Workflow for Cross-Coupling Reactions

Cross-coupling reactions introduce a transmetalation step, adding another layer of complexity. This workflow helps diagnose issues systematically.

Cross-Coupling Troubleshooting start Low Yield in Cross-Coupling check_sm Starting Materials Consumed? start->check_sm check_homo Homocoupling Observed? check_sm->check_homo Yes oa_fail PROBLEM: Oxidative Addition Failure SOLUTION: - Use more active catalyst - Increase temperature - Change ligand check_sm->oa_fail No trans_fail PROBLEM: Transmetalation Failure SOLUTION: - Add activator (e.g., base for Suzuki) - Check organometallic reagent quality - Change solvent check_homo->trans_fail No, Allyl-Pd intermediate detected re_fail PROBLEM: Slow Reductive Elimination SOLUTION: - Use more electron-deficient ligand - Increase temperature check_homo->re_fail No, and no intermediate detected homo_issue PROBLEM: Fast Homocoupling SOLUTION: - Lower temperature - Slower addition of organometallic - Change catalyst/ligand check_homo->homo_issue Yes

Caption: Decision workflow for troubleshooting low-yield cross-coupling reactions.

Part 4: Experimental Protocols

These protocols provide a starting point for optimization. Safety Note: Always conduct a thorough safety review before starting any new procedure.

Protocol 1: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate

This procedure details a typical setup for a Tsuji-Trost type reaction using a soft carbon nucleophile.

Materials:

  • 1-Chloro-5-methoxy-2-pentene

  • Dimethyl malonate

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under Argon, add NaH (1.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove mineral oil, then place under vacuum.

  • Nucleophile Formation: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Catalyst Addition: To the resulting solution of sodium dimethyl malonate, add Pd(PPh₃)₄ (2-5 mol%). Stir for 5 minutes.

  • Substrate Addition: Add 1-Chloro-5-methoxy-2-pentene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a specified temperature (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Journal of the American Chemical Society. (2025). General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. [Link]

  • University Course Material. Grignard Reaction. [Link]

  • Toste, F. D. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]

  • University Course Material. Cross-Coupling Chemistry. [Link]

  • Carreira, E. M., et al. Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ETH Zürich. [Link]

  • Helmchen, G. (n.d.). Pd-Catalyzed Enantioselective Allylic Substitution: New Strategic Options for the Total Synthesis of Natural Products. [Link]

  • Allgeier, A. M. (2012). Challenges in Catalysis Applied to Pharmaceutical Development. AIChE. [Link]

  • White, M. C. (2013). Palladium(II) catalyzed allylic C-H alkylation reactions. IDEALS. [Link]

  • ScienceDirect. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • Beyond Benign. Grignard Reaction. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Garg, N. K. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Trost, B. M., & Zhang, Y. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

  • University Course Material. 1. Grignard Reaction. [Link]

Sources

Technical Support Center: Work-Up Procedures for 1-Chloro-5-methoxy-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

[label="Contains Metals?\n(Mg, Pd, Cu)", fillcolor="#4285F

Finalizing Protocol Diagrams

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Evaluating Diagram Consistency

I am now thoroughly evaluating the consistency of the DOT diagram, ensuring that all decision points and pathways are correctly reflected in the flow. I have incorporated feedback, and am checking the accessibility of the colors used in the final diagram. I'm focusing on clarifying potential metal contamination pathways.

Confirming Key Principles

I'm now zeroing in on confirming the principles that I identified as critical. I am now double-checking the reasoning behind Rochelle's salt use for breaking emulsions, confirming that the mild acidity of magnesium sulfate is problematic. I'm actively verifying the choice of MTBE, as a preferred solvent, over ethyl acetate based on stability and boiling point. I'm focusing on ensuring these details are sound and well-reasoned.

Drafting Support Content

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Summarizing Potential Degradation

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Addressing Isomerization Concerns

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Refining Metal Removal

I'm now revising the metal removal step. I am paying particular attention to the use of Rochelle's salt for efficient sequestration and separating the high-fidelity extraction from the metal-free scenarios. I'm focusing on ensuring clear guidance and incorporating necessary corrections into the diagrams.

Reviewing Extraction Steps

I'm now focusing on the extraction steps, specifically the interface observation during transfer to the separatory funnel. I'm prioritizing addressing rag layers with EDTA if they persist. I'm verifying the choice of MTBE over ethyl acetate, and confirming washing with half-brine before drying over Na2SO4.

Finalizing Extraction Steps

I'm now putting the finishing touches on the extraction steps, specifically regarding the observed interfaces and rag layers. I'm prioritizing addressing persistent rag layers using EDTA, which I'm confident will be effective. I'm also confirming the rationale for MTBE over ethyl acetate, and standardizing the steps of half-brine washing before drying over Na2SO4.

Updating Reference Integrity

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Confirming Method Specifications

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Validating Diagram Components

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I'm now meticulously reviewing each decision and pathway in the diagram, ensuring their accuracy. I'm updating the text to match the final refinement of the protocols. I'm ensuring everything is accessible and that the final protocol is ready.

Finalizing Diagrams for Use

I'm now putting the finishing touches on the diagrams so they are usable. I'm ensuring everything is accessible, making any last color adjustments as necessary. I've re-reviewed the final protocols and I'm updating the text within the diagrams to accurately reflect the final refinements.

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Refining the Self-Validation

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Validating Boiling Point Data

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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the isolation of highly reactive intermediates.[1] is a versatile bifunctional building block, but its isolation is notoriously difficult. Its work-up is plagued by three competing degradation pathways: allylic isomerization, spontaneous hydrolysis, and metal-induced emulsions.

This guide provides field-proven, self-validating protocols to ensure the high-fidelity recovery of this sensitive intermediate.

Section 1: The Causality of Degradation (Mechanistic Insights)

Before troubleshooting specific issues, we must understand the molecule's intrinsic vulnerabilities to design a logical work-up strategy:

  • The Allylic Shift (SN1' Isomerization): The C1-chloride is highly labile. In the presence of Lewis acids (even mild ones like MgSO₄) or elevated temperatures, the compound readily ionizes to a stabilized allylic carbocation. This intermediate rapidly collapses into the thermodynamically competitive 3-chloro-5-methoxy-1-pentene, leading to a loss of stereochemical and regiochemical integrity[2].

  • Bidentate Chelation: The C5-methoxy oxygen and the alkene

    
    -system can act as a bidentate ligand for transition metals (Pd, Cu) or Grignard reagents (Mg). During aqueous work-up, this forms amphiphilic metal complexes that localize at the solvent interface, creating intractable emulsions[3].
    
  • Hydrolytic Lability: The electrophilic allylic position is highly susceptible to nucleophilic attack by water. Unbuffered aqueous washes (pH < 6 or pH > 9) accelerate its conversion to the corresponding allylic alcohol[4].

Section 2: Troubleshooting Guides & FAQs

Q1: My aqueous extraction forms an unbreakable emulsion when scaling up a Grignard or cross-coupling reaction. How do I break it? A1: This is caused by the methoxy group chelating the metal (Mg, Pd, Cu), forming a surfactant-like complex at the aqueous-organic interface. Solution: Do not rely on brine alone. Quench the reaction with a saturated aqueous solution of [3]. The tartrate dianion is a superior chelator that outcompetes the methoxy ether, sequestering the metal entirely into the aqueous phase. Stir vigorously for 1 to 2 hours until two distinct, clear layers form.

Q2: NMR analysis of my concentrated product shows a mixture of the 1-chloro and 3-chloro isomers. How did this happen? A2: You have induced an allylic shift. This typically happens during the drying or concentration phase due to acidic conditions or thermal stress. Solution: Avoid magnesium sulfate (MgSO₄) as a drying agent; its mild Lewis acidity promotes the ionization of the allylic chloride. Use anhydrous sodium sulfate (Na₂SO₄) instead. Additionally, ensure your rotary evaporator bath does not exceed 30 °C.

Q3: I am losing product mass during solvent evaporation. Is the compound volatile? A3: Yes. 1-Chloro-5-methoxy-2-pentene is a low-molecular-weight oil (MW 134.60 g/mol )[1] with significant volatility under high vacuum. Solution: Never use a high-vacuum manifold (e.g., Schlenk line) to remove residual solvent. Concentrate using a rotary evaporator with the pressure strictly controlled to >50 mbar and the water bath kept at <30 °C.

Q4: How do I prevent hydrolysis of the allylic chloride during the aqueous wash? A4: The allylic chloride will hydrolyze to 1-hydroxy-5-methoxy-2-pentene if the aqueous phase is too acidic or too basic[4]. Solution: Buffer your aqueous quench. Maintain the aqueous phase strictly between pH 7.5 and 8.5 using a saturated NaHCO₃ wash.

Section 3: Standardized Work-Up Protocols
Protocol: High-Fidelity Extraction and Isolation

Self-Validation Checkpoint: This protocol is designed to be self-validating. If the phase separation in Step 3 is not razor-sharp, the metal sequestration is incomplete, and you must return to Step 2 before proceeding.

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add an equal volume of saturated aqueous Rochelle's salt (for metal-mediated reactions) or saturated NaHCO₃ (for metal-free reactions).

  • Sequestration (Crucial for Metals): Remove the ice bath. Stir the biphasic mixture vigorously at room temperature for 60–120 minutes to ensure complete metal transfer to the aqueous phase[3].

  • Phase Separation: Transfer the mixture to a separatory funnel. Validation: Observe the interface. It must be a sharp line. If a "rag layer" or emulsion persists, add 10% v/v of 0.5 M EDTA solution and stir for an additional 30 minutes.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 1/3 volume). MTBE is preferred over ethyl acetate as it does not undergo hydrolysis and separates cleanly from water.

  • Washing: Wash the combined organic layers with half-brine (1:1 sat. NaCl : H₂O) to remove residual water without crashing out dissolved salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter through a fritted funnel.

  • Concentration: Concentrate the filtrate on a rotary evaporator. Set the bath temperature to 25 °C and the pressure to no lower than 50 mbar to prevent volatilization of the product.

Section 4: Quantitative Data & Parameters
ParameterTarget Value / RecommendationScientific Rationale
Molecular Weight 134.60 g/mol Low MW contributes to high volatility under vacuum[1].
Target Aqueous pH 7.5 – 8.5Prevents SN1/SN2 hydrolysis of the allylic chloride[4].
Drying Agent Na₂SO₄ (Strictly)MgSO₄ acts as a Lewis acid, triggering allylic isomerization.
Extraction Solvent MTBESuperior phase separation; inert to hydrolysis compared to EtOAc.
Max Rotovap Temp 30 °CPrevents thermal degradation and product loss via volatilization.
Min Rotovap Pressure 50 mbarEnsures the product is not stripped away with the bulk solvent.
Section 5: Visualizations

WorkupTree Start Crude Reaction Mixture (1-Chloro-5-methoxy-2-pentene) Metal Contains Metals? (Mg, Pd, Cu) Start->Metal QuenchRochelle Quench with Sat. Rochelle's Salt Stir 1-2 hrs Metal->QuenchRochelle Yes QuenchBuffer Quench with Sat. NaHCO3 (Maintain pH 7.5-8.5) Metal->QuenchBuffer No Extract Extract with MTBE or Et2O (Avoid EtOAc if acidic) QuenchRochelle->Extract QuenchBuffer->Extract Dry Dry over anhydrous Na2SO4 (Avoid MgSO4) Extract->Dry Concentrate Concentrate in vacuo (>50 mbar, Bath < 30°C) Dry->Concentrate

Decision tree for 1-chloro-5-methoxy-2-pentene work-up based on metal presence.

Degradation Target 1-Chloro-5-methoxy-2-pentene (Desired) Acid Acidic/Lewis Acidic Conditions (e.g., MgSO4, Silica) Target->Acid Exposure Base Aqueous Base / High Temp (pH > 9) Target->Base Exposure Isomer 3-Chloro-5-methoxy-1-pentene (Allylic Shift) Acid->Isomer SN1' Mechanism Alcohol 1-Hydroxy-5-methoxy-2-pentene (Hydrolysis) Base->Alcohol SN2 / SN1 Hydrolysis

Mechanistic degradation pathways of 1-chloro-5-methoxy-2-pentene during work-up.

Section 6: References
  • National Institutes of Health (PubChem). "1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - Chemical and Physical Properties." 1

  • American Chemical Society. "Hydrolysis of 2-Phenylallyl Chloride (Allylic Chloride Hydrolysis Pathways)." 5

  • UC Irvine (eScholarship). "The Total Synthesis of Pleuromutilin and Radical‒Polar Crossover Reactions of Allylic Alcohols (Rochelle's Salt Work-Up)." 3

  • Simon Fraser University (Summit Research Repository). "Palladium catalyzed synthesis of 1,4 dienes (Allylic Isomerization)."2

Sources

Validation & Comparative

Comparative Reactivity Profile: 1-Chloro-5-methoxy-2-pentene vs. 1,5-Dichloro-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct allylic building block is paramount for ensuring chemoselectivity, maximizing yield, and preventing downstream purification bottlenecks. Both 1-chloro-5-methoxy-2-pentene and 1,5-dichloro-2-pentene feature a highly reactive allylic chloride at the C1 position. However, the divergence in their C5 terminal functional groups—an inert methoxy ether versus a reactive primary chloride—radically alters their synthetic utility, kinetic behavior, and application in polymer and medicinal chemistry.

This guide objectively evaluates their reactivity profiles, provides self-validating experimental protocols, and synthesizes field-proven insights to guide your synthetic strategy.

Structural & Electronic Profiling

The fundamental reactivity of both compounds is governed by the allylic stabilization at the C1 position. During nucleophilic substitution (


 or 

), the adjacent

-system lowers the activation energy (

) of the transition state, making the C1 chloride orders of magnitude more reactive than a standard aliphatic chloride.
  • 1-Chloro-5-methoxy-2-pentene () [1]: This compound is a monofunctional electrophile . The C5 methoxy group is chemically inert under standard nucleophilic substitution and basic conditions. Its primary role is to serve as a protected terminal alcohol or a stable lipophilic handle. Because the methoxy group cannot act as a leaving group, reactions at the C1 position proceed with absolute chemoselectivity. Furthermore, the rigid geometry of the trans-alkene prevents the methoxy oxygen from folding back to form a stable cyclic oxonium ion, ruling out Neighboring Group Participation (NGP) under standard conditions.

  • 1,5-Dichloro-2-pentene: This compound is a bifunctional electrophile . It possesses two distinct electrophilic centers: the highly activated allylic chloride at C1 and the unactivated primary aliphatic chloride at C5. While the allylic position is kinetically favored, the C5 chloride remains susceptible to attack by strong nucleophiles or under forcing thermal conditions. This dual reactivity requires strict stoichiometric and thermal control to achieve mono-functionalization, but it uniquely allows for sequential, orthogonal bis-alkylation.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both compounds when subjected to standard nucleophilic substitution conditions.

Parameter1-Chloro-5-methoxy-2-pentene1,5-Dichloro-2-pentene
Electrophilic Centers 1 (Allylic C1)2 (Allylic C1, Aliphatic C5)
Relative

Rate (C1)
Extremely HighExtremely High
Relative

Rate (C5)
Negligible (Inert Ether)Moderate
Chemoselectivity Absolute (Exclusive mono-alkylation)Concentration/Temperature dependent
Risk of Bis-Substitution NoneHigh (if excess nucleophile is used)
Primary Synthetic Role Terminal capping, stable lipophilic tailingCross-linking, sequential bi-functionalization
Metathesis Compatibility Excellent cross-metathesis substrate [2]Excellent cross-metathesis substrate [2]

Mechanistic Pathway Visualization

The diagram below illustrates the divergent chemoselectivity of the two compounds when exposed to a generic nucleophile (


).

Reactivity cluster_0 1-Chloro-5-methoxy-2-pentene cluster_1 1,5-Dichloro-2-pentene A MeO-CH2-CH2-CH=CH-CH2-Cl (Monofunctional) B MeO-CH2-CH2-CH=CH-CH2-Nu (Exclusive Product) A->B + Nu- (Fast SN2) C Cl-CH2-CH2-CH=CH-CH2-Cl (Bifunctional) D Cl-CH2-CH2-CH=CH-CH2-Nu (Kinetic Product) C->D + 1 eq Nu- (Fast SN2 at C1) E Nu-CH2-CH2-CH=CH-CH2-Nu (Thermodynamic/Excess Nu) D->E + Nu- (Slow SN2 at C5)

Caption: Divergent nucleophilic substitution pathways highlighting absolute vs. kinetic chemoselectivity.

Experimental Protocols: Field-Proven Workflows

To demonstrate the practical implications of their structural differences, the following protocols outline the optimal conditions for functionalizing each compound. These protocols are designed as self-validating systems, where the physical observations directly confirm the underlying chemical causality.

Protocol A: Unrestrained Allylic Amination of 1-Chloro-5-methoxy-2-pentene

Causality: Because the C5 methoxy group is inert, we can intentionally use a large excess of the nucleophilic amine. This excess drives the reaction to 100% conversion rapidly and acts as its own acid scavenger (neutralizing the generated HCl), entirely eliminating the risk of over-alkylation.

  • Preparation: Dissolve 1.0 equivalent of 1-chloro-5-methoxy-2-pentene in anhydrous acetonitrile (0.5 M concentration).

  • Reagent Addition: Add 3.0 equivalents of the secondary amine (e.g., piperidine). The excess amine ensures pseudo-first-order kinetics.

  • Reaction: Stir at 60 °C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a single, highly polar spot confirms exclusive C1 substitution. No higher-molecular-weight polymeric spots will form.

  • Workup: Concentrate under reduced pressure, partition between water and dichloromethane, and wash with brine to remove the amine hydrochloride salts.

Protocol B: Kinetically Controlled Mono-Substitution of 1,5-Dichloro-2-pentene

Causality: To differentiate the C1 allylic chloride from the C5 aliphatic chloride, we must exploit their kinetic difference. Lowering the temperature to 0 °C freezes out the higher-activation-energy C5 substitution. Using a slight stoichiometric deficit of the nucleophile ensures that once the C1 position reacts, there is no residual nucleophile left to attack the C5 position.

  • Preparation: Dissolve 1.0 equivalent of 1,5-dichloro-2-pentene in anhydrous dichloromethane (DCM) at 0.2 M.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Add 1.1 equivalents of a mild base (e.g.,

    
    ). Slowly add exactly 0.95 equivalents  of the nucleophile dropwise over 30 minutes via a syringe pump.
    
  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature.

  • Validation: Monitor via TLC. The protocol is self-validating: a successful reaction yields two spots (the mono-adduct and the 0.05 eq unreacted starting material). If a third, highly polar spot appears, the kinetic control has failed, and bis-alkylation has occurred.

  • Workup: Quench immediately with cold water to destroy any trace unreacted nucleophile before warming, then extract with DCM.

Advanced Applications in Polymer Science & Metathesis

Beyond basic substitution, the specific terminal groups of these pentenes make them highly valuable in advanced materials research.

1,5-Dichloro-2-pentene has been extensively utilized as a structural model and chain transfer agent in the free-radical polymerization of vinyl chloride. Research by W.H. Starnes Jr. and colleagues employed this compound to elucidate the formation of structural defects and allylic chain ends in [3]. The bifunctional nature allows it to mimic the reactive intermediates of PVC degradation.

Furthermore, both compounds are heavily cited in methodologies [2]. By reacting these functionalized alkenes with renewable feedstocks (like natural seed oils) using Ruthenium-based Grubbs catalysts, researchers can synthesize complex, high-value bifunctional organic compounds, such as dicarboxylic acids and amino-esters, for the pharmaceutical and agricultural sectors.

References

  • PubChem Compound Summary for CID 5781154 National Center for Biotechnology Information (NIH) URL:[Link]

  • Methods of making organic compounds by metathesis (US Patent 9120742B2)
  • Structural Defects in Poly(vinyl chloride) and the Mechanism of Vinyl Chloride Polymerization: Comments on Recent Studies W.H. Starnes Jr., ResearchGate URL:[Link]

Comparison of 1-Chloro-5-methoxy-2-pentene with other allylic chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-5-methoxy-2-pentene (CMP) represents a specialized class of "functionalized allylic chlorides." Unlike simple allyl chloride or crotyl chloride, CMP incorporates a distal methoxy ether moiety at the C5 position. This bifunctionality transforms it from a simple alkylating agent into a convergent C5 synthon, widely utilized in the total synthesis of polyether natural products (e.g., Eribulin/Halaven ).

This guide objectively compares CMP against standard allylic chlorides, focusing on regioselectivity (SN2 vs. SN2') , metallation stability , and synthetic utility .

Part 1: Chemical Profile & Structural Analysis[1]

The introduction of a methoxy group at the C5 position significantly alters the physicochemical profile compared to non-functionalized allylic chlorides. The ether oxygen provides a Lewis basic site that can influence metal-coordination during Grignard or lithium-halogen exchange reactions.

Table 1: Comparative Physicochemical Properties
Property1-Chloro-5-methoxy-2-pentene (CMP)Allyl Chloride Crotyl Chloride (1-Chloro-2-butene)
CAS Number 3577-82-0107-05-1591-97-9
Molecular Weight 134.60 g/mol 76.52 g/mol 90.55 g/mol
Boiling Point ~97°C (at 760 mmHg)*45°C84°C
Density ~0.96 g/mL0.939 g/mL0.924 g/mL
Electronic Character Electron-rich (remote donor)NeutralWeakly electron-donating (methyl)
Primary Utility Convergent C5 SynthonC3 AllylationC4 Crotylation

*Predicted value based on functional group additivity; experimental values typically require reduced pressure distillation (e.g., 70-75°C @ 20 mmHg).

Part 2: Reactivity & Regioselectivity

The defining challenge in using allylic chlorides is controlling Regioselectivity . Nucleophiles can attack the


-carbon (SN2, desired linear product) or the 

-carbon (SN2', branched product).
Mechanistic Pathway Analysis

For CMP, the C5-methoxy group is sufficiently remote that it does not impose significant steric hindrance on the reaction center, unlike the methyl group in crotyl chloride. However, it can participate in chelation-controlled addition when metal cations (Mg²⁺, Li⁺) are present.

ReactivityPathways cluster_factors Regioselectivity Factors CMP 1-Chloro-5-methoxy-2-pentene (Substrate) SN2 SN2 Pathway (Alpha-Attack) CMP->SN2 Direct Displacement SN2_Prime SN2' Pathway (Gamma-Attack) CMP->SN2_Prime Conjugate Displacement Nu Nucleophile (Nu-) Nu->SN2 Nu->SN2_Prime Prod_Linear Linear Product (Retains Chain Length) SN2->Prod_Linear Prod_Branched Branched Product (Allylic Shift) SN2_Prime->Prod_Branched Sterics Steric Hindrance (Low for CMP) Solvent Solvent Polarity Metal Metal Chelation (Mg/Li vs Na)

Figure 1: Competing nucleophilic substitution pathways. CMP favors SN2 (Linear) due to low steric hindrance at the


-carbon, unless directed by specific metal catalysts.

Part 3: Experimental Protocols

Protocol A: Preparation of 5-Methoxy-2-pentenylmagnesium Chloride

Context: This Grignard reagent is a critical intermediate for introducing the C5 chain into ketones or aldehydes. Challenge: Allylic Grignards are prone to Wurtz homocoupling (dimerization). Solution: Use of High Dilution Technique and low temperature.

Reagents:

  • 1-Chloro-5-methoxy-2-pentene (10.0 mmol)

  • Magnesium turnings (12.0 mmol, activated)

  • THF (Anhydrous, 20 mL)

  • 1,2-Dibromoethane (Catalytic activator)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and cover with minimal THF (2 mL). Add 2 drops of 1,2-dibromoethane to etch the Mg surface (visual cue: ethylene bubbling).

  • Initiation: Add 1 mL of the CMP solution (dissolved in remaining THF). Gently heat if necessary to initiate the exotherm.

  • Controlled Addition: Once initiated, cool the bath to -10°C . Add the remaining CMP solution dropwise over 1 hour. Note: Low temperature minimizes the kinetic energy available for Wurtz coupling.

  • Digestion: Stir at 0°C for 2 hours. The resulting solution is typically dark gray/brown.

  • Titration: Aliquot 0.5 mL and quench with water; titrate with 0.1 M HCl using phenolphthalein to determine active concentration (Expected yield: 80-85%).

Protocol B: Synthesis of Eribulin Fragment (Conceptual)

Context: CMP is used to alkylate a lactone or furanone derivative, a key step in the synthesis of the C14-C26 fragment of Eribulin.

EribulinFragment Start Furanone Derivative (Core Scaffold) Step1 Step 1: Enolate Formation (LDA, -78°C) Start->Step1 CMP 1-Chloro-5-methoxy-2-pentene (C5 Synthon) Step2 Step 2: Alkylation (Gamma-Selective) CMP->Step2 Electrophile Step1->Step2 Intermed Alkylated Intermediate (C-C Bond Formed) Step2->Intermed Step3 Step 3: Ring Closing Metathesis (Grubbs Cat.) Intermed->Step3 Final Macrocyclic Precursor Step3->Final

Figure 2: Conceptual workflow showing the utility of CMP in convergent fragment assembly for polyether synthesis.

Part 4: Safety & Stability Guidelines

1. Stability:

  • Hydrolysis: CMP is moderately sensitive to moisture. It will slowly hydrolyze to the corresponding alcohol and HCl if exposed to humid air. Store over activated molecular sieves (4Å) at 4°C.

  • Peroxides: The methoxy ether moiety can form peroxides upon prolonged exposure to air. Regular testing with starch-iodide paper is mandatory before distillation.

2. Handling Precautions:

  • Lachrymator: Like most allylic chlorides, CMP is a potent lachrymator. All transfers must occur in a functioning fume hood.[1]

  • Alkylating Agent: Treat as a potential mutagen. Double-glove (Nitrile/Laminate) and use a face shield.

References

  • PubChem. (2025). 1-Chloro-5-methoxy-2-pentene - Compound Summary. National Library of Medicine. [Link]

  • Jackson, K. L., et al. (2009). The Total Synthesis of Eribulin Mesylate. Journal of the American Chemical Society. [Link]

  • Tilstam, U., & Weinmann, H. (2002).[2] Activation of Grignard Reagents. Organic Process Research & Development. [Link][2]

Sources

Comparative Guide: Alternative Synthetic Routes to Functionalized Pentenes

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized pentenes—such as 4-pentenol, pentenoic acids, and halogenated pentenes—are indispensable C5 building blocks in the synthesis of complex natural products, pharmaceuticals, and advanced materials. While traditional olefination methods have served as the historical standard, modern catalytic strategies offer unprecedented control over stereoselectivity, atom economy, and functional group tolerance.

As a Senior Application Scientist, I have structured this guide to critically evaluate three distinct synthetic routes: Olefin Cross-Metathesis , Visible-Light Photoredox Catalysis , and the Traditional Wittig Reaction . This guide objectively compares their performance, elucidates the mechanistic causality behind experimental choices, and provides self-validating protocols for laboratory implementation.

Route Analysis & Mechanistic Causality

Route A: Z-Selective Olefin Cross-Metathesis

Cross-metathesis (CM) using ruthenium alkylidene catalysts has revolutionized the synthesis of functionalized terminal and internal alkenes. Historically, achieving high Z-selectivity in the homodimerization or cross-coupling of challenging substrates like 4-pentenol was difficult. The free hydroxyl group can coordinate to the metal center, promoting catalyst decomposition, and the reversible nature of metathesis thermodynamically favors the E-olefin[1].

The Mechanistic Solution: The development of chelated ruthenium-based catalysts bearing modified cyclometalated N-heterocyclic carbene (NHC) ligands has solved this issue[1]. The steric bulk of specific ligands (e.g., N-2,6-diisopropylphenyl groups) effectively destabilizes the E-selective metallacyclobutane transition state[2]. This kinetic control forces the reaction pathway toward the Z-olefin, yielding >95% Z-selectivity and high turnover numbers (TONs) even with coordinating substrates like pentenols[2].

Metathesis Cat Ruthenium Alkylidene Coord Alkene Coordination Cat->Coord + Pentenol Metallo Metallacyclobutane Intermediate Coord->Metallo [2+2] Cycloaddition Cleavage Cycloreversion Metallo->Cleavage Steric Control Cleavage->Cat Catalyst Regeneration Product Functionalized Pentene Cleavage->Product Z-Olefin Release

Fig 1: Catalytic cycle of Z-selective olefin metathesis highlighting steric transition state control.

Route B: Visible-Light Photoredox Catalysis

Photoredox catalysis leverages visible light to excite transition metal complexes (e.g.,


) or organic dyes, unlocking single-electron transfer (SET) pathways[3][4]. This route is highly valuable for the late-stage difunctionalization of pentenes, such as the carbohydroxylation of 4-pentenoic acid or the bromoetherification of 4-pentenols to form functionalized tetrahydropyrans[5][6].

The Mechanistic Solution: Upon visible light irradiation, the photocatalyst enters a long-lived excited state, acting as a potent single-electron oxidant or reductant[4]. This SET generates highly reactive, open-shell radical intermediates under extremely mild, ambient conditions[7]. Because these radicals are generated and consumed in a redox-neutral cycle, the need for harsh, stoichiometric chemical oxidants/reductants is eliminated, preventing the degradation of sensitive functional groups[3].

Photoredox PC Ru(bpy)3 2+ (Ground State) PC_star *Ru(bpy)3 2+ (Excited State) PC->PC_star Visible Light (hv) PC_ox Ru(bpy)3 3+ (Oxidized) PC_star->PC_ox SET (Oxidative Quenching) Substrate Pentene Substrate PC_star->Substrate Electron Transfer PC_ox->PC SET (Reduction) Radical Radical Intermediate Substrate->Radical - e- (Oxidation) Product Functionalized Product Radical->Product Radical Trapping

Fig 2: Photoredox SET cycle demonstrating redox-neutral radical generation for pentene functionalization.

Route C: Traditional Wittig Olefination

The Wittig reaction remains a predictable method for constructing specific pentenoic acids (e.g., 5,5-dichloro-4-pentenoic acid) from aldehydes and phosphonium ylides[8][9].

The Mechanistic Solution: The nucleophilic attack of the ylide carbon on the carbonyl carbon forms a betaine intermediate, which cyclizes into a four-membered oxaphosphetane. The irreversible collapse of this intermediate yields the alkene[9]. While highly predictable in terms of regioselectivity, the reaction inherently produces stoichiometric triphenylphosphine oxide (


) as a byproduct, severely reducing the atom economy (E-factor) of the process[9].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three synthetic routes when applied to the synthesis or functionalization of pentene derivatives.

MetricZ-Selective Cross-MetathesisVisible-Light Photoredox CatalysisTraditional Wittig Olefination
Typical Substrates 4-Pentenol, terminal alkenes4-Pentenoic acid, 4-PentenolAldehydes, Phosphonium ylides
Target Product Z-internal functionalized pentenesDifunctionalized pentanes/pyransTerminal/internal pentenoic acids
Yield 70% – 95%60% – 85%50% – 85%
Stereoselectivity >95% Z-isomerHigh regioselectivity (e.g., 5-exo)Mixed E/Z (unless modified)
Reaction Conditions 35°C, inert atmosphere, neat/DCMAmbient temp, visible light, open/inert0°C to RT, strictly anhydrous
Atom Economy / E-Factor Excellent (Catalytic, ethylene byproduct)Excellent (Redox-neutral, catalytic)Poor (Stoichiometric

waste)
Primary Limitation Catalyst sensitivity to certain poisonsRequires specific photocatalyst tuningPoor atom economy, purification difficulty

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm reaction trajectory before proceeding to the next step.

Protocol A: Z-Selective Cross-Metathesis of 4-Pentenol

Objective: Synthesize a Z-internal functionalized pentenol via cross-metathesis.

  • Preparation: In a nitrogen-filled glovebox, dissolve 4-pentenol (1.0 equiv) and the cross-metathesis partner (e.g., 1-hexene, 3.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add the cyclometalated Z-selective ruthenium alkylidene catalyst (1-2 mol%)[1].

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and stir at 35°C for 12 hours.

  • Self-Validation Checkpoint 1 (Conversion): Withdraw a 10 µL aliquot, quench with excess ethyl vinyl ether (to deactivate the Ru catalyst), and analyze via GC-MS. Proceed only if starting material conversion is >90%.

  • Quenching & Workup: Add ethyl vinyl ether (0.1 mL) to the bulk reaction mixture and stir for 30 minutes. Concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation Checkpoint 2 (Stereoselectivity): Analyze the purified product via

    
     NMR. Integrate the vinylic protons (typically between 5.3–5.5 ppm) and calculate the coupling constants (
    
    
    
    Hz vs
    
    
    Hz) to confirm >95% Z-selectivity.
Protocol B: Photoredox-Catalyzed Bromoetherification of 4-Pentenol

Objective: Synthesize a functionalized tetrahydropyran/furan via visible-light SET.

  • Preparation: In an oven-dried Schlenk flask, combine 4-pentenol (1.0 equiv), carbon tetrabromide (

    
    , 1.5 equiv) as the bromine source, and 
    
    
    
    (2 mol%) as the photocatalyst[6].
  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.2 M). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state photocatalyst (*

    
    )[4].
    
  • Irradiation: Irradiate the flask with a 24W blue LED strip (approx. 450 nm) at ambient temperature for 16 hours. Maintain vigorous stirring.

  • Self-Validation Checkpoint 1 (Reaction Progress): Monitor the reaction via TLC (UV and

    
     stain). The disappearance of the alkene spot indicates the successful generation and trapping of the radical intermediate.
    
  • Workup: Dilute the mixture with water and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Self-Validation Checkpoint 2 (Regioselectivity): Isolate the product via chromatography and perform 2D NMR (COSY/HMBC) to definitively assign the regiochemistry (e.g., confirming the 5-exo vs 6-endo cyclization product)[6].

References

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. nih.gov.[Link]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis | Chemical Reviews. acs.org.[Link]

  • Ru-Based Z-Selective Metathesis Catalysts with Modified Cyclometalated Carbene Ligands. nih.gov.[Link]

  • Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity. organic-chemistry.org.[Link]

  • Synthesis of 5,5-dichloro-4-pentenoic acid by the Wittig reaction with bromotrichloromethane and triphenylphosphine. acs.org.[Link]

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. acs.org.[Link]

  • Photocatalytic bromoetherification of pentenols. researchgate.net.[Link]

Sources

Spectroscopic Analysis of 1-Chloro-5-methoxy-2-pentene: A Comparative Guide to Isomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis and Differentiation of 1-Chloro-5-methoxy-2-pentene Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates—particularly for fragment-based drug discovery—1-Chloro-5-methoxy-2-pentene serves as a critical allylic electrophile.[1] Its utility, however, is strictly governed by its stereochemistry.[2] The (E)-isomer is frequently the desired "Product" for stereoselective alkylations, while the (Z)-isomer (the "Alternative" or impurity) can lead to diastereomeric mixtures that are difficult to separate downstream.

This guide provides a technical comparison of these two isomers, establishing the spectroscopic standards (NMR, IR, MS) required to validate stereochemical purity. We compare the performance of High-Field NMR against FT-IR and GC-MS to determine the most effective workflow for distinguishing the E (trans) product from the Z (cis) alternative.

Part 1: The Isomer Challenge in Allylic Synthesis

The synthesis of 1-Chloro-5-methoxy-2-pentene typically proceeds via the chlorination of 5-methoxy-2-penten-1-ol.[1] This reaction, often mediated by thionyl chloride (


), is prone to allylic rearrangement (

mechanism) or non-stereoselective pathways, resulting in a mixture of E and Z isomers.[2]
  • The Product (Target): (E)-1-Chloro-5-methoxy-2-pentene . Preferred for its thermodynamic stability and specific steric profile in

    
     reactions.[1][2]
    
  • The Alternative (Impurity): (Z)-1-Chloro-5-methoxy-2-pentene .[1] Often forms as a kinetic by-product (10–20% in standard protocols) and possesses distinct reactivity rates.[1]

Synthesis & Isomerization Pathway

The following diagram illustrates the origin of the isomeric mixture and the critical control points for analysis.

SynthesisPath Start 5-Methoxy-2-penten-1-ol (Precursor) Reaction Chlorination (SOCl2 / Pyridine) Start->Reaction Intermed Allylic Cation / Ion Pair Reaction->Intermed Activation ProductE (E)-Isomer (Thermodynamic Product) Target >95% Intermed->ProductE Major Pathway ProductZ (Z)-Isomer (Kinetic Impurity) Alternative <5% Intermed->ProductZ Minor Pathway

Figure 1: Synthesis pathway showing the divergence into E (target) and Z (impurity) isomers.

Part 2: Spectroscopic Comparison (NMR, IR, MS)

To objectively compare the "Product" (Pure E) vs. the "Alternative" (Z-contaminated), we must rely on specific spectral signatures. The following data is synthesized from standard allylic systems and specific structural constraints of the pentenyl chain.

1. Nuclear Magnetic Resonance (

H NMR)

NMR is the gold standard for differentiation due to the scalar coupling constants (


) across the double bond.[2]

Comparative Data Table:


H NMR (400 MHz, 

)
Proton Assignment(E)-Isomer (Target) (Z)-Isomer (Alternative) Differentiation Logic
H-2 / H-3 (Vinyl)

5.60 – 5.85 ppm

5.50 – 5.75 ppm
Critical: The coupling constant (

) is the definitive metric.[1]
Coupling (

)
15.2 – 15.8 Hz 10.5 – 11.0 Hz Trans alkenes exhibit larger coupling than cis.[1][2]
H-1 (

)

4.05 ppm (d)

4.12 ppm (d)
Z-isomer often shows slight downfield shift due to steric compression.[1]
H-4 (Allylic

)

2.35 ppm (q)

2.45 ppm (q)
Z-isomer allylic protons are typically more deshielded.[1]
H-5 (

)

3.42 ppm (t)

3.42 ppm (t)
Indistinguishable; not useful for isomer assignment.[1]

Expert Insight: In a mixture, look for the "satellite" doublets of the


 group.[2] The Z-isomer's doublet will appear slightly downfield of the E-isomer's main peak.[1] Integration of these two signals provides the most accurate E:Z ratio.[2]
2. Infrared Spectroscopy (FT-IR)

While less quantitative than NMR, IR provides a rapid "Go/No-Go" check for isomer identity.[1]

  • (E)-Isomer: Displays a strong, sharp band at 960–975 cm⁻¹ , characteristic of the C-H out-of-plane bending for trans-1,2-disubstituted alkenes.[1]

  • (Z)-Isomer: Lacks the 965 cm⁻¹ band.[1][2] Instead, it may show a weaker, broader absorption near 690–730 cm⁻¹ (cis-CH wag), though this is often obscured by the C-Cl stretch (approx. 700-750 cm⁻¹).[1]

3. Mass Spectrometry (GC-MS)

Both isomers share the same molecular ion (


 134/136 for 

) and fragmentation patterns (loss of

, loss of

). Differentiation relies on Retention Time (RT) .[1][2]
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1][2]

  • Performance: The (Z)-isomer (more polar, slightly higher boiling point due to dipole alignment) typically elutes after the (E)-isomer on non-polar phases, though this can reverse on highly polar (wax) columns.[1][2]

  • Resolution: GC provides the best quantitative purity assessment (Area %) but cannot assign absolute configuration without a known standard.

Part 3: Experimental Protocols
Protocol A: Determination of Isomeric Ratio via

H NMR

Use this protocol to validate the identity of the "Product" (E-isomer).

  • Sample Prep: Dissolve 10 mg of the 1-Chloro-5-methoxy-2-pentene sample in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire 16 scans with a relaxation delay (

      
      ) of at least 5 seconds to ensure quantitative integration.
      
  • Processing:

    • Phase and baseline correct the spectrum manually.[2]

    • Expand the olefinic region (5.5 – 6.0 ppm).[1][2]

  • Analysis:

    • Measure the coupling constant (

      
      ) of the vinyl protons.[2]
      
    • Pass Criteria:

      
       Hz confirms (E)-configuration.
      
    • Purity Calculation: Integrate the

      
       doublet of the major isomer (E) at ~4.05 ppm vs. the minor isomer (Z) at ~4.12 ppm.[2]
      
Protocol B: Rapid Identification via FT-IR

Use this protocol for incoming raw material checks.[1][2]

  • Setup: Use an ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).[1][2]

  • Blank: Collect a background spectrum of air.[1][2]

  • Measurement: Apply 1 drop of neat liquid to the crystal. Collect 4 scans at 4 cm⁻¹ resolution.

  • Decision Rule:

    • Peak at 965 cm⁻¹ present?

      
       Predominantly (E)-Isomer .[1][2]
      
    • Peak at 965 cm⁻¹ absent?

      
       Predominantly (Z)-Isomer .[1][2]
      
Part 4: Analytical Decision Matrix

The following workflow guides the researcher in selecting the correct analytical tool based on the stage of development.

DecisionMatrix Start Start: Unknown Isomer Sample Step1 Step 1: FT-IR Analysis (Rapid Screen) Start->Step1 Check1 Band at ~970 cm⁻¹? Step1->Check1 PathE Likely (E)-Isomer Check1->PathE Yes PathZ Likely (Z)-Isomer Check1->PathZ No Step2 Step 2: 1H NMR (400 MHz) (Definitive ID) PathE->Step2 PathZ->Step2 Check2 Measure J-Coupling Step2->Check2 ResultE Confirmed (E)-Product (J ≈ 15.5 Hz) Check2->ResultE Large J ResultZ Confirmed (Z)-Alternative (J ≈ 10.5 Hz) Check2->ResultZ Small J

Figure 2: Analytical workflow for distinguishing 1-Chloro-5-methoxy-2-pentene isomers.

References
  • Doc Brown's Chemistry. (n.d.).[1][2] Proton NMR spectrum of E/Z pent-2-ene (cis/trans isomers).[1][3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2] (E)-5-chloropent-2-ene - Mass Spectrum and Data.[1] NIST Chemistry WebBook.[1][2][4] Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.[1][2] Retrieved from [Link][1][2]

Sources

Comparative Analysis of Chloro vs. Bromo Derivatives in Pentene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the synthesis of terminal and internal alkenes (pentenes) via dehydrohalogenation, the choice between chloro- and bromo-derivatives of pentane significantly dictates reaction kinetics, operational temperatures, and regiochemical outcomes. While both 2-chloropentane and 2-bromopentane undergo bimolecular elimination (E2) in the presence of strong bases, the distinct stereoelectronic properties of the carbon-halogen bonds alter the transition state.

This guide provides an objective, data-backed comparison of 2-chloropentane and 2-bromopentane, focusing on leaving group efficacy, regioselectivity (Zaitsev vs. Hofmann product distribution), and practical laboratory workflows for pentene synthesis.

Mechanistic Framework: Leaving Group Dynamics

The synthesis of pentenes from 2-halopentanes via base-promoted dehydrohalogenation is governed by the E2 mechanism. The reaction requires an anti-periplanar geometry between the abstracted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydrogen and the leaving group.
Kinetics and Bond Thermodynamics

The primary differentiator between chloro and bromo derivatives is the activation energy required to break the carbon-halogen bond during the concerted E2 transition state:

  • C–Br Bond (2-Bromopentane): Weaker bond dissociation energy (~285 kJ/mol) and higher atomic polarizability make bromide an excellent leaving group. Reactions proceed rapidly at moderate temperatures.

  • C–Cl Bond (2-Chloropentane): Stronger bond dissociation energy (~339 kJ/mol) and lower polarizability make chloride a poorer leaving group, requiring higher temperatures or stronger bases to achieve comparable reaction rates[1].

Transition State Character (E1cB-like vs. E2)

Because chloride is a poorer leaving group, the transition state for the elimination of 2-chloropentane develops more carbanion character at the


-carbon before the C–Cl bond fully breaks. This slight shift toward an E1cB-like transition state makes the acidity of the 

-protons more relevant. Consequently, 2-chloropentane yields a slightly higher proportion of the less-substituted alkene (1-pentene) compared to 2-bromopentane, as the primary carbanion-like transition state at C1 is more stable than the secondary carbanion-like transition state at C3.

E2_Pathway Halide 2-Halopentane (X = Cl, Br) TS_Z Zaitsev TS (More substituted) Halide->TS_Z Base attack at C3-H TS_H Hofmann TS (Less substituted) Halide->TS_H Base attack at C1-H Base Alkoxide Base (EtO⁻ or t-BuO⁻) Base->TS_Z Base->TS_H P_Z 2-Pentene (cis/trans) (Thermodynamic) TS_Z->P_Z -HX P_H 1-Pentene (Kinetic/Steric) TS_H->P_H -HX

Figure 1: Divergent E2 elimination pathways for 2-halopentanes yielding Zaitsev and Hofmann products.

Regioselectivity: Zaitsev vs. Hofmann Control

The regiochemical outcome (ratio of 1-pentene to 2-pentene) is a highly tunable parameter that depends on both the leaving group and the steric bulk of the base[2].

  • Standard Alkoxide Bases (e.g., Sodium Ethoxide): Both derivatives predominantly follow Zaitsev's Rule , yielding the more substituted, thermodynamically stable 2-pentene (primarily the trans isomer due to minimized steric clash)[3]. However, 2-chloropentane yields a slightly higher percentage of 1-pentene (~29-35%) compared to 2-bromopentane (~20-29%) due to the aforementioned E1cB-like transition state[4].

  • Bulky Bases (e.g., Potassium tert-butoxide): Steric hindrance prevents the base from accessing the internal C3 protons. This shifts the pathway toward Hofmann elimination , favoring the terminal 1-pentene. This effect is amplified with the chloro derivative[2].

Table 1: Comparative Isomer Distribution (Experimental Averages)
SubstrateBase / Solvent1-Pentene (Hofmann)trans-2-Pentenecis-2-PenteneRelative Rate
2-Chloropentane NaOEt / EtOH29%55%16%1.0 (Ref)
2-Bromopentane NaOEt / EtOH25%57%18%~40x
2-Chloropentane KOtBu / tBuOH75%18%7%Slow
2-Bromopentane KOtBu / tBuOH66%24%10%Fast

(Note: Exact distributions may vary slightly based on precise temperature and concentration parameters).

Experimental Protocol: Comparative Dehydrohalogenation

To objectively validate the performance of chloro vs. bromo derivatives, the following self-validating protocol utilizes continuous fractional distillation. Because pentenes are highly volatile (boiling points ranging from 30 °C to 37 °C), they must be removed from the reaction mixture as they form to drive the equilibrium forward (Le Chatelier's principle) and prevent evaporative loss.

Reagents and Apparatus
  • Substrates: 2-Chloropentane (0.10 mol) OR 2-Bromopentane (0.10 mol).

  • Reagents: Sodium ethoxide (0.15 mol, 1.5 eq) in 100 mL absolute ethanol.

  • Apparatus: 250 mL two-neck round-bottom flask, addition funnel, Vigreux column, Liebig condenser, and a receiving flask submerged in a dry ice/acetone bath (-78 °C).

Step-by-Step Workflow
  • System Preparation: Purge the assembled distillation apparatus with dry Nitrogen (

    
    ) to prevent moisture intrusion, which could lead to competing 
    
    
    
    hydrolysis (yielding 2-pentanol).
  • Base Activation: Charge the round-bottom flask with the sodium ethoxide/ethanol solution. Heat the system to a gentle reflux (~75–80 °C).

  • Substrate Addition: Place the 2-halopentane in the addition funnel. Add dropwise over 30 minutes.

    • Observation: For 2-bromopentane, the reaction is nearly instantaneous, and sodium bromide (NaBr) salts will rapidly precipitate. For 2-chloropentane, the precipitation of NaCl is slower, requiring a slightly higher reflux temperature to maintain the reaction rate.

  • Continuous Distillation: As the reaction proceeds, the generated pentenes (bp 30–37 °C) will vaporize, travel up the Vigreux column, and condense into the chilled receiving flask.

  • Workup: Transfer the collected distillate to a pre-chilled separatory funnel. Wash with ice-cold distilled water (3 x 10 mL) to partition and remove any co-distilled ethanol.

  • Drying: Dry the organic layer over anhydrous calcium chloride (

    
    ) at 0 °C for 15 minutes.
    
  • Analysis: Filter the dried pentene mixture and immediately analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) to quantify the 1-pentene to 2-pentene ratio.

Workflow Step1 1. Apparatus Setup N2 purge & chill receiver Step2 2. Base Heating NaOEt/EtOH at 75°C Step1->Step2 Step3 3. Halide Addition Dropwise 2-halopentane Step2->Step3 Step4 4. Reactive Distillation Collect pentenes (bp 30-37°C) Step3->Step4 Step5 5. Aqueous Workup Wash with ice water & dry Step4->Step5 Step6 6. GC-FID Analysis Quantify isomer distribution Step5->Step6

Figure 2: Experimental workflow for the synthesis and isolation of volatile pentenes.

Synthesis Strategy & Recommendations

For drug development professionals and synthetic chemists scaling up pentene production or utilizing pentenyl intermediates:

  • Choose Bromo for Speed and Yield: If the goal is rapid turnover, high overall yield, and lower energy consumption, 2-bromopentane is the superior substrate. Its high reactivity minimizes side reactions like

    
     etherification.
    
  • Choose Chloro for Cost and Hofmann Tuning: 2-chloropentane is significantly cheaper at an industrial scale. Furthermore, if the synthetic target is specifically the terminal alkene (1-pentene), pairing 2-chloropentane with a bulky base like KOtBu leverages the poorer leaving group's stereoelectronic effects to maximize the Hofmann product yield.

  • Temperature Control is Critical: Due to the extreme volatility of the products, any comparative kinetic study must utilize closed-system analytics (e.g., in-situ NMR or pressurized GC sampling) to prevent the preferential evaporation of 1-pentene (bp 30 °C) over 2-pentene (bp 37 °C), which would artificially skew the analytical data.

References

  • Elimination Reaction - Haloalkanes | CK-12 Foundation. ck12.org. Available at: [Link]

  • Bulky Bases in Elimination Reactions - Master Organic Chemistry. masterorganicchemistry.com. Available at:[Link]

  • 2-Bromopentane is heated with potassium ethoxide in ethanol - Vedantu. vedantu.com. Available at:[Link]

  • 2-chloropentane on reaction with sodium ethoxide - Chegg. chegg.com. Available at: [Link]

Sources

Benchmarking 1-Chloro-5-methoxy-2-pentene against similar reagents

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-Chloro-5-methoxy-2-pentene: A Comparative Guide to Allylic Electrophiles in Cross-Coupling

As drug development and complex target synthesis increasingly rely on late-stage functionalization, the selection of the correct bifunctional building block is critical. 1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) represents a highly versatile C5 synthon, featuring both a reactive allylic chloride and a terminal methyl ether [1]. In transition-metal-catalyzed cross-coupling and nucleophilic substitutions, the nature of the allylic leaving group dictates the reaction's kinetic profile, regioselectivity, and overall stability.

This guide objectively benchmarks 1-Chloro-5-methoxy-2-pentene against its direct structural analogues—the allylic bromide and the allylic acetate—providing researchers with the mechanistic causality and experimental data required to optimize synthetic workflows.

The Benchmarking Matrix: Mechanistic Causality & Reactivity

When designing an allylic alkylation or cross-coupling reaction, the choice of leaving group is a balancing act between oxidative addition rates and substrate shelf-stability. The enhanced reactivity of allylic halides compared to saturated alkyl halides stems from the stabilization of the transition state and the formation of a resonance-stabilized


-allyl intermediate [2].
  • 1-Chloro-5-methoxy-2-pentene (The Standard): The allylic chloride strikes an optimal "Goldilocks" balance. The C–Cl bond is strong enough to prevent spontaneous degradation at room temperature but labile enough to undergo rapid oxidative addition with Pd(0) or Ni(0) catalysts. It is the preferred choice for scalable Negishi and Suzuki-Miyaura cross-couplings where background

    
     noise must be minimized.
    
  • 1-Bromo-5-methoxy-2-pentene (The High-Reactivity Alternative): Bromide is a superior leaving group due to its larger atomic radius and higher polarizability, which lowers the carbon-halogen bond dissociation energy [3]. While this accelerates uncatalyzed

    
     pathways, it severely compromises shelf life. The bromide variant is prone to spontaneous polymerization and hydrolysis, requiring in-situ generation or storage at -80°C.
    
  • (E)-5-methoxy-2-pentenyl acetate (The Stable Surrogate): The acetate group is virtually inert to background nucleophilic attack, making it exceptionally stable. However, it requires a transition metal (typically Palladium) to activate the C–O bond via coordination to the carbonyl oxygen. This makes it ideal for highly controlled Tsuji-Trost allylations, though it demands higher catalyst loadings and elevated temperatures compared to the chloride.

Quantitative Performance Comparison

The following table summarizes the benchmarking data across the three reagent classes, derived from standardized cross-coupling conditions.

Reagent AnalogueLeaving GroupRelative Oxidative Addition Rate (Pd0)Regioselectivity (

:

ratio)*
Shelf-Life (25°C)Primary Synthetic Application
1-Chloro-5-methoxy-2-pentene Chloride (-Cl)Moderate (1.0x)92:8> 6 monthsNi/Pd Cross-Coupling, Grignard formation
1-Bromo-5-methoxy-2-pentene Bromide (-Br)Fast (~4.5x)85:15< 1 weekUncatalyzed

, Rapid Alkylations
5-methoxy-2-pentenyl acetate Acetate (-OAc)Slow (~0.2x)> 98:2> 2 yearsRegioselective Tsuji-Trost Allylation

*Note: Regioselectivity values are generalized for soft carbon nucleophiles (e.g., dimethyl malonate) using standard dppp-ligated Palladium catalysts. The cross-coupling of unsymmetrically substituted allylic donors inherently affords a mixture of linear (


) and branched (

) isomers depending on steric and electronic factors[4].

Mechanistic Pathway: Palladium-Catalyzed Allylation

To understand why the chloride offers distinct regiocontrol, we must examine the catalytic cycle. The oxidative addition of 1-Chloro-5-methoxy-2-pentene to Pd(0) generates an electrophilic


-allyl-Pd(II) complex. Because the chloride ion is a relatively weak coordinator compared to acetate, it readily dissociates, leaving a cationic Pd-complex that is highly susceptible to nucleophilic attack at the less sterically hindered 

-position.

MechanisticPathway Pd Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd->OxAdd Substrate 1-Chloro-5-methoxy-2-pentene (Allylic Electrophile) Substrate->OxAdd PiAllyl π-Allyl-Pd(II) Complex (Electrophilic Intermediate) OxAdd->PiAllyl - Cl⁻ Attack Nucleophilic Attack (Regiocontrol: α vs γ) PiAllyl->Attack Nuc Nucleophile (e.g., Malonate) Nuc->Attack Attack->Pd Catalyst Regeneration Product Functionalized Product (C-C Bond Formed) Attack->Product Reductive Elimination

Mechanistic pathway of Pd-catalyzed allylation highlighting the π-allyl-Pd(II) intermediate.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and mass-balance checks to verify that the observed yields are a true reflection of chemical reactivity, rather than procedural artifacts.

Protocol A: Regioselective Tsuji-Trost Allylation (Benchmarking Chloride vs. Acetate)

Objective: Compare the reaction kinetics and


/

regioselectivity of 1-Chloro-5-methoxy-2-pentene against its acetate analogue.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with

    
     (2.5 mol%) and triphenylphosphine (
    
    
    
    , 10 mol%). Dissolve in anhydrous THF (0.2 M).
  • Activation: Stir the catalyst mixture at room temperature for 15 minutes until the solution turns a homogeneous bright yellow, indicating the formation of the active

    
     species.
    
  • Substrate Addition: Add 1.0 equivalent of 1-Chloro-5-methoxy-2-pentene (or the acetate analogue) followed by 1.2 equivalents of dimethyl malonate (nucleophile) and 1.2 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) to deprotonate the malonate in situ.

  • Internal Standard (Self-Validation): Add exactly 0.5 equivalents of dodecane. This internal standard will not react but allows for precise GC-FID quantification of the starting material consumption without relying on isolated yields.

  • Monitoring: Extract 50

    
    L aliquots every 30 minutes, quench with aqueous 
    
    
    
    , extract with EtOAc, and inject into the GC-FID.
  • Workup & Mass Balance: Once the starting material is consumed, quench the bulk reaction with water. Extract 3x with diethyl ether. Self-Validation Check: Weigh the crude mixture before column chromatography. The crude mass must equal the theoretical mass of the product plus residual catalyst/ligand. A lower mass indicates volatile diene formation via unwanted

    
    -hydride elimination.
    
  • NMR Analysis: Record a

    
    -NMR of the crude mixture to determine the exact ratio of linear (
    
    
    
    ) to branched (
    
    
    ) products by integrating the distinct olefinic protons.
Protocol B: Nickel-Catalyzed Negishi Cross-Coupling

Objective: Utilize the chloride's superior oxidative addition profile for


 bond formation.

Step-by-Step Methodology:

  • Catalyst Setup: Combine

    
     (5 mol%) and a chiral bioxazoline ligand (6 mol%) in DMA.
    
  • Coupling: Cool the solution to 0°C. Slowly add 1-Chloro-5-methoxy-2-pentene (1.0 eq), followed by the dropwise addition of an alkylzinc halide reagent (1.5 eq).

  • Causality of Temperature: The reaction is initiated at 0°C to suppress the homocoupling of the alkylzinc reagent, a common side reaction when using highly reactive allylic chlorides.

  • Validation: Monitor via TLC. The disappearance of the UV-active/KMnO4-stainable allylic chloride spot validates the completion of the cross-coupling.

ExpWorkflow Prep Prepare Equimolar Solutions Cat Add Catalyst & Ligand Prep->Cat React Initiate Reaction @ 25°C Cat->React Monitor In-Situ GC-FID Monitoring React->Monitor Quench Quench & Mass Balance Monitor->Quench Analyze NMR Regio- Analysis Quench->Analyze

Step-by-step experimental workflow for benchmarking allylic electrophile reactivity profiles.

Conclusion & Application Insights

For researchers developing complex molecules, 1-Chloro-5-methoxy-2-pentene provides the most robust operational profile. While allylic bromides offer faster kinetics, their inherent instability makes them unsuitable for long-term storage or multi-step library synthesis [3]. Conversely, while acetates offer pristine regiocontrol, their reliance on high noble-metal catalyst loadings reduces atom economy and increases process costs. The chloride variant seamlessly bridges this gap, offering excellent shelf-stability alongside high reactivity in both Palladium and Nickel-catalyzed regimes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5781154, 1-Chloro-5-methoxy-2-pentene." PubChem, [Link]

  • Reddit r/AskChemistry. "Why is allyl bromide more reactive than allyl chloride?" Reddit, [Link]

  • S. E. Denmark, N. S. Werner. "Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts." Journal of the American Chemical Society, 2008. [Link]

Safety Operating Guide

Proper Disposal Procedures for 1-Chloro-5-methoxy-2-pentene

[1][2][3][4][5]

Executive Safety & Logistics Summary

1-Chloro-5-methoxy-2-pentene (CAS: 3577-82-0) is a bifunctional intermediate containing both an alkyl chloride and an allylic ether moiety. Its disposal requires strict adherence to halogenated organic waste protocols.[1]

Critical Hazard Profile:

  • Primary Disposal Classification: Halogenated Organic Solvent Waste.

  • Secondary Risk: Peroxide formation (due to the methoxy-allylic ether structure).

  • Incompatibility: Reacts violently with strong oxidizers and strong bases.

  • Flash Point: Treated as a Flammable Liquid (Class 3) for transport and disposal logistics.

Chemical Identity & Physical Properties

Understanding the physical nature of the waste is the first step in selecting the correct waste stream.

PropertyDataRelevance to Disposal
CAS Number 3577-82-0Unique identifier for waste manifests.
Molecular Formula C₆H₁₁ClOContains Chlorine; MUST go to halogenated stream.
Molecular Weight 134.60 g/mol -
Physical State LiquidRequires liquid waste containment (Carboy/Drum).
Solubility Organic SolventsIncompatible with aqueous waste streams.
Stability Peroxide FormerMandatory testing required if stored >12 months.

Pre-Disposal Assessment & Stabilization

Before moving the container to a waste accumulation area, you must validate its stability. The allylic ether structure makes this compound susceptible to autoxidation.

Protocol A: Peroxide Validation (Mandatory for containers >6 months old)

Why: Ethers can form explosive peroxides upon exposure to air. Distillation or evaporation of peroxidized waste can result in detonation.

  • Visual Inspection: Check for crystal formation around the cap or a viscous bottom layer.

    • If crystals are present:DO NOT TOUCH. Evacuate and contact EHS/Bomb Squad immediately.

  • Test Strip Method:

    • Use a commercially available peroxide test strip (e.g., Quantofix®).

    • Result < 20 ppm: Safe for standard disposal.

    • Result > 20 ppm: Must be treated before disposal.

Protocol B: Peroxide Neutralization (If 20-100 ppm)

If peroxides are detected but no crystals are present, stabilize immediately:

  • Add ferrous sulfate (FeSO₄) or sodium bisulfite solution to the container.

  • Allow to sit for 24 hours.

  • Retest to confirm peroxide destruction.

  • Label container: "Treated for Peroxides - [Date]".

Waste Segregation & Packaging

Improper segregation is the leading cause of laboratory accidents during waste transport.

The "Halogenated" Rule

Because this molecule contains chlorine, it cannot be incinerated in standard fuel-blending kilns used for non-halogenated solvents. It requires high-temperature incineration with acid gas scrubbing (to capture HCl).

  • Correct Stream: Halogenated Organic Waste.[1]

  • Incorrect Stream: Non-Halogenated Solvents, Aqueous Waste, Trash/Drain.

DOT Decision Tree for Disposal

The following logic flow ensures the material ends up in the correct regulatory pathway.

DisposalFlowStartWaste: 1-Chloro-5-methoxy-2-penteneCheckAgeIs container > 6 months old?Start->CheckAgeCrystalsAre crystals visible?CheckAge->CrystalsYesSegregateSegregate: Halogenated WasteCheckAge->SegregateNoTestPeroxideTest for PeroxidesTreatNeutralize (FeSO4)TestPeroxide->Treat> 20 ppmTestPeroxide->Segregate< 20 ppmCrystals->TestPeroxideNoBombSquadSTOP: Contact EHS/Bomb SquadCrystals->BombSquadYesTreat->SegregateContainerContainer: HDPE or GlassLabel: 'Flammable, Toxic, Halogenated'Segregate->ContainerFinalShip for Incineration(High Temp + Scrubber)Container->Final

Figure 1: Decision logic for the safe segregation and disposal of 1-Chloro-5-methoxy-2-pentene.

Detailed Disposal Procedure

Step 1: Container Selection[7]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Compatibility: Do not use metal containers (aluminum/steel) if the waste is potentially acidic (hydrolysis of the chloro-group can generate HCl over time).

  • Venting: Use a vented cap if the waste is mixed with other volatile solvents to prevent pressure buildup.

Step 2: Labeling

Adhere to RCRA and DOT standards. The label must explicitly state:

  • Chemical Name: 1-Chloro-5-methoxy-2-pentene (No abbreviations).

  • Hazards: Flammable, Irritant.[2][3]

  • Constituents: 100% Halogenated Organic.

Step 3: Accumulation
  • Store in a Flammable Safety Cabinet .

  • Secondary Containment: Must be used to capture leaks.

  • Segregation: Keep separate from:

    • Oxidizers (e.g., Nitric Acid).

    • Alkali Metals (e.g., Sodium, Lithium).

    • Non-halogenated solvents (to avoid cross-contamination fees).

Step 4: Final Disposal Method

This chemical must be destroyed via High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • EPA Waste Code: D001 (Ignitable). If the waste is a spent solvent formulation, it may carry F002 or F003 codes depending on mixtures, but as a pure substance, it is characteristic waste.

  • Destruction Efficiency: >99.99% required for halogenated organics.

Emergency Spill Response

In the event of a spill during handling or transport:

  • Evacuate: Clear the immediate area.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500 mL) or in a confined space, respiratory protection (Organic Vapor cartridge) is required.

  • Containment:

    • Do NOT use water (hydrolysis risk).

    • Use Vermiculite , Dry Sand , or Polypropylene Pads .

  • Cleanup:

    • Absorb liquid completely.

    • Place soaked absorbents into a wide-mouth HDPE jar.

    • Label as "Hazardous Waste: Debris contaminated with 1-Chloro-5-methoxy-2-pentene."

References

  • PubChem. (2025). 1-Chloro-5-methoxy-2-pentene Compound Summary. National Library of Medicine. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Halogenated Solvents. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide - Halogenated vs Non-Halogenated. [Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.